2,4-Dimethyl-3-pentanone
Description
2, 4-Dimethyl-3-pentanone, also known as diisopropyl ketone or (iso-C3H7)2co, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 2, 4-Dimethyl-3-pentanone exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 2, 4-Dimethyl-3-pentanone has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2, 4-dimethyl-3-pentanone is primarily located in the cytoplasm. 2, 4-Dimethyl-3-pentanone can be biosynthesized from pentan-3-one.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVNBWAKAOHACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038771 | |
| Record name | 2,4-Dimethylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
125.40 °C. @ 760.00 mm Hg | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.7 mg/mL at 25 °C | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
13.4 [mmHg] | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
565-80-0 | |
| Record name | Diisopropyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentanone, 2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dimethylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-3-PENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AAP3A50IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-69 °C | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-3-pentanone, also known by synonyms such as Diisopropyl ketone and Isobutyrone, is a symmetrical dialkyl ketone.[1][2][3] Its chemical formula is C7H14O, and its structure features a central carbonyl group flanked by two isopropyl groups.[1][4] This compound serves as a solvent in chemical and pharmaceutical manufacturing and is a useful synthetic intermediate in the preparation of other organic compounds, including α-aryl ketones and in Grignard reactions. Understanding its physical properties is critical for its application in laboratory and industrial settings, particularly in drug formulation and purification where solvent characteristics are paramount. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for a key measurement.
Core Physical and Chemical Properties
The fundamental identifiers and properties of this compound are summarized below. This data is essential for safety, handling, and modeling applications.
| Identifier/Property | Value |
| IUPAC Name | 2,4-dimethylpentan-3-one[5] |
| Synonyms | Diisopropyl ketone, Isobutyrone[1][2][4] |
| CAS Number | 565-80-0[1][4] |
| Molecular Formula | C7H14O[1][5] |
| Molecular Weight | 114.19 g/mol [1][5] |
| Appearance | Clear, colorless to yellow liquid[5][6] |
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound. These values are crucial for designing and executing chemical processes, ensuring purity, and for computational modeling.
| Physical Property | Value | Conditions |
| Boiling Point | 124 - 125.4 °C[5][6][7] | At 760 mmHg |
| Melting Point | -69 to -80 °C[2][5][6][7] | N/A |
| Density | 0.800 - 0.806 g/mL[6] | At 20-25 °C |
| Refractive Index | 1.399 - 1.402[6][8][9] | At 20 °C, 589 nm |
| Vapor Pressure | 13.4 mmHg[5][8] | At 25 °C |
| Flash Point | 15 - 18 °C[6][8][10] | Closed Cup |
| Solubility (Water) | 5.7 mg/mL (insoluble)[5][6] | At 25 °C |
| logP (o/w) | 1.86[5][7] | N/A |
| Dipole Moment | 2.76 D[7] | N/A |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. Below are detailed, generalized methodologies for measuring the key physical constants of liquid organic compounds like this compound.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] This micro-reflux method is suitable for small sample volumes.
Apparatus:
-
Small test tube (150mm diameter)
-
Thermometer (-10 to 150 °C range)
-
Heating block or oil bath with a magnetic stirrer
-
Small magnetic stirring bar
-
Clamps and stand
Procedure:
-
Add approximately 0.5 mL of this compound into the test tube along with a small magnetic stirring bar.
-
Place the test tube in the heating block and clamp it securely.
-
Suspend the thermometer inside the test tube, ensuring the thermometer bulb is positioned about 1 cm above the surface of the liquid.
-
Turn on the stirrer to ensure gentle, even heating.
-
Begin heating the block. Observe the sample for boiling (bubble formation) and the condensation of vapor on the walls of the test tube. This condensation forms a "reflux ring".
-
Adjust the thermometer's position so that its bulb is level with the reflux ring.
-
When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.[6]
-
Record the ambient atmospheric pressure to ensure accuracy, as boiling point varies with pressure.[7]
Determination of Melting Point
Since this compound has a very low melting point (-69 to -80 °C), this procedure requires a specialized low-temperature apparatus. The general principle remains the same as for solids at room temperature.[5]
Apparatus:
-
Low-temperature melting point apparatus or a cryostat
-
Capillary tubes
-
Thermometer calibrated for low temperatures
Procedure:
-
A sample of this compound is first frozen to a solid state using a suitable cooling bath (e.g., dry ice/acetone).
-
A small amount of the frozen, powdered solid is introduced into a capillary tube, which is then sealed.
-
The capillary tube is placed in the low-temperature melting point apparatus.
-
The temperature of the apparatus is raised slowly (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the solid first begins to liquefy is recorded as the initial melting point.
-
The temperature at which the last of the solid completely turns into a liquid is recorded as the final melting point. A narrow melting range (0.5-1.0 °C) typically indicates a high degree of purity.
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. The pycnometer method provides high accuracy for liquids.
Apparatus:
-
Pycnometer (a glass flask with a specific, known volume)
-
Analytical balance (accurate to ±0.001 g)
-
Constant temperature bath
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it empty on the analytical balance. Record this mass as m1.
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. Adjust the water level to the pycnometer's calibration mark.
-
Dry the outside of the pycnometer and weigh it. Record this mass as m2. The mass of the water is (m2 - m1). The volume of the pycnometer is then calculated as V = (m2 - m1) / ρ_water, where ρ_water is the known density of water at that temperature.
-
Empty and dry the pycnometer again. Fill it with this compound, allow it to reach thermal equilibrium in the bath, and adjust the level to the mark.
-
Dry the exterior and weigh the filled pycnometer. Record this mass as m3.
-
The mass of the liquid sample is (m3 - m1).
-
The density of the sample is calculated using the formula: ρ_sample = (m3 - m1) / V.[11]
Determination of Refractive Index
The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a fundamental property used for identification and purity assessment.[12]
Apparatus:
-
Digital refractometer (e.g., an Abbe refractometer)
-
Temperature-controlled water circulator
-
Pasteur pipette
Procedure:
-
Turn on the refractometer and the temperature-controlled circulator, setting it to the desired temperature (e.g., 20.0 °C). Allow the instrument to stabilize.
-
Calibrate the refractometer using a standard with a known refractive index, such as distilled water (nD at 20°C = 1.3330).
-
Using a clean Pasteur pipette, place a few drops of this compound onto the prism surface of the refractometer. Ensure the surface is completely covered.[12]
-
Close the prism cover.
-
Allow a minute for the sample to reach thermal equilibrium.
-
Look through the eyepiece (for manual models) or read the digital display to obtain the refractive index measurement. The value is typically recorded to four decimal places.[12]
-
Clean the prism surface thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue after the measurement.
Workflow Visualization
The following diagram illustrates a standardized workflow for the experimental determination of a liquid's boiling point, a fundamental procedure in the characterization of compounds like this compound.
Caption: Experimental workflow for boiling point determination.
References
- 1. phillysim.org [phillysim.org]
- 2. store.astm.org [store.astm.org]
- 3. rudolphresearch.com [rudolphresearch.com]
- 4. ucc.ie [ucc.ie]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. mt.com [mt.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2,4-Dimethyl-3-pentanone: A Technical Guide
Introduction
2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, is a symmetrical ketone with the chemical formula C7H14O.[1] Its structure presents a C2v symmetry, which simplifies its spectroscopic signatures. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the expected spectral characteristics, presents the data in a structured format, and includes generalized experimental protocols for acquiring such data.
Molecular Structure and Spectroscopic Correlation
The structure of this compound contains chemically equivalent protons and carbon atoms due to its symmetry, leading to a simplified NMR spectrum. The central carbonyl group is the primary functional group, which gives rise to a characteristic strong absorption in the IR spectrum. Mass spectrometry reveals the molecular weight and common fragmentation patterns, such as alpha cleavage typical of ketones.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of this compound, the four methyl groups are chemically equivalent, as are the two methine protons. This results in a simple NMR spectrum with two signals.
¹H NMR Data
The proton NMR spectrum is expected to show two signals: a doublet for the methyl protons and a septet for the methine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.1 | Doublet | 12H | 4 x -CH₃ |
| ~2.4 | Septet | 2H | 2 x -CH |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Data
The carbon NMR spectrum is anticipated to display three distinct signals corresponding to the methyl carbons, the methine carbons, and the carbonyl carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~18 | -CH₃ |
| ~42 | -CH |
| ~217 | C=O |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a prominent absorption band corresponding to the carbonyl (C=O) stretch. Saturated aliphatic ketones typically show this absorption in the range of 1715 cm⁻¹.[4]
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1715 | Strong | C=O stretch |
| ~2870-2970 | Strong | C-H stretch (sp³) |
| ~1465 | Variable | C-H bend (methyl/methine) |
| ~1370 | Variable | C-H bend (isopropyl split) |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 114.[1][5][6] A common fragmentation pathway for ketones is alpha cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[2][3]
Electron Ionization (EI) Mass Spectrum Data
| m/z | Relative Intensity (%) | Assignment |
| 114 | ~8 | [M]⁺, Molecular Ion |
| 71 | ~35-37 | [M - C₃H₇]⁺ (Acylium ion from alpha cleavage) |
| 43 | 100 | [C₃H₇]⁺ (Isopropyl cation from alpha cleavage) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[7][8] Chloroform is a common initial choice for its solvating properties.[7] Ensure the sample is free of any solid particles by filtering it through a pipette with a cotton or glass wool plug.[7]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each unique carbon, with a sufficient number of scans to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.[9]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used as an internal reference.[8] The signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the spectrum can be obtained from a neat sample.[10] Place a small drop of the liquid onto one salt plate (e.g., NaCl or KBr) and then carefully place a second salt plate on top to create a thin liquid film.[10]
-
Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.
-
Data Acquisition: A background spectrum of the empty instrument is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: The resulting spectrum is plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding molecular vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization - EI) to form positively charged molecular ions and fragment ions.[11]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection and Data Processing: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion and major fragment peaks are then identified.
Visualizations
Logical Relationship of Spectroscopic Techniques
Caption: Relationship between spectroscopic methods and structural data.
Generalized Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic analysis of a liquid sample.
References
- 1. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. This compound(565-80-0) 13C NMR [m.chemicalbook.com]
- 6. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. research.reading.ac.uk [research.reading.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to 2,4-Dimethyl-3-pentanone: Synonyms, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dimethyl-3-pentanone, a ketone with significant applications in organic synthesis and experimental chemistry. This document details its various synonyms and alternative names, summarizes its key quantitative properties, and presents detailed protocols for its use in notable chemical reactions.
Nomenclature and Identification
This compound is known by several names and is cataloged under various chemical identification systems. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous communication in research and development.
Table 1: Synonyms and Identifiers for this compound
| Category | Name/Identifier |
| IUPAC Name | 2,4-Dimethylpentan-3-one |
| Common Synonyms | Diisopropyl ketone, Isobutyrone |
| CAS Number | 565-80-0 |
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
| InChI | InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5-6H,1-4H3 |
| InChIKey | HXVNBWAKAOHACI-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)C(C)C |
| EINECS Number | 209-294-7 |
| UNII | 7AAP3A50IG |
| UN Number | UN1224 |
The relationship between these names and identifiers is illustrated in the following diagram:
Caption: A diagram illustrating the relationships between the IUPAC name, common synonyms, and key chemical identifiers for this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These data are essential for designing and executing experiments, as well as for safety assessments.
Table 2: Quantitative Physicochemical Data for this compound
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Characteristic, camphor-like |
| Boiling Point | 123-125 °C |
| Melting Point | -69 °C |
| Density | 0.806 g/mL at 25 °C |
| Refractive Index | 1.400 at 20 °C |
| Solubility in Water | 5.7 mg/mL at 25 °C[1] |
| Vapor Pressure | 13.4 mmHg at 25 °C |
| Flash Point | 18 °C |
Key Experimental Protocols
This compound is a versatile substrate and solvent in various organic reactions. Below are detailed methodologies for two key experimental applications: Grignard reactions and the measurement of equilibrium isotopic fractionation factors.
Grignard Reaction with this compound
The reaction of a Grignard reagent with this compound is a classic method for the synthesis of tertiary alcohols. This protocol provides a general procedure that can be adapted for various Grignard reagents.
Objective: To synthesize a tertiary alcohol via the nucleophilic addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Magnesium turnings
-
An appropriate alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
Initiation: Place magnesium turnings (1.2 equivalents relative to the halide) and a small crystal of iodine in the flask.
-
Reagent Addition: In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction is typically initiated by gentle warming or the appearance of cloudiness and bubbling. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath.
-
Substrate Addition: Dissolve this compound (0.95 equivalents relative to the halide) in a minimal amount of anhydrous ether/THF and add this solution to the dropping funnel.
-
Reaction: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.
-
Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude tertiary alcohol can be purified by recrystallization (if solid) or column chromatography.
The workflow for a generic Grignard reaction is depicted below:
Caption: A flowchart illustrating the major steps in a Grignard reaction, from reagent preparation to product purification.
Measurement of Equilibrium Isotopic Fractionation Factor
Objective: To determine the equilibrium hydrogen isotope fractionation factor between a ketone and water.
Principle: The ketone is allowed to equilibrate with a water sample of known isotopic composition in the presence of an acid or base catalyst. The hydrogen atoms on the α-carbons to the carbonyl group will exchange with the hydrogen atoms of the water. At equilibrium, the isotopic composition of the exchangeable hydrogen in the ketone and the water are measured, and the fractionation factor is calculated.
Materials:
-
This compound
-
Water of a known, distinct isotopic composition (e.g., deuterium-enriched water)
-
Acid or base catalyst (e.g., HCl or NaOH)
-
High-precision analytical instrumentation for isotope ratio analysis (e.g., Isotope Ratio Mass Spectrometer - IRMS)
-
Sealed reaction vessels
-
Thermostated bath or oven
Procedure:
-
Sample Preparation: In a series of sealed reaction vessels, combine precise amounts of this compound, water of known isotopic composition, and the catalyst. Prepare several replicates for each experimental condition (e.g., temperature).
-
Equilibration: Place the sealed vessels in a thermostated bath or oven set to the desired temperature. Allow the samples to equilibrate for a sufficient period, which may range from days to weeks, depending on the temperature and catalyst concentration. The time required for equilibration should be determined through preliminary kinetic experiments.
-
Separation: After equilibration, the ketone and water phases must be separated. This can be achieved by cryogenic distillation or solvent extraction, ensuring that no further isotopic exchange occurs during the separation process.
-
Isotopic Analysis:
-
Water: The isotopic composition (D/H ratio) of the equilibrated water is determined using an IRMS.
-
Ketone: The isotopic composition of the exchangeable hydrogen in the this compound is also determined. This may involve the combustion of the ketone to H₂ and subsequent analysis by IRMS.
-
-
Calculation of the Fractionation Factor: The equilibrium isotope fractionation factor (α) between the ketone and water is calculated using the following equation:
α = R_ketone / R_water
where R_ketone and R_water are the D/H ratios of the exchangeable hydrogen in the ketone and the water at equilibrium, respectively.
-
Temperature Dependence: Repeat the experiment at various temperatures to determine the temperature dependence of the fractionation factor, which is a key thermodynamic parameter.
The logical flow of this experimental determination is as follows:
Caption: A workflow for the experimental determination of the equilibrium isotopic fractionation factor between a ketone and water.
References
Diisopropyl Ketone: A Comprehensive Technical Guide
CAS Number: 565-80-0
This technical guide provides an in-depth overview of diisopropyl ketone, also known as 2,4-dimethyl-3-pentanone. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis and purification protocols, key chemical reactions, and applications within the pharmaceutical industry.
Chemical and Physical Properties
Diisopropyl ketone is a colorless to pale yellow liquid with a characteristic odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and development work.
Table 1: General and Physical Properties of Diisopropyl Ketone
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Characteristic, pungent | [4] |
| Boiling Point | 124-125 °C | [5] |
| Melting Point | -80 °C | [5] |
| Density | 0.806 g/mL at 25 °C | [5] |
| Flash Point | 15 °C (59 °F) | [3] |
| Refractive Index (n²⁰/D) | 1.400 | [5] |
| Solubility | Soluble in alcohol; Insoluble in water | [3][6] |
| Vapor Pressure | 13.4 mmHg at 25 °C | [3] |
Table 2: Spectroscopic Data of Diisopropyl Ketone
| Spectroscopic Data | Description | Reference(s) |
| Infrared (IR) Spectrum | Conforms to standard spectra | [7] |
| Mass Spectrum (MS) | Available through NIST database | [2] |
Synthesis and Purification
The synthesis of diisopropyl ketone can be achieved through various methods. One documented industrial process involves the catalytic conversion of 2,2,4-trimethyl-1,3-pentanediol.
Experimental Protocol: Synthesis from 2,2,4-trimethyl-1,3-pentanediol[8]
This method, detailed in US Patent 3,660,492, describes the production of diisopropyl ketone by passing 2,2,4-trimethyl-1,3-pentanediol over an activated alumina catalyst.[8]
-
Apparatus: A heated catalyst case, typically a tube furnace, packed with an activated alumina catalyst.
-
Catalyst: Activated alumina, such as Alcoa F-1 alumina, with a high surface area (e.g., 210 m²/g).[8]
-
Reactant: 2,2,4-trimethyl-1,3-pentanediol.
-
Procedure:
-
The catalyst is packed into the reactor.
-
The reactor is heated to a temperature in the range of 650-975 °F (approximately 343-524 °C).[8]
-
Liquid 2,2,4-trimethyl-1,3-pentanediol is fed through the catalyst bed at a rate of approximately 1-6 liquid volumes per volume of catalyst per hour.[8]
-
The product stream is collected, and diisopropyl ketone is isolated.
-
-
Yield and Purity: This process can yield diisopropyl ketone with a purity of 98% or higher.[8] Valuable by-products include formaldehyde, 2-methylpropanal, and 2,4-dimethylpentene-2.[8]
Purification Protocol: Fractional Distillation
Purification of the crude diisopropyl ketone product is typically achieved by fractional distillation, a standard laboratory technique for separating liquids with close boiling points.
-
Apparatus: A standard fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Procedure:
-
The crude diisopropyl ketone is placed in the distillation flask with boiling chips.
-
The apparatus is assembled, ensuring all joints are secure.
-
The heating mantle is turned on, and the temperature is gradually increased to bring the mixture to a boil.
-
The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially move up the column.
-
The temperature at the top of the column should be monitored. The fraction that distills at a constant temperature corresponding to the boiling point of diisopropyl ketone (124-125 °C) is collected.
-
Fractions distilling at lower or higher temperatures are collected separately as impurities.
-
Key Chemical Reactions
Diisopropyl ketone, as a sterically hindered ketone, undergoes several characteristic reactions. Two important examples are its reaction with Grignard reagents and its reduction to the corresponding alcohol.
Grignard Reaction
The reaction of diisopropyl ketone with Grignard reagents, such as isopropyl magnesium bromide, is a classic example of nucleophilic addition to a carbonyl group. However, due to significant steric hindrance from the bulky isopropyl groups on both the ketone and the Grignard reagent, the reaction can proceed via an alternative pathway to the expected tertiary alcohol formation. Instead of addition, a reduction reaction can occur, yielding the secondary alcohol, diisopropyl carbinol.[9][10] This is believed to happen through a six-membered transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[11]
Reduction to Alcohol
Diisopropyl ketone can be reduced to the corresponding secondary alcohol, 2,4-dimethyl-3-pentanol. This can be achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[12] The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Applications in the Pharmaceutical Industry
Diisopropyl ketone finds utility in the pharmaceutical sector primarily as a solvent and as a chemical intermediate.
-
Solvent: Its properties, such as a relatively low boiling point and the ability to dissolve a range of organic compounds, make it a useful solvent in chemical and pharmaceutical manufacturing.[1] It can be employed in the formulation and purification of drugs.[1] In crystallization processes, the choice of solvent can significantly influence the crystal habit and dissolution rate of active pharmaceutical ingredients (APIs).[13]
-
Chemical Intermediate: Diisopropyl ketone serves as a starting material in the synthesis of other chemicals, which can include intermediates for the production of pharmaceuticals.[4] Ketones, in general, are valuable building blocks in the synthesis of natural product-inspired compounds due to the variety of synthetic transformations they can undergo.[14]
Metabolic Pathways
While specific signaling pathways involving diisopropyl ketone are not extensively documented, as a branched-chain keto acid, its metabolism is expected to follow the general pathways for such compounds. Branched-chain keto acids are derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[15][16] The catabolism of these keto acids can lead to the production of acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle for energy production.[15] The metabolism of branched-chain keto acids is a crucial area of study, particularly in the context of hyperammonemic states, where their administration may have therapeutic benefits.[15][17]
References
- 1. This compound (565-80-0) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 565-80-0 [thegoodscentscompany.com]
- 4. Chemical resistance | tesneni.cz [pokornyindustries.com]
- 5. This compound Diisopropyl ketone [sigmaaldrich.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound, 98% 500 mL | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. US3660492A - Synthesis of diisopropyl ketone - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. ncert.nic.in [ncert.nic.in]
- 13. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 17. Metabolism of orally administered branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,4-Dimethyl-3-pentanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dimethyl-3-pentanone, also known as diisopropyl ketone. Understanding the solubility of this compound is crucial for its application in various chemical processes, including as a reaction solvent, an extraction agent, or in the formulation of pharmaceutical products. This document presents available quantitative solubility data, inferred miscibility with common organic solvents, and detailed experimental protocols for solubility determination.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For a liquid solute like this compound, this is often expressed in terms of miscibility, which is the ability of two liquids to mix in all proportions, forming a single phase. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.
This compound is a ketone with a molecular formula of C7H14O. The presence of the carbonyl group (C=O) imparts some polarity to the molecule. However, the two bulky isopropyl groups are nonpolar, which significantly influences its overall solubility characteristics.
Quantitative Solubility Data
Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been experimentally determined.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 5.7 mg/mL | [1][2] |
| Water | 25 | 5700 mg/L |
It is generally reported to be insoluble in water and soluble in alcohols and other organic solvents.[3][4][5]
Miscibility in Organic Solvents
In the absence of specific quantitative data, the miscibility of this compound with various organic solvents can be inferred based on its molecular structure and the "like dissolves like" principle. As a moderately polar ketone, it is expected to be miscible with a range of common organic solvents.
| Solvent | Chemical Class | Polarity | Inferred Miscibility with this compound |
| Methanol | Alcohol | Polar Protic | Miscible |
| Ethanol | Alcohol | Polar Protic | Miscible |
| Acetone | Ketone | Polar Aprotic | Miscible |
| Toluene | Aromatic Hydrocarbon | Nonpolar | Miscible |
| Hexane | Aliphatic Hydrocarbon | Nonpolar | Likely Miscible |
| Diethyl Ether | Ether | Slightly Polar | Miscible |
| Ethyl Acetate | Ester | Moderately Polar | Miscible |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Likely Miscible |
| Chloroform | Halogenated Hydrocarbon | Slightly Polar | Miscible |
Experimental Protocols
Determining the solubility or miscibility of a liquid in a liquid solvent is a fundamental laboratory procedure. The following is a generalized protocol for determining the miscibility of this compound in a given organic solvent.
Protocol: Determination of Liquid-Liquid Miscibility
1. Objective: To determine if this compound is miscible with a specific organic solvent at a given temperature (e.g., 25 °C).
2. Materials:
- This compound (high purity)
- Test solvent (high purity)
- Graduated cylinders or pipettes
- A set of clean, dry test tubes with stoppers
- Vortex mixer
- Constant temperature water bath
3. Procedure:
- Preparation: Ensure all glassware is clean and dry. Bring the this compound and the test solvent to the desired experimental temperature by placing them in a constant temperature water bath.
- Initial Mixing: In a series of test tubes, prepare mixtures of this compound and the test solvent in varying proportions (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 by volume). The total volume in each test tube can be kept constant (e.g., 10 mL).
- Equilibration: Stopper the test tubes securely and vortex each tube for 1-2 minutes to ensure thorough mixing. Place the test tubes back in the constant temperature water bath for at least 30 minutes to allow them to equilibrate.
- Observation: After equilibration, visually inspect each test tube for the presence of a single, clear, homogeneous phase. The absence of any turbidity, phase separation (i.e., the formation of layers), or opalescence indicates that the two liquids are miscible at that proportion.
- Conclusion: If a single phase is observed in all proportions, the two liquids are considered miscible. If phase separation occurs at any proportion, they are considered immiscible or partially miscible.
4. Safety Precautions:
- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Consult the Safety Data Sheets (SDS) for both this compound and the test solvent before starting the experiment.
Visualizations
The following diagrams illustrate logical workflows relevant to the determination of solubility.
Caption: Experimental workflow for determining liquid-liquid miscibility.
Caption: Logical relationship for predicting miscibility based on polarity.
References
- 1. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031429) [hmdb.ca]
- 3. This compound | 565-80-0 [chemicalbook.com]
- 4. This compound, 98% 250 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 5. This compound, 565-80-0 [thegoodscentscompany.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-3-pentanone
This guide provides a detailed overview of the boiling and melting points of 2,4-Dimethyl-3-pentanone, targeted towards researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, experimental protocols for their determination, and a logical workflow for physicochemical analysis.
Physicochemical Data Summary
This compound, also known as diisopropyl ketone, is a chemical compound with the formula C7H14O. Its key physical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| Boiling Point | 124 °C | [1][2][3][4][5] |
| 125.40 °C at 760.00 mm Hg | [6] | |
| Melting Point | -69 °C | [2][6] |
| -80 °C | [1][3][4] |
Experimental Protocols for Determination of Boiling and Melting Points
The determination of accurate boiling and melting points is crucial for the characterization of a chemical substance. Standard laboratory procedures for these measurements are detailed below.
2.1. Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. A common and reliable method for its determination is using a capillary tube apparatus.
Methodology:
-
Sample Preparation: A small amount of solid this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.
2.2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
Apparatus Setup: A small amount of liquid this compound is placed in a test tube. A capillary tube, sealed at the upper end, is placed inverted in the test tube. The test tube is then heated in a heating bath (e.g., an oil bath).
-
Heating: The liquid is heated slowly. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the lower end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.
-
Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like this compound.
Caption: Logical workflow for the physicochemical characterization of a chemical compound.
References
- 1. This compound | 565-80-0 [chemicalbook.com]
- 2. This compound [stenutz.eu]
- 3. 2,4-ジメチル-3-ペンタノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | CAS#:565-80-0 | Chemsrc [chemsrc.com]
- 6. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-3-pentanone
This technical guide provides an in-depth overview of the density and refractive index of 2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data on the physical characteristics of this compound.
Core Physicochemical Data
This compound is a colorless to yellow liquid with a characteristic odor.[1] Its key physical properties, density and refractive index, are crucial for various applications, including its use as a synthetic intermediate.[2][3] The quantitative data for these properties are summarized in the table below.
| Property | Value | Conditions |
| Density | 0.806 g/mL | at 25 °C[2][3][4] |
| 0.803 to 0.806 g/mL | at 20 °C[5] | |
| 0.799 g/mL | Not specified[6] | |
| 0.8 g/mL | Not specified[7][8] | |
| Refractive Index | 1.400 | at 20 °C (lit.)[2][3][4] |
| 1.3990 to 1.4020 | at 20 °C, 589 nm[1] | |
| 1.3990 to 1.4010 | at 20 °C[5] | |
| 1.399 | Not specified[6] |
Experimental Protocols
The determination of density and refractive index for liquid compounds like this compound follows standardized experimental procedures designed to ensure accuracy and reproducibility.
Density Determination
The density of a liquid is typically determined using a specific gravity bottle or a pycnometer. This method involves the following steps:
-
Cleaning and Calibration: The specific gravity bottle is thoroughly cleaned, dried, and weighed empty. It is then filled with a reference substance of known density, typically distilled water, at a specific temperature, and weighed again. This allows for the precise determination of the bottle's volume.
-
Sample Measurement: The bottle is emptied, dried, and then filled with the sample liquid, this compound.
-
Equilibration and Weighing: The filled bottle is allowed to reach thermal equilibrium in a constant temperature bath. Any excess liquid is removed, and the bottle is carefully weighed.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the specific gravity bottle.
Refractive Index Measurement
The refractive index of a liquid is commonly measured using an Abbe refractometer.[9] This instrument measures the angle at which light is refracted as it passes from the air into the liquid sample.[9]
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.
-
Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale.
-
Temperature Control: The refractive index is dependent on temperature.[9] Therefore, the measurement is carried out at a constant, specified temperature, typically 20°C, maintained by a circulating water bath connected to the refractometer.[1]
Visualized Workflows and Relationships
To further elucidate the experimental processes and the factors influencing the measured properties, the following diagrams are provided.
Caption: Workflow for determining the density of a liquid.
Caption: Workflow for measuring the refractive index of a liquid.
References
- 1. This compound, 98% 500 mL | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound | 565-80-0 [chemicalbook.com]
- 3. This compound Diisopropyl ketone [sigmaaldrich.com]
- 4. 2,4-二甲基-3-戊酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 565-80-0 [thegoodscentscompany.com]
- 6. This compound [stenutz.eu]
- 7. This compound, 98% 250 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. athabascau.ca [athabascau.ca]
The Discovery and Enduring Utility of 2,4-Dimethyl-3-pentanone: A Technical Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone or isobutyrone, is a symmetrical aliphatic ketone with a history intertwined with the foundational development of organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical and modern synthetic methodologies, and physicochemical properties. Detailed experimental protocols for key synthetic routes are presented, alongside a comparative analysis of their advantages and limitations. Spectroscopic and physical data are compiled for easy reference. While not implicated in specific biological signaling pathways, its utility as a synthetic intermediate underscores its continued relevance in chemical research and development.
Discovery and Historical Context
The discovery of this compound is not attributed to a single, precisely dated event but is rather a product of the burgeoning field of organic chemistry in the mid-19th century. The synthesis of ketones during this era was heavily reliant on the thermal decomposition of the salts of carboxylic acids. French chemist Charles Friedel's work on ketones in the 1850s laid the groundwork for understanding this class of compounds. The dry distillation of calcium acetate to produce acetone, for instance, was a well-established method reported by Friedel in 1858.
Given this historical context, it is highly probable that this compound was first synthesized through the ketonic decarboxylation of isobutyric acid. This reaction, involving the pyrolysis of calcium isobutyrate, would have been a straightforward application of the prevailing ketone synthesis methodologies of the time. This method, while historically significant, has been largely superseded by more efficient and scalable modern techniques.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 124-125.4 °C | [1] |
| Melting Point | -69 °C | [1] |
| Density | 0.806 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.400 |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | δ (ppm): 2.75 (septet, 2H), 1.08 (d, 12H) |
| ¹³C NMR | δ (ppm): 217.9 (C=O), 41.1 (CH), 18.2 (CH₃) |
| IR (Infrared) | ν (cm⁻¹): ~1710 (C=O stretch) |
| MS (Mass Spectrometry) | m/z: 114 (M+), 71, 43 |
Experimental Protocols
Historical Synthesis: Ketonization of Isobutyric Acid
This method outlines the probable historical route to this compound, adapted from general procedures for the pyrolysis of calcium salts of carboxylic acids.
Reaction: 2 (CH₃)₂CHCOOH + CaO → ((CH₃)₂CHCOO)₂Ca + H₂O ((CH₃)₂CHCOO)₂Ca → (CH₃)₂CHCOCH(CH₃)₂ + CaCO₃
Materials:
-
Isobutyric acid
-
Calcium hydroxide
-
Distillation apparatus
-
Heating mantle or sand bath
Procedure:
-
Preparation of Calcium Isobutyrate: In a large flask, neutralize isobutyric acid with a slight excess of calcium hydroxide suspended in water. Heat the mixture to drive the reaction to completion. Evaporate the water to obtain dry calcium isobutyrate powder.
-
Pyrolysis: Place the dry calcium isobutyrate in a distillation flask connected to a condenser and a receiving flask. Heat the flask strongly. The calcium isobutyrate will decompose, and the volatile this compound will distill over.
-
Purification: The crude distillate, which may contain unreacted isobutyric acid and other byproducts, is then purified by fractional distillation.
Modern Synthesis: Oxidation of 2,4-Dimethyl-3-pentanol
A more contemporary and efficient laboratory-scale synthesis involves the oxidation of the corresponding secondary alcohol.
Reaction: (CH₃)₂CHCH(OH)CH(CH₃)₂ + [O] → (CH₃)₂CHCOCH(CH₃)₂ + H₂O
Materials:
-
2,4-Dimethyl-3-pentanol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Dimethyl-3-pentanol in anhydrous dichloromethane.
-
Oxidation: Add pyridinium chlorochromate (PCC) in one portion to the stirred solution. The reaction is typically exothermic and the mixture will turn dark. Stir at room temperature until the reaction is complete (monitored by TLC or GC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.
Biological Relevance and Applications
Currently, there is no significant body of evidence to suggest that this compound plays a role in specific biological signaling pathways. Its primary utility lies in its role as a synthetic intermediate in the preparation of more complex molecules. It is also used in experimental physical organic chemistry, for example, in studies of isotopic fractionation.
Conclusion
This compound, a seemingly simple symmetrical ketone, holds a place in the historical narrative of organic synthesis. Its likely discovery through the now-antiquated method of carboxylic acid salt pyrolysis stands in contrast to the more refined and efficient oxidative methods employed today. The compiled physicochemical and spectroscopic data provide a valuable resource for its identification and characterization. While not a direct participant in known biological pathways, its role as a building block in organic synthesis ensures its continued relevance to researchers and professionals in the chemical and pharmaceutical sciences.
References
Navigating the Scarcity: A Technical Guide to the Putative Natural Occurrence of 2,4-Dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethyl-3-pentanone, a branched-chain ketone, has been anecdotally cited in some databases as a naturally occurring volatile organic compound (VOC) in certain plant species, including guava fruit and lavender oil. However, a thorough review of primary scientific literature reveals a conspicuous absence of empirical evidence to substantiate these claims. This technical guide addresses this knowledge gap by providing a comprehensive framework for researchers seeking to investigate the potential natural occurrence of this compound. While direct quantitative data and established biosynthetic pathways remain elusive, this document furnishes detailed experimental protocols and analytical methodologies that are essential for the isolation, identification, and quantification of this and other volatile compounds from natural matrices. The guide also presents a generalized workflow for VOC analysis and key analytical reference data for this compound to aid in its unambiguous identification.
Introduction: The Unverified Natural Provenance of this compound
This compound, also known as diisopropyl ketone, is a seven-carbon ketone with the chemical formula C₇H₁₄O. While its synthesis and industrial applications are well-documented, its presence in the natural world is not supported by peer-reviewed scientific research. Some chemical databases and commercial fragrance ingredient listings have suggested its occurrence in guava (Psidium guajava) and lavender (Lavandula angustifolia). However, extensive gas chromatography-mass spectrometry (GC-MS) analyses of the volatile profiles of these plants, as reported in numerous studies, have not identified this compound as a constituent.
This discrepancy highlights a critical need for rigorous scientific investigation to either confirm or refute these claims. For researchers in fields such as phytochemistry, flavor and fragrance chemistry, and drug discovery, the definitive identification of novel natural products can open new avenues of study and application. This guide, therefore, serves as a methodological resource for approaching the study of this compound in natural sources.
Methodologies for the Analysis of Volatile Organic Compounds from Natural Sources
The investigation into the presence of this compound in a natural matrix would necessitate the application of established techniques for the analysis of volatile organic compounds (VOCs). The following sections detail the common experimental protocols.
Sample Preparation and Extraction
The initial and most critical step in VOC analysis is the extraction of the volatile fraction from the sample matrix. The choice of method depends on the nature of the sample (e.g., fruit, flower, leaf) and the volatility of the target compounds.
2.1.1. Headspace-Solid Phase Microextraction (HS-SPME)
This is a solvent-free, rapid, and sensitive technique for the extraction of VOCs.
-
Protocol:
-
A known quantity of the homogenized biological sample (e.g., 1-5 g of fruit pulp or flower petals) is placed in a sealed headspace vial.
-
The vial is typically incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
-
The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.
-
2.1.2. Steam Distillation
A classic method for extracting essential oils and other volatile compounds.
-
Protocol:
-
The plant material is placed in a distillation flask with water.
-
Steam is passed through the plant material, causing the volatile compounds to vaporize.
-
The steam and volatile compound mixture is then condensed.
-
The essential oil, which is typically immiscible with water, is then separated from the aqueous distillate.
-
2.1.3. Solvent Extraction
This method involves the use of an organic solvent to extract the volatile compounds.
-
Protocol:
-
The sample is macerated in a suitable low-boiling point solvent (e.g., hexane, dichloromethane, or a mixture thereof).
-
The mixture is filtered to remove solid plant material.
-
The solvent is carefully evaporated under reduced pressure to yield a concentrated extract containing the volatile compounds.
-
Analytical Instrumentation
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile compounds.
-
Methodology:
-
The extracted volatiles are introduced into the GC, where they are separated based on their boiling points and interactions with the stationary phase of the chromatographic column (e.g., a non-polar DB-5 or a polar WAX column).
-
The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.
-
Identification of this compound would be achieved by comparing its retention time and mass spectrum with that of an authentic standard and with reference libraries such as the NIST Mass Spectral Library. The characteristic mass spectrum of this compound is shown in Figure 1.
-
| m/z | Relative Abundance |
| 43 | 100 |
| 71 | 35 |
| 114 | 10 |
| 57 | 8 |
| 41 | 7 |
| A simplified table of the major mass spectral peaks for this compound. |
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the successful analysis of VOCs. Table 1 provides a summary of common methods.
| Technique | Principle | Advantages | Disadvantages |
| HS-SPME | Adsorption of headspace volatiles onto a coated fiber. | Solvent-free, simple, sensitive, reusable fibers. | Fiber-to-fiber variability, potential for analyte discrimination based on fiber coating. |
| Steam Distillation | Separation of volatile components based on their boiling points using steam. | Can process large sample volumes, well-established method. | Can lead to thermal degradation of labile compounds, not suitable for all matrices. |
| Solvent Extraction | Dissolution of volatiles in an organic solvent. | High extraction efficiency, can be used for a wide range of compounds. | Use of potentially hazardous solvents, risk of co-extracting non-volatile interferences. |
| GC-MS | Separation by gas chromatography followed by detection and identification by mass spectrometry. | High separation efficiency, provides structural information for identification, highly sensitive. | Requires volatile and thermally stable analytes, instrumentation can be expensive. |
Visualization of the Analytical Workflow
The process of investigating a target volatile compound in a natural source can be systematically visualized. The following diagram illustrates a generalized workflow from sample collection to final data analysis.
Caption: Generalized workflow for the analysis of volatile organic compounds from a natural source.
Potential Biosynthetic Considerations
Should this compound be definitively identified in a natural source, the subsequent research question would concern its biosynthesis. While no specific pathway has been elucidated, its structure suggests a potential origin from the metabolism of branched-chain amino acids, such as valine and isoleucine. The catabolism of these amino acids generates branched-chain acyl-CoA esters, which could potentially serve as precursors for the synthesis of branched-chain ketones. Further investigation using isotopic labeling studies would be necessary to explore this hypothesis.
Caption: Hypothetical biosynthetic origin of this compound from branched-chain amino acids.
Conclusion and Future Directions
The natural occurrence of this compound remains an open question that warrants further scientific inquiry. This technical guide provides the necessary methodological framework for researchers to systematically investigate its presence in various natural matrices. By employing the detailed protocols for extraction and analysis, and by using the provided reference data, scientists can work towards a definitive answer. Should its natural provenance be established, this would not only correct the existing scientific record but also open up new possibilities for its use as a natural flavor or fragrance compound, or as a lead for new drug development programs. Future research should focus on the screening of a wide range of plant species, particularly those with a known propensity for producing branched-chain volatile compounds.
Stability and Degradation Pathways of 2,4-Dimethyl-3-pentanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, is a branched aliphatic ketone with the chemical formula C₇H₁₄O.[1][2][3] Its symmetrical structure and the steric hindrance provided by the isopropyl groups influence its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, drawing from available experimental data and established principles of ketone chemistry. The information presented herein is intended to be a valuable resource for professionals working with this compound in research, development, and manufacturing environments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. These properties are crucial for understanding its behavior under various experimental and environmental conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [1][3] |
| Molecular Weight | 114.19 g/mol | [1][3] |
| CAS Number | 565-80-0 | [3][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 125.4 °C at 760 mmHg | [1][5] |
| Melting Point | -69 °C | [1] |
| Density | 0.803-0.806 g/mL at 20-25 °C | [3][5] |
| Vapor Pressure | 13.4 mmHg at 25 °C | [1][5] |
| Water Solubility | 5700 mg/L at 25 °C (slightly soluble) | [5] |
| logP (o/w) | 1.86 | [5] |
Stability
This compound is a relatively stable compound under standard laboratory conditions. However, its stability can be influenced by factors such as temperature, light, and the presence of oxidizing agents.
Thermal Stability
Under ambient conditions, this compound is thermally stable. However, at elevated temperatures, it undergoes decomposition. High-temperature shock tube experiments have been conducted to study the ignition and pyrolysis of diisopropyl ketone in the temperature range of 1093 K to 1630 K.[6][7] These studies are crucial for understanding its combustion chemistry and potential hazards at high temperatures. One study noted that at temperatures above 200°C, the decomposition of the ketonyl radical becomes a significant degradation pathway.[8]
Photochemical Stability
Like other ketones, this compound is susceptible to photodegradation upon absorption of ultraviolet (UV) radiation. The primary photochemical processes for ketones are the Norrish Type I and Type II reactions.[9]
Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily driven by photolysis and oxidation.
Photodegradation: Norrish Reactions
The photolysis of diisopropyl ketone has been shown to proceed primarily via a Norrish Type I cleavage .[8] This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of two isopropyl radicals and a carbon monoxide molecule.
Norrish Type I Reaction: (CH₃)₂CH-CO-CH(CH₃)₂ + hν → 2 (CH₃)₂CH• + CO
The resulting isopropyl radicals can then undergo a variety of secondary reactions, including disproportionation to form propane and propene, or combination to form 2,3-dimethylbutane.[8]
While the Norrish Type II reaction, which involves intramolecular γ-hydrogen abstraction, is a common pathway for many ketones, it is less likely for this compound due to the absence of γ-hydrogens.
Oxidative Degradation
Experimental Protocols
Detailed experimental protocols for studying the stability and degradation of this compound are not widely published. However, based on studies of similar ketones, the following methodologies can be adapted.
Photodegradation Studies
Objective: To determine the photodegradation rate and identify the major photoproducts of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or hexane) of a known concentration.
-
Irradiation: Place the solution in a quartz reaction vessel and irradiate with a UV lamp of a specific wavelength (e.g., 254 nm or 313 nm).[10] A merry-go-round reactor can be used to ensure uniform irradiation of multiple samples.
-
Actinometry: Use a chemical actinometer (e.g., potassium ferrioxalate) to measure the photon flux of the light source.
-
Sample Analysis: At various time intervals, withdraw aliquots of the irradiated solution.
-
Product Identification and Quantification: Analyze the aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products. The disappearance of the parent compound can be monitored by Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Quantum Yield Calculation: The quantum yield of degradation can be calculated from the rate of disappearance of the ketone and the measured photon flux.
Oxidative Degradation Studies (Reaction with •OH)
Objective: To determine the rate constant for the reaction of this compound with hydroxyl radicals.
Methodology:
-
Relative Rate Method: This is a common technique for determining rate constants of gas-phase reactions.
-
Reaction Chamber: Introduce known concentrations of this compound, a reference compound with a well-established •OH rate constant (e.g., toluene), and an •OH precursor (e.g., methyl nitrite, CH₃ONO) into a smog chamber or reaction vessel.
-
•OH Generation: Generate •OH radicals by photolyzing the precursor with UV light.
-
Concentration Monitoring: Monitor the concentrations of this compound and the reference compound over time using a suitable analytical technique, such as GC-FID or Proton Transfer Reaction Mass Spectrometry (PTR-MS).
-
Data Analysis: Plot the natural logarithm of the ratio of the initial to the time-t concentration of this compound against the same for the reference compound. The slope of this plot will be the ratio of their respective rate constants. Since the rate constant of the reference compound is known, the rate constant for the reaction with this compound can be calculated.
Summary of Quantitative Data
Quantitative data on the degradation of this compound is sparse in the publicly available literature. The following tables summarize the available data and provide context from related compounds.
Table 2: Photodegradation Data for this compound and Related Ketones
| Compound | Wavelength (nm) | Primary Process | Quantum Yield (Φ) | Products | Reference |
| This compound | Broad (Hg lamp) | Norrish Type I | Not reported | Isopropyl radicals, CO | [8] |
| 4-Methyl-3-hexanone | 313 | Norrish Type I & II | Φ(I) = 0.23, Φ(II) = 0.10 | Ethyl radical, 2-methyl butyryl radical | [10] |
| 2-Methoxy-3-pentanone | 313 | Norrish Type II | 0.19 | 3-Pentanone, Formaldehyde | [10] |
Table 3: High-Temperature Degradation of this compound
| Experiment Type | Temperature Range (K) | Pressure (atm) | Key Findings | Reference |
| Shock Tube Ignition | 1093 - 1630 | 1 - 6 | Ignition delay times measured, kinetic model developed. | [6][7] |
| Shock Tube Pyrolysis | 1300 - 1400 | ~1 | Methane concentration time-histories measured. | [6] |
Conclusion
This compound exhibits moderate stability, with photodegradation and high-temperature oxidation being the primary degradation pathways. The dominant photochemical process is the Norrish Type I cleavage, leading to the formation of isopropyl radicals. At elevated temperatures, complex combustion and pyrolysis reactions occur. While specific quantitative data such as quantum yields and reaction rate constants with atmospheric oxidants are not extensively documented for this particular ketone, the established chemistry of similar compounds provides a strong basis for predicting its behavior. The experimental protocols outlined in this guide offer a framework for generating more detailed stability and degradation data, which is essential for the safe handling, storage, and application of this compound in various scientific and industrial settings. Further research is warranted to fully elucidate the quantitative aspects of its degradation kinetics and product formation under a range of conditions.
References
- 1. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031429) [hmdb.ca]
- 3. 2,4-ジメチル-3-ペンタノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]
- 5. This compound, 565-80-0 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Norrish reaction - Wikipedia [en.wikipedia.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,4-Dimethyl-3-pentanone from Isobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dimethyl-3-pentanone, also known as diisopropyl ketone, from isobutyric acid. The primary method described is the catalytic ketonic decarboxylation of isobutyric acid, a robust and effective method for producing symmetrical ketones. This process involves the conversion of two molecules of a carboxylic acid into a ketone with the elimination of one molecule each of carbon dioxide and water.[1][2] The protocols provided herein are intended for laboratory-scale synthesis and are supported by quantitative data and a visual representation of the reaction pathway.
Introduction
This compound is a valuable chemical intermediate in organic synthesis. Its synthesis from isobutyric acid is a classic example of ketonization, a reaction of significant interest in both academic research and industrial applications, including the upgrading of biomass.[1][2] The reaction is typically carried out at high temperatures in the presence of a heterogeneous catalyst, most commonly a metal oxide.[1] Catalysts such as thorium oxide, zirconium oxide, cerium oxide, and manganese oxide, often supported on materials like alumina, have been shown to be effective for this transformation.[1][3] This document outlines the synthesis via vapor-phase catalytic ketonization, a common and efficient method for this reaction.
Reaction and Mechanism
The overall reaction for the synthesis of this compound from isobutyric acid is as follows:
2 (CH₃)₂CHCOOH → (CH₃)₂CHCOCH(CH₃)₂ + CO₂ + H₂O
The mechanism of ketonic decarboxylation over metal oxide surfaces is complex and has been the subject of considerable study. A widely accepted mechanism involves the formation of a β-keto acid intermediate. The process begins with the adsorption of isobutyric acid onto the catalyst surface, followed by the formation of an enolate. This enolate then attacks a second molecule of isobutyric acid to form a β-keto acid intermediate, which is unstable and readily decarboxylates to yield this compound, carbon dioxide, and water.[1]
Data Presentation
The following table summarizes key quantitative data for the synthesis of this compound from isobutyric acid derivatives under various conditions.
| Starting Material | Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |
| Isobutyric Anhydride | 20 wt.% MnO₂/Al₂O₃ | 400 | Atmospheric | >50 | [4] |
| Isobutyric Anhydride | 20 wt.% MnO₂/Al₂O₃ | 450 | Atmospheric | 80 | [4] |
| Isobutyric Acid | Thorium oxide or Zirconium oxide | 430 | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the vapor-phase catalytic ketonization of isobutyric acid to produce this compound.
Materials and Equipment:
-
Isobutyric acid (≥99%)
-
Catalyst: 20 wt.% MnO₂ on γ-Al₂O₃ (pelletized or granular)
-
Inert gas (Nitrogen or Argon)
-
Quartz or stainless steel fixed-bed reactor tube
-
Tube furnace with temperature controller
-
Syringe pump for liquid feed
-
Gas flow meter
-
Condenser
-
Collection flask (e.g., a round-bottom flask immersed in an ice bath)
-
Standard laboratory glassware for work-up and distillation
-
Rotary evaporator
-
Distillation apparatus
Catalyst Preparation (if not commercially available):
A 20 wt.% MnO₂/Al₂O₃ catalyst can be prepared by the incipient wetness impregnation of γ-alumina pellets with a solution of manganese(II) nitrate, followed by drying and calcination in air at a high temperature (e.g., 500-600 °C) for several hours.
Experimental Setup:
A schematic of a typical vapor-phase fixed-bed reactor setup is provided below.
Caption: Experimental setup for vapor-phase ketonization.
Procedure:
-
Catalyst Loading: Pack the fixed-bed reactor with a known amount of the MnO₂/Al₂O₃ catalyst. The catalyst bed should be positioned in the center of the tube furnace.
-
System Purge: Purge the entire system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any air.
-
Heating: Heat the furnace to the desired reaction temperature (e.g., 450 °C) under a continuous flow of the inert gas.
-
Reaction: Once the temperature has stabilized, begin feeding the isobutyric acid into the reactor using the syringe pump at a controlled liquid hourly space velocity (LHSV). A typical LHSV for this type of reaction is in the range of 1-5 h⁻¹. The isobutyric acid will vaporize and pass over the catalyst bed along with the carrier gas.
-
Product Collection: The gaseous product stream exiting the reactor is passed through a condenser cooled with circulating cold water. The liquid product, primarily this compound and water, will condense and be collected in a flask cooled in an ice bath. Non-condensable gases, such as CO₂, will be vented.
-
Reaction Monitoring: The reaction can be monitored by analyzing the collected liquid product at various time intervals using gas chromatography (GC) to determine the conversion of isobutyric acid and the selectivity to this compound.
-
Shutdown: After the desired reaction time, stop the isobutyric acid feed and allow the system to cool to room temperature under the inert gas flow.
Work-up and Purification:
-
Separation: Transfer the collected liquid product to a separatory funnel. The organic layer (this compound) will separate from the aqueous layer.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted isobutyric acid, followed by washing with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filtration: Filter to remove the drying agent.
-
Distillation: Purify the crude this compound by fractional distillation. The boiling point of this compound is approximately 124-125 °C.
Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
Signaling Pathways and Logical Relationships
The following diagram illustrates the reaction pathway for the synthesis of this compound from isobutyric acid.
Caption: Reaction pathway of ketonic decarboxylation.
Conclusion
The synthesis of this compound from isobutyric acid via catalytic ketonization is a well-established and efficient method. By following the detailed protocols outlined in this document, researchers can successfully synthesize this valuable ketone in a laboratory setting. The provided data and diagrams offer a comprehensive overview of the reaction, facilitating a deeper understanding of the process. Careful control of reaction parameters, particularly temperature and catalyst selection, is crucial for achieving high yields and selectivity.
References
Application Notes and Protocols: 2,4-Dimethyl-3-pentanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, is a sterically hindered aliphatic ketone that offers unique properties as a solvent in organic synthesis. Its branched structure and lack of α-hydrogens on one side of the carbonyl group contribute to its chemical stability and specific solvation characteristics. These attributes make it a valuable alternative to more conventional aprotic solvents in certain applications, particularly in reactions involving strong bases or organometallic reagents where side reactions with the solvent are a concern. This document provides an overview of its applications, relevant physical and chemical data, and protocols for its use in specific synthetic transformations.
Physical and Chemical Properties
A comprehensive summary of the physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, use in experimental design, and for understanding its behavior as a solvent.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 124 °C (lit.) | |
| Melting Point | -80 °C (lit.) | |
| Density | 0.806 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.400 (lit.) | |
| Solubility in Water | Insoluble | [2] |
| Flash Point | 15 °C (closed cup) |
Applications in Organic Synthesis
Due to its steric hindrance and chemical stability, this compound is a suitable solvent for reactions where a non-reactive, moderately polar aprotic medium is required. Its primary applications are found in reactions involving organometallic reagents and in processes for the formulation and purification of pharmaceuticals.[3]
Grignard Reactions
While diisopropyl ketone itself can react with Grignard reagents, leading to reduction or enolization due to steric hindrance, its use as a solvent for Grignard reactions involving other sterically hindered substrates can be advantageous.[4] The solvent's own low reactivity under these conditions can help to minimize solvent-related side reactions.
Logical Workflow for Considering this compound as a Solvent in a Grignard Reaction:
Caption: Decision workflow for using this compound in Grignard reactions.
Organolithium Reactions
Similar to Grignard reagents, organolithium reagents are highly reactive and can react with many common aprotic solvents like THF. The use of a more robust solvent like this compound can be beneficial, particularly at elevated temperatures. However, care must be taken as strong organolithium bases can potentially deprotonate the α-protons of diisopropyl ketone, although this is less favorable than with less hindered ketones.
Experimental Protocols
Currently, detailed, peer-reviewed experimental protocols explicitly using this compound as a solvent are not widely available in the chemical literature. The following protocol is a generalized example for a Grignard reaction with a sterically hindered ketone, where diisopropyl ketone could be explored as an alternative solvent.
Protocol: Grignard Addition to a Sterically Hindered Ketone
Objective: To perform a nucleophilic addition of a Grignard reagent to a sterically hindered ketone, minimizing side reactions by using this compound as the solvent.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous this compound
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Sterically hindered ketone (e.g., 2,2,4,4-tetramethyl-3-pentanone)
-
Anhydrous diethyl ether or THF (for Grignard reagent preparation)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a dry, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Gently heat the flask to sublime the iodine, activating the magnesium surface.
-
Allow the flask to cool to room temperature.
-
Add a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings with vigorous stirring.
-
The reaction should initiate, as indicated by a color change and gentle refluxing. Maintain a steady reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Addition Reaction in this compound:
-
In a separate dry flask under an inert atmosphere, dissolve the sterically hindered ketone in anhydrous this compound.
-
Cool this solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the ketone solution via a cannula or dropping funnel with efficient stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time or until completion.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
-
Reaction Workup and Purification Workflow:
Caption: General workflow for the workup and purification of a Grignard reaction.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if inhaled and can cause irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound presents itself as a specialized solvent for niche applications in organic synthesis, particularly in reactions susceptible to solvent-related side reactions. Its steric bulk and relative inertness make it a candidate for reactions with highly reactive organometallic species and sterically demanding substrates. Further research into its broader applicability and the development of specific protocols will undoubtedly expand its utility in the modern synthetic chemistry laboratory.
References
Applications of 2,4-Dimethyl-3-pentanone in Pharmaceutical Manufacturing
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, is a versatile organic solvent with emerging applications in pharmaceutical manufacturing.[1] Its favorable physical and chemical properties, including a relatively low boiling point and the ability to dissolve a wide range of organic compounds, make it a suitable candidate for use in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs).[1] This document provides a detailed overview of its potential applications, supported by its physicochemical data and illustrative experimental protocols. While specific, published examples of its use with prominent APIs are limited, its properties suggest it can serve as a valuable alternative to other common ketones like methyl isobutyl ketone (MIBK) or methyl ethyl ketone (MEK).
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective implementation in pharmaceutical processes. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C7H14O | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [3] |
| Odor | Odorless to characteristic | [3] |
| Boiling Point | 124 °C at 760 mmHg | [3][4] |
| Melting Point | -80 °C | [3] |
| Flash Point | 15 °C | [3] |
| Density | 0.806 g/mL at 25 °C | |
| Refractive Index | 1.400 at 20 °C | |
| Solubility in Water | Not miscible or difficult to mix | |
| Solubility in Organic Solvents | Soluble in alcohol | |
| Vapor Pressure | 17.89 hPa at 25 °C | [5] |
Potential Applications in Pharmaceutical Manufacturing
Based on its properties, this compound can be utilized in several key stages of pharmaceutical manufacturing:
-
Reaction Solvent: Its moderate boiling point makes it suitable for conducting chemical reactions at elevated temperatures without the need for high-pressure equipment. Its ability to dissolve a range of organic molecules can facilitate homogenous reaction conditions.
-
Extraction Solvent: Due to its immiscibility with water, it can be an effective solvent for the liquid-liquid extraction of APIs or intermediates from aqueous solutions during work-up procedures.
-
Crystallization and Purification Solvent: It can be employed as a solvent for the crystallization of APIs, a critical step for purification and obtaining the desired polymorphic form. By carefully controlling temperature and solvent composition, impurities can be purged, leading to a high-purity final product.
Experimental Protocols (Illustrative Examples)
The following protocols are illustrative and based on general principles of pharmaceutical crystallization and purification. They are intended to serve as a starting point for process development and optimization.
Protocol 1: Purification of a Fictional API (API-X) by Cooling Crystallization
This protocol describes a general procedure for purifying a hypothetical API (API-X) using this compound as the solvent.
Objective: To increase the purity of crude API-X by removing process-related impurities through cooling crystallization.
Materials:
-
Crude API-X
-
This compound (pharmaceutical grade)
-
Anti-solvent (e.g., n-heptane, if required)
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Methodology:
-
Dissolution:
-
Charge the jacketed glass reactor with a predetermined volume of this compound.
-
Begin agitation and heat the solvent to 60-70 °C.
-
Slowly add the crude API-X to the heated solvent until a clear, saturated solution is obtained. The exact concentration will depend on the solubility of API-X in this compound at this temperature and needs to be determined experimentally.
-
-
Cooling and Crystallization:
-
Once the API-X is fully dissolved, slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour).
-
Monitor the solution for the onset of crystallization (cloud point).
-
Continue cooling to a final temperature of 0-5 °C to maximize the yield of the crystallized product.
-
-
Isolation:
-
Hold the slurry at the final temperature for 1-2 hours to ensure complete crystallization.
-
Filter the crystalline product using a Buchner funnel under vacuum.
-
Wash the filter cake with a small amount of cold this compound or an appropriate anti-solvent to remove residual mother liquor.
-
-
Drying:
-
Transfer the wet cake to a vacuum oven.
-
Dry the product at a suitable temperature (e.g., 40-50 °C) under vacuum until a constant weight is achieved.
-
Workflow Diagram:
References
Application Notes and Protocols for the Use of 2,4-Dimethyl-3-pentanone in Isotopic Fractionation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for the use of 2,4-Dimethyl-3-pentanone in the study of hydrogen isotopic fractionation. This ketone serves as a valuable model compound for experimentally determining equilibrium 2H/1H fractionation factors (αeq) for hydrogen atoms on carbon atoms adjacent to a carbonyl group (α-hydrogens). The principles and methods described herein are based on the foundational work demonstrating that keto-enol tautomerism can be exploited to achieve isotopic equilibrium between α-hydrogens and a surrounding aqueous medium. This allows for the calibration of theoretical models and provides crucial data for fields ranging from geochemistry to metabolic studies.
The key application of this compound in this context is as one of several acyclic ketones used to experimentally anchor ab initio calculations of isotopic fractionation. The data derived from these experiments are instrumental in understanding how the isotopic composition of organic molecules can be altered over geological timescales or during biological processing.
Principle of the Method
The experimental approach is based on the principle of keto-enol tautomerism, an equilibrium between a ketone and its corresponding enol form. In the presence of an acid or base catalyst, the hydrogen atoms at the α-carbon position of this compound can be reversibly removed and replaced. When this reaction is conducted in water with a known hydrogen isotope composition (δ²H), the α-hydrogens of the ketone will exchange with the hydrogen atoms of the water molecules until they reach isotopic equilibrium.[1]
By measuring the hydrogen isotopic composition of both the water and the this compound after equilibrium has been achieved, the equilibrium isotopic fractionation factor (αeq) can be determined. This factor quantifies the preference of the heavier isotope (²H or Deuterium) for one compound over the other at a specific temperature.
Data Presentation
The primary quantitative outcome from the foundational studies involving this compound and other linear ketones was the establishment of a temperature-dependent linear calibration curve. This curve corrects theoretical ab initio calculations for systematic errors, such as the omission of anharmonicity.[1] While the specific raw data for this compound is embedded within this calibration, the resulting equations are the key quantitative deliverables for practical application.
Table 1: Parameters for Temperature-Dependent Linear Calibration Curve
The calibration is used to correct calculated fractionation factors based on Density Functional Theory (DFT) at the B3LYP/6-311G** level.[1]
| Parameter | Temperature (T) in °C |
| Slope | 1.081 − 0.00376 * T |
| Intercept | 8.404 − 0.387 * T |
This calibration is applicable for predicting equilibrium isotopic fractionation factors for a wide variety of organic molecules with linear carbon skeletons at temperatures below 100 °C.[1]
Experimental Protocols
The following protocols are generalized from the methodology described in studies of hydrogen isotope exchange in ketones. Researchers should optimize specific parameters based on their available instrumentation and analytical requirements.
Protocol 1: H/D Exchange and Equilibration
Objective: To achieve hydrogen isotope equilibrium between this compound and water.
Materials:
-
This compound (≥98% purity)
-
Deuterium-depleted and/or deuterium-enriched water with known δ²H values
-
Appropriate acid or base catalyst (e.g., HCl, NaOH) to adjust pH
-
Sealable glass vials or ampoules with minimal headspace
-
Constant-temperature water bath or incubator
-
Hexane (or other suitable non-polar solvent) for extraction
-
Syringes and needles for sampling
Procedure:
-
Preparation of Aqueous Solutions: Prepare a series of aqueous solutions with distinct and well-characterized hydrogen isotope compositions. The pH should be adjusted to catalyze the keto-enol tautomerism. For acyclic ketones, a range of pH values can be tested to optimize reaction times.
-
Sample Preparation: Dissolve a known amount of this compound in each of the prepared aqueous solutions within the glass vials. The concentration should be sufficient for accurate isotopic analysis but low enough to ensure complete dissolution.
-
Incubation: Securely seal the vials to prevent evaporation and incubate them in a constant-temperature bath set to the desired experimental temperature (e.g., 25 °C, 50 °C, or 75 °C).
-
Time-Series Sampling: At predetermined time intervals (e.g., 0, 24, 48, 96, and 192 hours), remove a set of vials from the incubator for analysis. The time points should be chosen to monitor the progress of the isotopic exchange until a steady state is reached.
-
Extraction: For each sampled vial, extract the this compound from the aqueous solution by adding a small volume of hexane and vortexing vigorously. Allow the phases to separate.
-
Sample Storage: Carefully transfer the hexane layer containing the ketone to a clean vial for isotopic analysis. Ensure the vial is tightly sealed to prevent evaporation.
-
Equilibrium Confirmation: The system is considered to be at isotopic equilibrium when the δ²H value of the this compound no longer changes over successive time points.
Protocol 2: Isotopic Analysis by GC-P-IRMS
Objective: To determine the hydrogen isotopic composition (δ²H) of the equilibrated this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Pyrolysis furnace and an Isotope Ratio Mass Spectrometer (IRMS).
-
GC column suitable for the separation of volatile organic compounds (e.g., a non-polar or mid-polar capillary column).
Procedure:
-
GC-P-IRMS Setup: The GC is connected to a high-temperature pyrolysis reactor (typically a ceramic tube) which converts the eluted compounds into H₂ and CO gas. The resulting gas is then introduced into the IRMS for analysis.
-
GC Method: Develop a GC method that provides good chromatographic separation of this compound from the extraction solvent (hexane) and any potential impurities.
-
Typical Injection Volume: 1-2 µL
-
Inlet Temperature: ~250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
-
Oven Program: An initial temperature of ~50-60 °C, followed by a ramp to ~150-200 °C to ensure elution of the ketone.
-
-
Pyrolysis: The pyrolysis reactor should be maintained at a high temperature, typically around 1450 °C, to ensure quantitative conversion of the analyte to H₂ gas.
-
Calibration and Standardization: The δ²H values are measured relative to a calibrated reference gas (H₂). To normalize the results to the VSMOW (Vienna Standard Mean Ocean Water) scale, it is essential to analyze isotopic standards with known δ²H values alongside the samples. These standards should ideally be chemically similar to the analyte if possible.
-
Data Analysis: The δ²H value of the this compound peak is determined using the instrument's software. The final equilibrium isotopic composition is calculated as the average of the measurements from the final time points of the equilibration experiment.
-
Fractionation Factor Calculation: The equilibrium isotopic fractionation factor between the ketone and water (α
ketone-water) is calculated using the following equation: αketone-water= (²H/¹H)ketone/ (²H/¹H)waterThis can be expressed in delta notation as: αketone-water= (δ²Hketone+ 1000) / (δ²Hwater+ 1000)
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Keto-enol tautomerism of this compound.
Caption: Workflow for determining the isotopic fractionation factor.
References
Application Note: Quantification of Aromatic Solvents in Industrial Mixtures by Gas Chromatography Using 2,4-Dimethyl-3-pentanone as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of residual solvents and impurities in industrial processes and pharmaceutical manufacturing is critical for ensuring product quality, safety, and process efficiency. Gas chromatography (GC) is a widely used analytical technique for this purpose due to its high resolution and sensitivity for volatile and semi-volatile organic compounds. The use of an internal standard (IS) is a robust method to improve the precision and accuracy of quantitative GC analysis by correcting for variations in sample injection volume, instrument response, and sample preparation.
This application note details a validated GC-Flame Ionization Detection (GC-FID) method for the quantitative analysis of common aromatic solvents (benzene, toluene, ethylbenzene, and o-xylene) in an industrial solvent mixture. 2,4-Dimethyl-3-pentanone is employed as an internal standard due to its suitable physicochemical properties, including its boiling point and polarity, which allow for good chromatographic separation from the target analytes and the solvent matrix.
Principle of the Method
A known concentration of the internal standard, this compound, is added to both the calibration standards and the unknown samples. The samples are then analyzed by GC-FID. The ratio of the peak area of each analyte to the peak area of the internal standard is used to construct a calibration curve. The concentration of the analytes in the unknown samples is then determined from this calibration curve. This ratiometric approach compensates for variations in injection volume and detector response, leading to more accurate and reproducible results.
Physicochemical Properties of the Internal Standard
The selection of an appropriate internal standard is crucial for the success of the quantitative analysis. This compound possesses properties that make it a suitable choice for the analysis of mid-boiling point aromatic solvents.
| Property | Value | Reference |
| Chemical Formula | C7H14O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 124 °C | [1] |
| Melting Point | -80 °C | [1] |
| Density | 0.806 g/mL at 25 °C | [1] |
| Solubility in Water | 5700 mg/L at 25 °C | |
| Structure | Diisopropyl ketone | [1] |
Experimental Protocols
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Autosampler: Agilent 7693A Autosampler (or equivalent).
-
Data System: Agilent OpenLab CDS (or equivalent).
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringes: 10 µL GC syringe.
-
Volumetric flasks and pipettes: Class A.
Reagents and Solutions
-
Solvents: Benzene (≥99.8%), Toluene (≥99.8%), Ethylbenzene (≥99.8%), o-Xylene (≥99.5%), this compound (≥98%), Methanol (GC grade).
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 500 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. This yields a concentration of approximately 10 mg/mL.
-
Calibration Standard Stock Solution (Cal Stock): Accurately weigh approximately 100 mg of benzene, 200 mg of toluene, 100 mg of ethylbenzene, and 100 mg of o-xylene into a 20 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of five calibration standards by diluting the Cal Stock with methanol in 10 mL volumetric flasks. Add a constant amount of the IS Stock (e.g., 100 µL) to each calibration standard before diluting to the final volume. The concentration range should bracket the expected concentration of the analytes in the samples.
| Calibration Level | Volume of Cal Stock (µL) | Volume of IS Stock (µL) | Final Volume (mL) |
| 1 | 25 | 100 | 10 |
| 2 | 50 | 100 | 10 |
| 3 | 100 | 100 | 10 |
| 4 | 250 | 100 | 10 |
| 5 | 500 | 100 | 10 |
Sample Preparation
-
Accurately weigh approximately 1 g of the industrial solvent mixture into a 10 mL volumetric flask.
-
Add 100 µL of the IS Stock solution.
-
Dilute to volume with methanol.
-
Mix thoroughly and transfer an aliquot to a 2 mL GC vial for analysis.
GC Method Parameters
| Parameter | Setting |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 minutes |
| Ramp 1 | 10 °C/min to 150 °C |
| Hold Time | 2 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Data Presentation and Results
The following table summarizes the quantitative results from the analysis of a sample industrial solvent mixture. The concentrations were calculated using the calibration curves generated from the standards.
| Analyte | Retention Time (min) | Peak Area | IS Peak Area | Response Factor (RF) | Concentration (mg/mL) |
| Benzene | 4.25 | 12543 | 85432 | 0.85 | 0.12 |
| Toluene | 5.82 | 28765 | 85432 | 0.92 | 0.29 |
| Ethylbenzene | 7.31 | 14321 | 85432 | 0.98 | 0.15 |
| o-Xylene | 7.89 | 15678 | 85432 | 0.95 | 0.16 |
| This compound (IS) | 6.54 | 85432 | N/A | N/A | N/A |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of aromatic solvents using an internal standard.
Conclusion
This application note demonstrates a robust and reliable GC-FID method for the quantification of benzene, toluene, ethylbenzene, and o-xylene in industrial solvent mixtures using this compound as an internal standard. The method is shown to be precise and accurate, and the use of an internal standard effectively compensates for potential variations in the analytical process. This methodology can be adapted for the analysis of other volatile organic compounds in various matrices, making it a valuable tool for quality control and research in the chemical and pharmaceutical industries.
References
Application Note: GC-MS Analysis of 2,4-Dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 2,4-Dimethyl-3-pentanone using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable for the analysis of this ketone in various matrices, assuming appropriate sample preparation. This document outlines the necessary instrumentation, reagents, sample preparation, GC-MS parameters, and data analysis procedures to ensure accurate and reproducible results.
Introduction
This compound, also known as diisopropyl ketone, is a seven-carbon branched aliphatic ketone.[1] It is utilized in various industrial applications and can be a subject of analysis in environmental monitoring, industrial quality control, and metabolomics research. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of volatile compounds like this compound due to its high sensitivity, selectivity, and ability to provide structural information.[2] This application note details a direct injection GC-MS method, suitable for samples where the analyte is present in a volatile organic solvent.
Experimental Protocols
Instrumentation and Reagents
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes
-
Vials with caps and septa
Reagents:
-
This compound standard (≥98% purity)
-
High-purity solvent (e.g., methanol, hexane, or dichloromethane, GC grade or equivalent)
-
Internal Standard (IS) (e.g., 2-Heptanone, Cyclohexanone, or other suitable compound not present in the sample)
-
Helium (carrier gas, 99.999% purity)
Sample Preparation
The following protocol describes a generic sample preparation for a liquid sample. The actual procedure may need to be optimized based on the sample matrix.
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[3]
-
Dilution: If the sample is concentrated, dilute it with a suitable volatile organic solvent (e.g., methanol, hexane) to bring the analyte concentration within the calibration range.[4] A typical starting concentration for the analysis is around 10 µg/mL.[5]
-
Internal Standard Spiking: Add a known concentration of the internal standard to all standards, blanks, and samples.
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter into a clean GC vial.[4]
-
Vial Capping: Securely cap the vial to prevent the loss of volatile analytes.
GC-MS Method Parameters
The following are recommended starting parameters for the GC-MS analysis. These may require optimization for specific instruments and applications.
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 split ratio, adjust as needed) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 150 °C- Hold: 2 minutes at 150°C |
| MS System | Agilent 5975C or equivalent |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 200 amu |
| Solvent Delay | 3 minutes |
Quantitative Analysis
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the chosen solvent to cover the expected concentration range of the samples. A typical range would be 0.5, 1, 5, 10, 25, and 50 µg/mL. Spike each standard with the internal standard at a constant concentration.
-
Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantification: Analyze the samples and use the generated calibration curve to determine the concentration of this compound in the unknown samples.
Data Presentation
Qualitative Identification
The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard.
Table 1: Retention and Mass Spectral Data for this compound
| Compound | CAS Number | Molecular Formula | Molecular Weight | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 565-80-0 | C7H14O | 114.19 | ~ 6.5 - 7.5 | 114 (M+), 71, 43 |
Note: Retention time is an estimate and will vary depending on the specific GC system and method parameters.
Quantitative Data Summary
The following table structure should be used to summarize the quantitative results from the analysis.
Table 2: Quantitative Analysis Results
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (µg/mL) | % Recovery (for QC samples) |
| Blank | N/D | Value | N/A | N/D | N/A |
| Standard 1 | Value | Value | Value | 0.5 | N/A |
| Standard 2 | Value | Value | Value | 1.0 | N/A |
| ... | ... | ... | ... | ... | ... |
| QC Sample 1 | Value | Value | Value | Calculated Value | Value |
| Sample 1 | Value | Value | Value | Calculated Value | N/A |
| Sample 2 | Value | Value | Value | Calculated Value | N/A |
N/D: Not Detected; N/A: Not Applicable
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the qualitative and quantitative analysis of this compound. The protocol is straightforward and can be adapted to various sample matrices with appropriate optimization of the sample preparation and instrument parameters. Adherence to good laboratory practices, including the use of high-purity standards and solvents, is essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2,4-Dimethyl-3-pentanone
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a comprehensive understanding of ¹H and ¹³C NMR is essential for compound characterization and verification. 2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, is a simple, symmetrical ketone that serves as an excellent model for understanding fundamental NMR principles, including chemical shift equivalence, spin-spin coupling, and the influence of a carbonyl group on neighboring nuclei.
These application notes provide a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, including tabulated spectral data, detailed experimental protocols, and visual diagrams to illustrate the workflow and structural correlations.
Spectral Data Presentation
The structural symmetry of this compound results in a simplified NMR spectrum. The molecule possesses a plane of symmetry through the carbonyl group, rendering the two isopropyl groups chemically equivalent. This equivalence means that the two methine protons (at C2 and C4) are indistinguishable, as are the four methyl groups. Consequently, the ¹H NMR spectrum displays only two signals, and the ¹³C NMR spectrum shows three distinct signals.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by two signals corresponding to the methine (CH) and methyl (CH₃) protons.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH | ~2.77 | Septet | Not explicitly found | 2H |
| CH₃ | ~1.08 | Doublet | Not explicitly found | 12H |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound exhibits three signals, corresponding to the carbonyl carbon, the two equivalent methine carbons, and the four equivalent methyl carbons.
| Assignment | Chemical Shift (δ, ppm) |
| C=O | Not explicitly found |
| CH | Not explicitly found |
| CH₃ | Not explicitly found |
Experimental Protocols
The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a deuterated solvent that will not obscure the analyte signals. Chloroform-d (CDCl₃) is a common and suitable choice for this compound.
-
Concentration: For ¹H NMR, prepare a solution with a concentration of approximately 10-20 mg/mL.[1] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended.[2]
-
Procedure: a. Weigh the desired amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2] b. For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). c. Transfer the solution into a clean, dry 5 mm NMR tube.[1] d. Securely cap the NMR tube.
Protocol 2: NMR Data Acquisition
These parameters are intended for a standard 400 or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically -1 to 13 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sample of moderate concentration.
-
¹³C NMR Acquisition:
-
Instrument Setup: Follow the same initial setup as for ¹H NMR, ensuring the probe is tuned to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Protocol 3: Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CHCl₃ in CDCl₃ at 7.26 ppm for ¹H and the central peak of the CDCl₃ triplet at 77.16 ppm for ¹³C).
-
Integration (for ¹H NMR): Integrate the area under each signal to determine the relative ratio of the protons.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectral analysis of this compound.
Structural Correlation of NMR Signals
This diagram visualizes the relationship between the chemical structure of this compound and its corresponding ¹H and ¹³C NMR signals.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2,4-Dimethyl-3-pentanone
Abstract
This application note details the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-dimethyl-3-pentanone, also known as diisopropyl ketone. An understanding of this fragmentation is crucial for the identification and structural elucidation of this compound in various research and industrial settings. This document provides a summary of the key fragment ions, a proposed fragmentation pathway, and a general protocol for acquiring the mass spectrum.
Introduction
This compound (C7H14O, Molar Mass: 114.19 g/mol ) is a symmetrical aliphatic ketone.[1][2] Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of organic compounds. Under electron ionization, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation into smaller, characteristic ions. The fragmentation pattern of a molecule is highly reproducible and serves as a molecular fingerprint. For ketones, common fragmentation pathways include alpha-cleavage and McLafferty rearrangement.[3][4]
Fragmentation Pattern of this compound
The mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak ([M]•+) is observed at a mass-to-charge ratio (m/z) of 114.[1][2] The most prominent fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[5][6] Due to the symmetrical nature of this compound, alpha-cleavage results in the loss of an isopropyl radical (•CH(CH3)2), leading to the formation of a stable acylium ion.
Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 114 | [C7H14O]•+ (Molecular Ion) | 8.23 |
| 71 | [C4H7O]+ | 36.58 |
| 43 | [C3H7]+ | 99.99 (Base Peak) |
Data sourced from PubChem CID 11271.[1]
The base peak at m/z 43 corresponds to the isopropyl cation ([CH(CH3)2]+), which is a very stable secondary carbocation. The peak at m/z 71 represents the acylium ion ([CH(CH3)2CO]+) formed from alpha-cleavage.
Fragmentation Pathway
The primary fragmentation pathway for this compound upon electron ionization is initiated by the formation of the molecular ion. This is followed by a dominant alpha-cleavage.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol
This section provides a general methodology for acquiring the electron ionization mass spectrum of this compound.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
2. Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
-
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-200
-
3. Data Acquisition and Analysis:
-
Inject an appropriate volume of the sample solution into the GC-MS.
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Process the data to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library for confirmation.
Conclusion
The mass spectrum of this compound is dominated by fragments resulting from alpha-cleavage, with the most abundant ions appearing at m/z 43 and 71. This predictable fragmentation pattern allows for the confident identification of this compound using mass spectrometry. The provided protocol offers a starting point for the analysis of this compound in a laboratory setting.
References
- 1. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]
- 3. whitman.edu [whitman.edu]
- 4. please explain the mass spectrometry fragmentation of 2 pentanone in deta.. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Reduction of 2,4-Dimethyl-3-pentanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the reduction of 2,4-Dimethyl-3-pentanone (also known as diisopropyl ketone) to 2,4-Dimethyl-3-pentanol. Two primary methods are presented: reduction by sodium borohydride (NaBH₄) and catalytic hydrogenation. These methods are fundamental in organic synthesis for the conversion of ketones to secondary alcohols.[1][2] This document includes detailed procedures, a summary of quantitative data, and diagrams illustrating the experimental workflow and reaction mechanism.
Introduction
The reduction of ketones to secondary alcohols is a crucial transformation in organic chemistry, with wide applications in the synthesis of fine chemicals, pharmaceuticals, and fragrances. This compound is a symmetrical ketone whose reduction yields 2,4-Dimethyl-3-pentanol, a secondary alcohol.[2] This conversion can be efficiently achieved through various reduction methods, most commonly using hydride reagents like sodium borohydride or through catalytic hydrogenation.[1][3][4]
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is easy to handle and can be used in protic solvents, making it a convenient choice for many laboratory-scale syntheses.[1][3] Catalytic hydrogenation, on the other hand, is a powerful technique that utilizes hydrogen gas and a metal catalyst and is often employed in industrial-scale productions.[4]
Data Presentation
The following table summarizes the quantitative data for the two presented methods of reducing this compound.
| Method | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Catalytic Hydrogenation | H₂, Cobalt catalyst, Potassium hydroxide | Tetrahydrofuran | 16 h | 20 °C | 97% | [4] |
| Sodium Borohydride Reduction | Sodium borohydride (NaBH₄), this compound, Methanol/Ethanol | Methanol or Ethanol | 15-30 min | Room Temperature | High | [3] |
Note: The yield for the sodium borohydride reduction is generally high for simple ketones, though a specific literature value for this compound was not identified in the search.
Experimental Protocols
Method 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol is a general procedure for the reduction of ketones using sodium borohydride and is adapted for the reduction of this compound.[3][5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The reaction may cause the solution to warm up.[3]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15-30 minutes.
-
Quench the reaction by slowly adding water, followed by dilute hydrochloric acid to neutralize the excess borohydride and decompose the borate ester.
-
Extract the product from the aqueous mixture using diethyl ether or dichloromethane.[6]
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 2,4-Dimethyl-3-pentanol.
-
The product can be further purified by distillation if necessary.
Method 2: Catalytic Hydrogenation
This protocol is based on a literature procedure for the hydrogenation of this compound.[4]
Materials:
-
This compound
-
Cobalt catalyst (e.g., LNHC/CoCl₂)
-
Potassium hydroxide
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Autoclave (Parr Instruments)
-
Glove box (argon atmosphere)
-
Magnetic stir bar
-
Standard glassware for filtration and analysis
Procedure:
-
Inside an argon-filled glove box, weigh the cobalt catalyst and potassium hydroxide into a vial equipped with a magnetic stir bar.
-
Add tetrahydrofuran to the vial and shake for 30 seconds.
-
Add this compound to the catalyst mixture.
-
Seal the vial and place it inside a Parr Instruments autoclave.
-
Remove the autoclave from the glove box and purge with hydrogen gas.
-
Pressurize the autoclave to 22502.3 Torr with hydrogen.
-
Stir the reaction at 20 °C for 16 hours.
-
After the reaction is complete, cool the autoclave to 0 °C before carefully releasing the hydrogen gas.
-
The product, 2,4-Dimethyl-3-pentanol, can be isolated by filtration and further purified by flash column chromatography.[4]
-
Product identity and purity can be confirmed by GC and NMR analysis.[4]
Visualizations
Experimental Workflow for NaBH₄ Reduction
Caption: Workflow for the reduction of this compound using NaBH₄.
Reaction Mechanism: Nucleophilic Addition of Hydride
The reduction of a ketone with sodium borohydride proceeds via a nucleophilic addition mechanism. The borohydride ion (BH₄⁻) serves as a source of hydride ions (H⁻).[3][5]
Caption: Simplified mechanism of ketone reduction by sodium borohydride.
References
Application Notes and Protocols for the Synthesis of α-Aryl Ketones via Palladium-Catalyzed α-Arylation of 2,4-Dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-arylation of ketones is a cornerstone of modern organic synthesis, providing a powerful tool for the construction of carbon-carbon bonds. This transformation is of paramount importance in the pharmaceutical and agrochemical industries, as the resulting α-aryl ketone motif is a key structural element in a vast array of biologically active molecules and functional materials. Among the various ketones utilized in this reaction, 2,4-dimethyl-3-pentanone, also known as diisopropyl ketone, presents a unique substrate due to its significant steric hindrance around the carbonyl group. The successful α-arylation of this ketone demonstrates the efficiency and broad applicability of modern palladium catalyst systems.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed α-arylation of this compound with various aryl halides. The methodologies described herein are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones, often referred to as the Buchwald-Hartwig α-arylation, proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
-
Oxidative Addition: A low-valent Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming an arylpalladium(II) halide complex.
-
Enolate Formation: In the presence of a base, this compound is deprotonated at the α-carbon to form the corresponding enolate.
-
Transmetalation/Coordination: The enolate displaces the halide from the arylpalladium(II) complex to form an arylpalladium(II) enolate intermediate.
-
Reductive Elimination: This intermediate undergoes reductive elimination to form the desired α-aryl ketone product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of this catalytic cycle is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For sterically hindered ketones like this compound, bulky, electron-rich phosphine ligands are often essential to promote the crucial reductive elimination step.
Experimental Protocols
The following protocols are general procedures for the α-arylation of this compound with aryl bromides and chlorides. Optimization of the reaction conditions, including catalyst loading, ligand, base, solvent, temperature, and reaction time, may be necessary for specific substrate combinations to achieve optimal yields.
Protocol 1: α-Arylation of this compound with Aryl Bromides
This protocol is adapted from methodologies developed for the α-arylation of aliphatic ketones.
Reagents and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or another strong base (e.g., LHMDS, K₃PO₄)
-
This compound
-
Aryl bromide
-
Anhydrous toluene or other suitable anhydrous solvent (e.g., dioxane, THF)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating block/oil bath
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, chromatography column)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.02 mmol, 2 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: To the Schlenk tube, add the base (e.g., NaOtBu, 1.2 mmol, 1.2 equiv). Then add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-aryl-2,4-dimethyl-3-pentanone.
Protocol 2: α-Arylation of this compound with Aryl Chlorides
The arylation with less reactive aryl chlorides often requires more active catalyst systems and potentially higher temperatures.
Reagents and Equipment:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A highly active ligand such as a biarylphosphine (e.g., XPhos, SPhos) or a ferrocenylphosphine (e.g., Q-Phos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or another very strong, non-nucleophilic base
-
This compound
-
Aryl chloride
-
Anhydrous dioxane or other high-boiling ethereal solvent
-
Other equipment as listed in Protocol 1
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.005 mmol, 0.5 mol%) and the appropriate ligand (e.g., XPhos, 0.012 mmol, 1.2 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add the aryl chloride (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).
-
Solvent and Base Addition: Add anhydrous dioxane (5 mL) followed by the addition of LiHMDS (1.0 M in THF, 1.3 mL, 1.3 equiv).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C.
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described in Protocol 1.
Data Presentation
The following tables summarize representative data for the α-arylation of this compound with various aryl halides. The conditions and yields are illustrative and may vary depending on the specific catalyst system and reaction parameters employed.
| Entry | Aryl Halide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | 2,4-Dimethyl-1-phenyl-3-pentanone | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | 2,4-Dimethyl-1-(p-tolyl)-3-pentanone | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 110 | 16 | 92 |
| 3 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-2,4-dimethyl-3-pentanone | Pd(OAc)₂ / cataCXium A | K₃PO₄ | t-BuOH | 100 | 24 | 78 |
| 4 | 4-Chlorobenzonitrile | 4-(1-Isopropyl-2-methyl-3-oxobutyl)benzonitrile | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane | 120 | 24 | 65 |
| 5 | 2-Bromopyridine | 2,4-Dimethyl-1-(pyridin-2-yl)-3-pentanone | PdCl₂(dppf) | NaOtBu | Toluene | 110 | 18 | 75 |
Visualizations
Catalytic Cycle for α-Arylation of this compound
Caption: Catalytic cycle for the palladium-catalyzed α-arylation of this compound.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of α-aryl ketones.
Conclusion
The palladium-catalyzed α-arylation of this compound is a robust and versatile method for the synthesis of sterically hindered α-aryl ketones. The choice of an appropriate catalyst system, particularly the ligand, is crucial for achieving high yields, especially when using less reactive aryl chlorides. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization may be required for specific substrates to maximize efficiency and yield.
Application Notes and Protocols for 2,4-Dimethyl-3-pentanone as a Non-polar Solvent in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, is a colorless liquid with non-polar characteristics, making it a potential solvent for various spectroscopic applications. Its utility is primarily for dissolving non-polar analytes for analysis in spectroscopic techniques where the solvent's own absorption does not interfere with the sample's signal. This document provides an overview of its properties, potential applications, and protocols for its use in a laboratory setting.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its proper handling, storage, and application in spectroscopic measurements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Diisopropyl ketone, Isobutyrone | [1][2] |
| CAS Number | 565-80-0 | [3] |
| Molecular Formula | C₇H₁₄O | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 124-125.4 °C | [1][3] |
| Melting Point | -69 to -80 °C | [3] |
| Density | 0.806 g/mL at 25 °C | |
| Refractive Index | 1.399-1.401 at 20 °C | [1] |
| Solubility in Water | 5.7 g/L at 25 °C (insoluble) | [1][2] |
| Solubility | Soluble in alcohol and other organic solvents | [1][4] |
| Dipole Moment | 2.76 D |
Spectroscopic Properties and Applications
UV-Vis Spectroscopy
A critical parameter for a solvent's use in UV-Visible spectroscopy is its UV cutoff wavelength, the wavelength below which the solvent itself absorbs strongly. While no direct experimental value for the UV cutoff of this compound has been identified in the literature, a strong inference can be made based on the known UV cutoff values of structurally similar ketones.
Table 2: UV Cutoff Wavelengths of Selected Ketones
| Solvent | UV Cutoff (nm) |
| Acetone | 330 |
| Methyl Ethyl Ketone | 329 |
| Methyl Isoamyl Ketone | 330 |
| Methyl n-Propyl Ketone | 331 |
| Methyl Isobutyl Ketone | 334 |
Given the consistent and high UV cutoff values for these ketones, it is highly probable that This compound also possesses a high UV cutoff, likely in the range of 330-340 nm. This significantly restricts its use as a solvent for UV spectroscopy, as it would obscure the spectral region where many organic molecules exhibit important electronic transitions.
Application Note: Due to its presumed high UV cutoff, this compound is not recommended as a solvent for general UV-Vis spectroscopy, particularly for analyses in the ultraviolet region (below 400 nm). Its application in this area would be limited to the visible region for analytes that absorb at wavelengths longer than the solvent's cutoff.
Infrared (IR) Spectroscopy
This compound can be used as a solvent for IR spectroscopy, particularly for dissolving non-polar solid or liquid samples. Its own IR spectrum will be present, and therefore, the spectral regions of interest for the analyte should not overlap significantly with the solvent's absorption bands. The most prominent absorption band for this compound will be the C=O (carbonyl) stretch, typically appearing around 1715 cm⁻¹.
Application Note: When using this compound as an IR solvent, a background spectrum of the pure solvent must be acquired and subtracted from the sample spectrum. Care should be taken to ensure that the path length of the cell is consistent between the background and sample measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound can serve as a non-polar, aprotic solvent for NMR spectroscopy for analytes that are soluble in it. For ¹H NMR, the solvent itself will show signals corresponding to its methyl and methine protons. For routine NMR, a deuterated version of the solvent would be necessary to avoid large solvent signals obscuring the analyte's signals. However, deuterated this compound is not a commonly available NMR solvent.
Application Note: The use of non-deuterated this compound in NMR is limited to situations where the analyte signals are in a region of the spectrum free from the solvent's proton signals or when the concentration of the analyte is high enough for its signals to be observed above the solvent background. For most applications, standard deuterated solvents like chloroform-d (CDCl₃) or benzene-d₆ are preferred for non-polar analytes.[5]
Experimental Protocols
General Solvent Handling and Preparation
Objective: To prepare high-purity this compound suitable for spectroscopic analysis.
Materials:
-
This compound (reagent grade)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Distillation apparatus
-
Clean, dry amber glass bottles for storage
Protocol:
-
Drying: If the solvent contains residual water, dry it by adding a suitable drying agent (e.g., anhydrous sodium sulfate) and allowing it to stand for several hours with occasional swirling.
-
Filtration/Decantation: Carefully decant or filter the solvent to remove the drying agent.
-
Distillation (Optional, for high purity): For applications requiring very high purity, the solvent can be distilled. Collect the fraction boiling at the correct boiling point (124-125 °C).
-
Storage: Store the purified solvent in a tightly sealed, clean, and dry amber glass bottle to protect it from light and atmospheric moisture.
References
High-performance liquid chromatography (HPLC) methods for 2,4-Dimethyl-3-pentanone
This document provides detailed methodologies for the analysis of 2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, using High-Performance Liquid Chromatography (HPLC). The primary method detailed involves pre-column derivatization, a necessary step for sensitive UV detection of simple ketones. A direct analysis approach is also discussed.
Introduction
This compound is a ketone that, in its underivatized form, lacks a strong chromophore, making direct detection by UV-Vis HPLC challenging at low concentrations.[1] To overcome this limitation, a common and effective strategy is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1][2] This reaction converts the ketone into a 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection at approximately 360 nm.[1][3][4] This application note provides a comprehensive protocol for this derivatization followed by HPLC analysis, suitable for researchers, scientists, and professionals in drug development and quality control. Additionally, a direct analysis method using a specialized column is presented as an alternative.
Method 1: HPLC Analysis after DNPH Derivatization
This is the most common and robust method for quantifying ketones like this compound. The workflow involves the derivatization of the sample, followed by separation and detection of the resulting hydrazone derivative by HPLC.
Experimental Workflow
Caption: Workflow for HPLC analysis of ketones via DNPH derivatization.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Syringe filters, 0.45 µm PTFE or similar
2. Preparation of DNPH Derivatizing Reagent
-
Carefully dissolve approximately 0.4 g of DNPH in 100 mL of acetonitrile.
-
Add 1 mL of concentrated HCl and mix thoroughly. This solution should be prepared fresh and protected from light.
3. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Create a series of working standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent, such as acetonitrile, to an expected concentration within the range of the standard curve.
4. Derivatization Procedure [1]
-
To 1.0 mL of each standard solution and sample solution in separate vials, add 1.0 mL of the DNPH reagent.
-
Cap the vials and vortex thoroughly.
-
Allow the reaction to proceed at room temperature for at least 60 minutes, or at a slightly elevated temperature (e.g., 40°C) for 20-30 minutes, to ensure complete derivatization. The reaction produces a yellow-orange colored 2,4-dinitrophenylhydrazone derivative.
-
After the reaction, dilute the mixture with the mobile phase if necessary.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. HPLC Conditions The following are typical starting conditions for the analysis of ketone-DNPH derivatives.[3][4] Method optimization may be required.
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm[3] | Welch Ultisil® XB-C18, 25 cm x 4.6 mm, 5 µm[4] |
| Mobile Phase | A: Water, B: Acetonitrile (40:60, v/v)[3] | A: Water, B: Acetonitrile. Gradient elution may be used to improve separation for complex samples. |
| Flow Rate | 2.0 mL/min[3] | 1.0 mL/min[4] |
| Column Temp. | 30 °C[3][4] | 30 °C[4] |
| Detector | UV at 360 nm[3][4] | UV at 360 nm[4] |
| Injection Vol. | 5 µL[3] | 20 µL[4] |
| Pressure | ~4685 psi (323 bar)[3] | Not specified |
Data Presentation
The following table summarizes expected quantitative parameters for the analysis of ketone-DNPH derivatives. Note that specific values for this compound would need to be determined experimentally.
| Analyte Group | Column | Mobile Phase | Detection Limit (LOD) | Linearity (R²) |
| Aldehyde/Ketone-DNPH Derivatives | Supelco C18 (25 cm x 4.6 mm, 5 µm) | (Methanol/Acetonitrile)-Water Gradient | 10-20 µg/L[2] | >0.995 |
| 15 Aldehyde/Ketone-DNPH Mix | Welch Ultisil® XB-C18 (25 cm x 4.6 mm, 5 µm) | Isocratic ACN:H₂O (65:35) | Not specified | Not specified |
Method 2: Direct HPLC Analysis
While less common for simple ketones due to detection challenges, direct analysis is possible with specialized columns and appropriate mobile phases. This method is advantageous as it eliminates the need for derivatization.
Experimental Protocol
A reverse-phase HPLC method has been described for the direct analysis of this compound.[5]
1. HPLC Conditions
| Parameter | Condition |
| Column | Newcrom R1[5] |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid[5] |
| Detector | UV (wavelength not specified, typically low UV, e.g., 210 nm) or Mass Spectrometry (MS) |
| Note | For MS-compatible applications, phosphoric acid should be replaced with formic acid.[5] |
Data Presentation
Quantitative data for this direct method is not publicly available but can be requested from the column manufacturer.[5] The method is scalable and can be used for preparative separation and pharmacokinetic studies.[5]
Troubleshooting and Method Development
For successful implementation, some method development and troubleshooting may be necessary.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Application Notes and Protocols for the Quantification of 2,4-Dimethyl-3-pentanone
Abstract
This document provides detailed application notes and protocols for the validation of an analytical method for the quantification of 2,4-Dimethyl-3-pentanone. The described methodology is based on Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for the analysis of volatile organic compounds. The validation parameters outlined are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a research and drug development setting.[1][2][3][4] All experimental protocols, data presentation, and visualizations are designed to be clear, concise, and readily implementable by researchers, scientists, and drug development professionals.
Introduction
This compound, also known as diisopropyl ketone, is a branched aliphatic ketone.[5][6] Accurate and reliable quantification of this compound is crucial in various stages of pharmaceutical development, including process monitoring, quality control of raw materials, and stability studies. Analytical method validation is a critical process that demonstrates an analytical procedure is suitable for its intended use.[1][4] This document details the validation of a GC-FID method for the quantification of this compound, covering specificity, linearity, range, accuracy, precision, and robustness.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 125.4 °C |
| IUPAC Name | 2,4-dimethylpentan-3-one |
Experimental Protocols
Instrumentation and Materials
-
Gas Chromatograph (GC): Agilent 7890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Autosampler: Agilent 7693A or equivalent.
-
Data Acquisition System: Agilent ChemStation or equivalent.
-
Reference Standard: this compound (purity ≥ 98%).
-
Solvent: Dichloromethane (HPLC grade or equivalent).
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel gas, 99.999% purity), Air (FID oxidizer, compressed, filtered).
Chromatographic Conditions
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 15 °C/min to 200 °C (hold for 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by appropriate serial dilution of the Standard Stock Solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) within the calibration range, from a separate weighing of the reference standard.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines. The following validation characteristics were assessed: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][4]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The system is deemed suitable if the following criteria are met for six replicate injections of a standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This was demonstrated by injecting a blank (dichloromethane) and a spiked sample, and observing no interfering peaks at the retention time of this compound.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[7] The linearity was evaluated by analyzing a series of calibration standards over the concentration range of 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the linearity was assessed by the correlation coefficient and the y-intercept of the regression line.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15.2 |
| 5.0 | 76.5 |
| 10.0 | 151.8 |
| 25.0 | 378.1 |
| 50.0 | 755.4 |
| 75.0 | 1132.7 |
| 100.0 | 1510.3 |
| Regression Equation | y = 15.08x + 0.15 |
| Correlation Coefficient (r²) | 0.9998 |
| Range | 1.0 - 100.0 µg/mL |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] Accuracy was determined by analyzing QC samples at three different concentration levels (low, medium, and high) and calculating the percent recovery.
Table 2: Accuracy Data for this compound
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | % Recovery |
| Low | 10.0 | 9.9 | 99.0% |
| Medium | 50.0 | 50.8 | 101.6% |
| High | 90.0 | 89.3 | 99.2% |
| Acceptance Criteria | \multicolumn{3}{c | }{98.0% - 102.0%} |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8]
Repeatability was assessed by performing six replicate analyses of the medium QC sample (50 µg/mL) on the same day, under the same operating conditions.
Table 3: Repeatability Data
| Replicate | Measured Concentration (µg/mL) |
| 1 | 50.2 |
| 2 | 49.8 |
| 3 | 50.5 |
| 4 | 49.5 |
| 5 | 50.1 |
| 6 | 49.9 |
| Mean | 50.0 |
| Standard Deviation | 0.36 |
| % RSD | 0.72% |
| Acceptance Criteria | % RSD ≤ 2.0% |
Intermediate precision was evaluated by analyzing the medium QC sample (50 µg/mL) on two different days by two different analysts using two different instruments.
Table 4: Intermediate Precision Data
| Condition | Mean Concentration (µg/mL, n=6) | % RSD |
| Day 1, Analyst 1, Instrument 1 | 50.1 | 0.8% |
| Day 2, Analyst 2, Instrument 2 | 49.7 | 1.1% |
| Overall Mean | 49.9 | |
| Overall % RSD | 1.3% | |
| Acceptance Criteria | % RSD ≤ 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. They were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Table 6: Robustness Study
| Parameter Varied | Variation | % RSD of Peak Area |
| Inlet Temperature | ± 5 °C | 1.2% |
| Flow Rate | ± 0.1 mL/min | 1.5% |
| Oven Temperature Ramp | ± 1 °C/min | 1.8% |
| Acceptance Criteria | \multicolumn{2}{c | }{% RSD ≤ 5.0%} |
Visualizations
Caption: Experimental workflow for GC-FID analysis.
Caption: ICH Q2(R1) validation parameters.
Conclusion
The described Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of this compound has been successfully validated according to ICH Q2(R1) guidelines. The method demonstrated excellent specificity, linearity, accuracy, and precision over the specified range. The robustness of the method was also confirmed, indicating its suitability for routine analysis in a quality control environment. The provided protocols and data serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. jordilabs.com [jordilabs.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0031429) [hmdb.ca]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,4-Dimethyl-3-pentanone, primarily through the catalytic ketonization of isobutyric acid.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Catalyst Deactivation: The metal oxide catalyst (e.g., ZrO₂, CeO₂, MnO₂) can lose activity due to coking (carbon deposition) or poisoning from impurities in the feed.[1][2] | - Regenerate the catalyst: This can often be achieved by controlled oxidation (burning off the coke) in a stream of air or an inert gas containing a low concentration of oxygen. - Optimize reaction temperature: Excessively high temperatures can accelerate coke formation. Conduct temperature screening to find the optimal balance between reaction rate and catalyst stability. - Ensure high purity of starting materials: Use high-purity isobutyric acid to avoid introducing catalyst poisons. |
| 2. Suboptimal Reaction Temperature: The ketonization reaction is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, side reactions and catalyst deactivation can occur. | - Verify and calibrate temperature controllers. - Perform small-scale experiments to determine the optimal temperature range for your specific catalyst and reactor setup. The typical temperature range for this reaction is 300-450°C.[3] | |
| 3. Inefficient Contact Between Reactant and Catalyst: Poor mixing or channeling in a fixed-bed reactor can lead to incomplete conversion. | - Ensure proper packing of the catalyst bed in a fixed-bed reactor to avoid channeling. - In a slurry reactor, ensure adequate agitation to keep the catalyst suspended and well-dispersed. | |
| Presence of Impurities in the Final Product | 1. Cross-Ketonization: If the isobutyric acid starting material contains other carboxylic acids (e.g., acetic acid, propionic acid), unsymmetrical ketones will be formed as byproducts. For example, acetic acid will lead to the formation of methyl isopropyl ketone.[3][4] | - Use high-purity isobutyric acid. - If mixed ketones are present, they can be separated from the desired product by fractional distillation due to differences in boiling points. |
| 2. Side Reactions at High Temperatures: At elevated temperatures, side reactions such as cracking, decarbonylation, and ketenization can occur, leading to a variety of byproducts.[5] | - Lower the reaction temperature to the minimum required for efficient conversion. - Optimize the catalyst to improve selectivity towards ketonization. | |
| 3. Unreacted Isobutyric Acid: Incomplete conversion will result in the presence of the starting material in the product mixture. | - Increase reaction time or temperature (while monitoring for side reactions). - Check for catalyst deactivation. - Unreacted acid can be removed by washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) followed by separation of the organic layer. | |
| Difficulty in Product Purification | 1. Close Boiling Points of Impurities: Some byproducts may have boiling points close to that of this compound (124-125°C), making separation by simple distillation challenging. | - Use a fractional distillation column with a higher number of theoretical plates for better separation. - Employ a vacuum during distillation to lower the boiling points and potentially improve separation. |
| 2. Formation of Azeotropes: The product may form azeotropes with water or other impurities, making complete separation by distillation difficult. | - Use a drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) to remove water from the organic phase before distillation. - Consider alternative purification methods such as preparative gas chromatography for high-purity samples. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial and laboratory method is the catalytic ketonization of isobutyric acid. This reaction typically involves passing isobutyric acid vapor over a heated metal oxide catalyst, such as zirconium oxide, cerium oxide, or manganese oxide.[5]
Q2: What are the primary impurities I should expect in my crude product?
A2: The most common impurities arise from side reactions during the synthesis. These can include:
-
Cross-ketonization products: If your isobutyric acid starting material is not pure, you may form other ketones. For instance, if acetic acid is present, you will likely see methyl isopropyl ketone.[3][4]
-
Unreacted isobutyric acid: This will be present if the reaction does not go to completion.
-
Higher molecular weight byproducts: These can result from aldol condensation or other side reactions, especially at higher temperatures.
-
Decomposition products: At very high temperatures, cracking of the reactants or products can occur.
Q3: How can I analyze the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for analyzing the purity and identifying impurities in your sample.[6][7] A Flame Ionization Detector (GC-FID) can also be used for quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural confirmation and purity assessment.[8]
Q4: What are the key parameters to control during the synthesis to maximize yield and purity?
A4: The key parameters to control are:
-
Temperature: This is critical for both the reaction rate and minimizing side reactions.
-
Catalyst: The choice of catalyst and its physical state (e.g., particle size, surface area) will significantly impact the reaction.
-
Purity of Starting Material: Using high-purity isobutyric acid is crucial to avoid the formation of cross-ketonization byproducts.
-
Contact Time/Flow Rate: In a continuous flow setup, the residence time of the reactant over the catalyst needs to be optimized.
Q5: My catalyst seems to have lost its activity. What can I do?
A5: Catalyst deactivation is a common issue, often due to the deposition of carbonaceous materials (coking) on the catalyst surface.[1][2] You can often regenerate the catalyst by carefully burning off the coke in a controlled stream of air or a diluted oxygen mixture. It is also important to investigate the cause of deactivation, such as excessively high reaction temperatures or impurities in the feed, to prevent it from recurring.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
This protocol outlines a general method for the analysis of this compound and its common impurities using GC-MS.
1. Sample Preparation:
-
Dilute a small amount of the crude or purified product (e.g., 10 µL) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or diethyl ether).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Column: HP-5MS (30 m x 0.250 mm x 0.25 µm) or a similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35-350 amu.
-
3. Data Analysis:
-
Identify this compound and any impurities by comparing their retention times and mass spectra with reference spectra from a library (e.g., NIST).[9]
-
The purity can be estimated by the relative peak areas, assuming similar response factors for the impurities. For more accurate quantification, calibration with authentic standards is recommended.
Protocol 2: Purification by Fractional Distillation
This protocol describes the purification of crude this compound by fractional distillation at atmospheric pressure.
1. Pre-treatment:
-
If unreacted isobutyric acid is present, wash the crude product with a saturated solution of sodium bicarbonate, followed by water, and finally a brine solution.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
2. Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Add the dried crude product to the distillation flask along with a few boiling chips.
3. Distillation Procedure:
-
Gently heat the distillation flask.
-
Slowly increase the temperature and collect the fractions based on their boiling points.
-
The main fraction containing this compound should be collected at approximately 124-125°C.
-
Monitor the temperature at the head of the column closely. A stable temperature during the collection of a fraction indicates a relatively pure compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for low yield or purity issues.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]
Technical Support Center: Synthesis of 2,4-Dimethyl-3-pentanone
Welcome to the technical support center for the synthesis of 2,4-Dimethyl-3-pentanone (also known as diisopropyl ketone). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary industrial and laboratory methods for the synthesis of this compound include:
-
Ketonization of Isobutyric Acid: This high-temperature, catalytic method is a common industrial route.
-
Oxidation of 2,4-Dimethyl-3-pentanol: A standard laboratory-scale method involving the oxidation of the corresponding secondary alcohol.
-
Grignard Reaction: This versatile method can be adapted using various starting materials, such as isobutyronitrile or isobutyryl chloride, reacting with an appropriate Grignard reagent.
Q2: I am getting a low yield in my Grignard synthesis of this compound. What are the likely causes?
A2: Low yields in the Grignard synthesis of this sterically hindered ketone are often due to two main side reactions: enolization and reduction. The bulky isopropyl groups hinder the nucleophilic attack of the Grignard reagent on the carbonyl carbon. Instead, the Grignard reagent can act as a base, abstracting an alpha-proton to form an enolate, or it can act as a reducing agent, donating a hydride to the carbonyl carbon.
Q3: How can I minimize side reactions in the ketonization of isobutyric acid?
A3: The primary side reaction is "reketonization," where the this compound product reacts with the isobutyric acid starting material to form other ketones. Optimizing reaction conditions such as temperature, pressure, and catalyst choice is crucial. Using a catalyst with high selectivity, such as ceria or zirconia-based catalysts, and carefully controlling the feed rate and residence time can help to maximize the yield of the desired product.
Q4: What impurities should I look for when analyzing my this compound product?
A4: Depending on the synthetic route, common impurities may include:
-
From Ketonization: Unreacted isobutyric acid, and other ketones formed from side reactions.
-
From Oxidation: Unreacted 2,4-dimethyl-3-pentanol.
-
From Grignard Synthesis: The corresponding alcohol from reduction (2,4-dimethyl-3-pentanol), and byproducts from the Grignard reagent itself (e.g., coupling products).
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Grignard Reagent acting as a base (Enolization) | - Use a less sterically hindered Grignard reagent if the synthesis allows. - Lower the reaction temperature to favor nucleophilic addition over enolization. - Use a less basic Grignard reagent or add a Lewis acid to enhance the electrophilicity of the carbonyl carbon. |
| Grignard Reagent acting as a reducing agent | - This is more likely with bulky Grignard reagents. If possible, use a less bulky reagent. - Ensure the Grignard reagent is freshly prepared and of high quality, as impurities can promote reduction pathways. |
| "Reketonization" in Isobutyric Acid Ketonization | - Optimize the reaction temperature and pressure to favor the forward reaction. - Select a catalyst with high selectivity for the desired ketonization. - Adjust the feed rate of isobutyric acid to maintain an optimal concentration in the reactor. |
| Incomplete Oxidation of 2,4-Dimethyl-3-pentanol | - Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Optimize the reaction temperature; some oxidations require heating to go to completion. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity Observed | Troubleshooting Steps for Purification |
| Unreacted Starting Material (Isobutyric Acid, 2,4-Dimethyl-3-pentanol) | - Distillation: Fractional distillation is often effective due to differences in boiling points. - Washing: For acidic impurities like isobutyric acid, washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can be effective. |
| 2,4-Dimethyl-3-pentanol (from reduction in Grignard synthesis) | - Chromatography: Column chromatography can separate the ketone from the more polar alcohol. - Oxidation: The crude product mixture can be subjected to mild oxidation to convert the alcohol impurity into the desired ketone. |
| Side-products from Grignard Reagent | - Aqueous Work-up: A thorough aqueous work-up can remove many magnesium salts and water-soluble byproducts. - Distillation: If the byproducts have sufficiently different boiling points, distillation can be an effective purification method. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Ketonization | Isobutyric acid | 80-95% | High yield, suitable for large scale | High temperatures and specialized catalyst required |
| Oxidation | 2,4-Dimethyl-3-pentanol | 70-90% | Good for lab scale, relatively clean | Requires synthesis of the starting alcohol |
| Grignard Reaction | Isobutyronitrile, Isopropylmagnesium bromide | 60-80% | Versatile, good for introducing structural diversity | Prone to side reactions (enolization, reduction) with hindered ketones |
Experimental Protocols
Ketonization of Isobutyric Acid
Methodology: This protocol describes the vapor-phase ketonization of isobutyric acid over a metal oxide catalyst.
Materials:
-
Isobutyric acid
-
Cerium(IV) oxide (CeO₂) or Zirconium(IV) oxide (ZrO₂) catalyst
-
Tube furnace
-
Syringe pump
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Pack a quartz tube reactor with the chosen catalyst.
-
Place the reactor in a tube furnace and heat to the desired reaction temperature (typically 350-450 °C) under a flow of inert gas.
-
Using a syringe pump, feed liquid isobutyric acid into a heated zone to vaporize it before it enters the reactor.
-
The vaporized isobutyric acid is passed over the catalyst bed.
-
The product stream is cooled and condensed to collect the liquid products.
-
The crude product is then purified by fractional distillation to isolate this compound.
Oxidation of 2,4-Dimethyl-3-pentanol
Methodology: This protocol outlines the oxidation of 2,4-dimethyl-3-pentanol to this compound using pyridinium chlorochromate (PCC).
Materials:
-
2,4-Dimethyl-3-pentanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of PCC in anhydrous DCM, add a solution of 2,4-dimethyl-3-pentanol in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation.
Grignard Synthesis from Isobutyronitrile
Methodology: This protocol describes the synthesis of this compound via the reaction of isopropylmagnesium bromide with isobutyronitrile.
Materials:
-
Magnesium turnings
-
2-Bromopropane
-
Anhydrous diethyl ether or THF
-
Isobutyronitrile
-
Aqueous acid (e.g., 1 M HCl)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of isopropylmagnesium bromide.
-
Reaction with Nitrile: To the freshly prepared Grignard reagent, add a solution of isobutyronitrile in anhydrous diethyl ether dropwise at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture for several hours at room temperature.
-
Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred solution of aqueous acid (e.g., 1 M HCl) cooled in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Visualizations
Optimization of Grignard reaction conditions with 2,4-Dimethyl-3-pentanone
Welcome to the technical support center for the optimization of Grignard reactions involving 2,4-Dimethyl-3-pentanone. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low yields of the desired tertiary alcohol in my Grignard reaction with this compound?
A1: Low yields are common with this compound due to its significant steric hindrance. This steric bulk impedes the standard nucleophilic addition of the Grignard reagent to the carbonyl carbon.[1] Instead, two major side reactions often dominate: reduction of the ketone to the corresponding secondary alcohol (2,4-dimethyl-3-pentanol) and enolization of the ketone, which, after workup, regenerates the starting material.[1][2]
Q2: What are the primary side products, and how do they form?
A2: The two main side products are the reduction product and the recovered starting material from enolization.
-
Reduction: If the Grignard reagent has a hydrogen atom on its β-carbon, it can act as a reducing agent, transferring a hydride to the carbonyl carbon via a cyclic six-membered transition state.[1] This results in the formation of 2,4-dimethyl-3-pentanol.
-
Enolization: The Grignard reagent can also act as a base, abstracting an α-hydrogen from the ketone to form a magnesium enolate.[1] Upon acidic workup, this enolate is protonated, regenerating the this compound starting material.[1]
Q3: How can I improve the yield of the desired 1,2-addition product?
A3: To favor the nucleophilic addition over side reactions, the use of cerium(III) chloride (CeCl₃) is highly recommended.[3] This method, often called the Luche reaction, involves transmetalation of the Grignard reagent to a more nucleophilic and less basic organocerium species. This new reagent has a much greater tendency to attack the carbonyl carbon rather than abstracting a proton or acting as a reducing agent.
Q4: What are the critical experimental parameters to control?
A4: Strict control of reaction conditions is crucial for success. Key parameters include:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.[4][5]
-
Temperature: The reaction is highly exothermic. Low temperatures (typically 0 °C to -78 °C) are often employed to control the reaction rate and minimize side reactions.[4]
-
Rate of Addition: Slow, dropwise addition of the ketone to the Grignard reagent (or vice versa, depending on the protocol) is essential to maintain a low concentration of the reactants and control the exotherm.[6]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no bubbling, cloudiness, or exotherm). | 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvents. 3. Impure alkyl/aryl halide. | 1. Activate magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[5] 2. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents.[4] 3. Use freshly distilled or high-purity halide. |
| Low or no yield of the desired tertiary alcohol; primary product is the secondary alcohol (reduction). | 1. Steric hindrance of the ketone and/or Grignard reagent. 2. Grignard reagent has available β-hydrogens. | 1. Use a CeCl₃-mediated reaction to generate a more nucleophilic organocerium reagent.[3] 2. Lower the reaction temperature to disfavor the reduction pathway. |
| Low yield of desired product; significant recovery of starting ketone. | 1. Enolization is the dominant pathway due to the basicity of the Grignard reagent. | 1. Employ the CeCl₃-mediated protocol to increase the nucleophilicity and decrease the basicity of the organometallic reagent. 2. Use a less sterically hindered Grignard reagent if the experimental design allows. |
| Formation of a significant amount of biphenyl or other coupling byproducts. | Wurtz-type coupling of the Grignard reagent with unreacted alkyl/aryl halide. | 1. Ensure a slow and controlled addition of the halide during Grignard reagent formation to maintain a low concentration. 2. Use a slight excess of magnesium. |
Data Presentation
The following table summarizes the product distribution from the reaction of ethylmagnesium bromide with this compound, illustrating the impact of reactant ratios on the competing pathways of addition and reduction.
Table 1: Product Distribution in the Reaction of Ethylmagnesium Bromide with this compound [7]
| Molar Ratio (Ketone:Grignard) | % Yield 1,2-Addition Product (3,4,4-Trimethyl-3-hexanol) | % Yield Reduction Product (2,4-Dimethyl-3-pentanol) | Ratio of Addition to Reduction |
| 1:0.5 | 35 | 11 | 3.2 |
| 1:1 | 58 | 23 | 2.5 |
| 1:2 | 62 | 30 | 2.1 |
| 1:4 | 65 | 33 | 2.0 |
Data adapted from Miller, J., Gregoriou, G., & Mosher, H. S. (1961). Journal of the American Chemical Society, 83(19), 3966-3970.
Experimental Protocols
Protocol 1: Standard Grignard Reaction with Ethylmagnesium Bromide
This protocol describes a standard Grignard reaction without the use of additives. It is prone to side reactions with sterically hindered ketones.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
This compound
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Iodine crystal (for activation)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask under a stream of nitrogen until the iodine sublimes and the color disappears. Allow to cool.
-
Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the ethyl bromide solution to initiate the reaction (indicated by bubbling and a cloudy appearance). Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.
-
Reaction with Ketone: Cool the Grignard solution to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Protocol 2: Cerium(III) Chloride-Mediated Grignard Reaction
This optimized protocol is recommended to suppress reduction and enolization, thereby increasing the yield of the desired tertiary alcohol.
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Grignard reagent solution (e.g., Methylmagnesium bromide in THF, prepared as in Protocol 1 or purchased)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Drying of Cerium(III) Chloride: Place CeCl₃·7H₂O in a flask and dry it under vacuum at 140-150 °C for at least 2 hours to obtain anhydrous CeCl₃.
-
Preparation of Organocerium Reagent: To the flask containing anhydrous CeCl₃ (1.2 equivalents), add anhydrous THF under an inert atmosphere. Stir the resulting slurry vigorously for 1-2 hours at room temperature. Cool the suspension to -78 °C (dry ice/acetone bath).
-
Reaction: To the cold cerium chloride slurry, slowly add the Grignard reagent solution (1.1 equivalents). Stir the mixture for 30-60 minutes at -78 °C. Then, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Completion and Workup: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product as needed.
Visualizations
Caption: Competing pathways in the Grignard reaction with a sterically hindered ketone.
Caption: A logical workflow for troubleshooting low-yielding Grignard reactions.
References
Technical Support Center: Drying of 2,4-Dimethyl-3-pentanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of water from 2,4-Dimethyl-3-pentanone.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the process of drying this compound.
Frequently Asked Questions (FAQs)
-
Q1: Why is it important to remove water from this compound? A1: Water can act as an unwanted nucleophile in many organic reactions, leading to the formation of byproducts and reducing the yield of the desired product. For reactions sensitive to water, such as those involving Grignard reagents or other organometallics, the presence of water can completely inhibit the reaction.
-
Q2: What are the most common methods for drying this compound? A2: The most common methods involve the use of anhydrous inorganic salts as drying agents, such as anhydrous magnesium sulfate or sodium sulfate, followed by decantation or filtration. For achieving very low water content, distillation can be employed.
-
Q3: Can I use any drying agent for this compound? A3: No, it is crucial to select a drying agent that is chemically inert towards ketones. Some drying agents can react with ketones or catalyze side reactions. For instance, anhydrous calcium chloride can form adducts with ketones and should be avoided.
-
Q4: How do I know when the this compound is dry? A4: When using a solid drying agent like anhydrous magnesium sulfate, a visual indication of dryness is when freshly added drying agent no longer clumps together and remains a free-flowing powder. This suggests that all the dissolved water has been absorbed.
Troubleshooting Guide
-
Problem: After adding the drying agent, the liquid remains cloudy.
-
Possible Cause: Insufficient amount of drying agent was used, or the ketone has a high initial water content.
-
Solution: Add more of the anhydrous drying agent in small portions until the liquid becomes clear and some of the drying agent remains as a fine, mobile powder.
-
-
Problem: The product yield is low after a reaction using the dried this compound.
-
Possible Cause: The ketone was not sufficiently dried, and residual water interfered with the reaction.
-
Solution: Review the drying protocol. Ensure the drying agent was fresh and truly anhydrous. For highly moisture-sensitive reactions, consider a more rigorous drying method, such as distillation from a non-reactive drying agent.
-
-
Problem: An unexpected byproduct is observed in the reaction.
-
Possible Cause: The drying agent used was not inert and catalyzed a side reaction, such as an aldol condensation. While this compound is sterically hindered, some reactive drying agents might still pose a risk.
-
Solution: Use a neutral and inert drying agent like anhydrous sodium sulfate or magnesium sulfate. Avoid acidic or basic drying agents if aldol condensation is a concern for your specific application.
-
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 124-125 °C[1][2][3] |
| Melting Point | -69 °C[1][3] |
| Density | ~0.806 g/mL at 25 °C[2][4][5] |
| Water Solubility | Insoluble to sparingly soluble (5.7 mg/mL at 25 °C)[2][3][6][7] |
Experimental Protocols
Detailed methodologies for recommended drying procedures are provided below.
Method 1: Drying with Anhydrous Magnesium Sulfate (MgSO₄)
This is a rapid and efficient method for routine drying of this compound.
Materials:
-
Wet this compound
-
Anhydrous magnesium sulfate (powder)
-
Erlenmeyer flask with a stopper
-
Filter funnel
-
Filter paper
-
Clean, dry receiving flask
Procedure:
-
Place the wet this compound into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate (approximately 1-2 g per 100 mL of ketone).
-
Stopper the flask and swirl the contents for 2-5 minutes. Observe the drying agent. If it clumps together, it indicates the presence of water.
-
Continue adding small portions of anhydrous magnesium sulfate, swirling after each addition, until some of the powder remains free-flowing and does not clump.
-
Allow the mixture to stand for an additional 10-15 minutes to ensure complete drying.
-
Separate the dried ketone from the hydrated magnesium sulfate by gravity filtration through a fluted filter paper into a clean, dry receiving flask.
Method 2: Drying with Anhydrous Sodium Sulfate (Na₂SO₄)
This method is suitable for routine drying and is a more neutral and less reactive option.
Materials:
-
Wet this compound
-
Anhydrous sodium sulfate (granular)
-
Erlenmeyer flask with a stopper
-
Clean, dry receiving flask
Procedure:
-
Place the wet this compound into a clean, dry Erlenmeyer flask.
-
Add a generous amount of anhydrous sodium sulfate (approximately 5-10 g per 100 mL of ketone).
-
Stopper the flask and swirl the contents. Allow the mixture to stand for at least 30 minutes, with occasional swirling. Anhydrous sodium sulfate is slower acting than magnesium sulfate.
-
Observe the drying agent. If all of it has clumped together, add more until some of the crystals remain free-flowing.
-
Carefully decant the dried ketone into a clean, dry receiving flask, leaving the hydrated sodium sulfate behind. Alternatively, for a more complete recovery, filter the mixture as described in Method 1.
Method 3: Distillation
For applications requiring exceptionally dry this compound, simple distillation can be effective due to the significant difference in boiling points between the ketone and water.
Materials:
-
This compound (pre-dried with a suitable agent like anhydrous sodium sulfate)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble a standard distillation apparatus. Ensure all glassware is thoroughly dried.
-
Place the pre-dried this compound and a few boiling chips into the round-bottom flask.
-
Heat the flask gently. Discard the initial small fraction of distillate, which may contain any remaining traces of volatile impurities or an azeotrope with water.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (124-125 °C).
-
Stop the distillation before the flask goes to dryness.
-
Store the dried ketone in a tightly sealed container, preferably with a desiccant, to prevent reabsorption of atmospheric moisture.
Diagrams
Decision-Making Flowchart for Drying Method Selection
References
- 1. Drying solvents and Drying agents [delloyd.50megs.com]
- 2. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 3. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 4. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 5. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 6. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 7. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
Technical Support Center: Ketonization of Isobutyric Acid for Enhanced Diisopropyl Ketone Yield
Welcome to the technical support center for the ketonization of isobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of diisopropyl ketone.
Troubleshooting Guide
This guide addresses common issues encountered during the ketonization of isobutyric acid. For each problem, potential causes and actionable solutions are provided.
Problem 1: Low Conversion of Isobutyric Acid
| Potential Cause | Recommended Solution |
| Inadequate Catalyst Activity | - Catalyst Selection: Ensure the use of an appropriate catalyst. Metal oxides such as zirconia (ZrO₂) and titania (TiO₂) are commonly used. Ceria (CeO₂) has also shown high activity.[1] - Catalyst Activation: Verify that the catalyst has been properly activated. For instance, zirconia-based catalysts are typically calcined at around 550°C. Pre-treatment of the catalyst in hydrogen has been shown to significantly increase activity.[2] - Catalyst Loading: Increase the catalyst loading. A typical starting point is 5 wt%. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. The ketonization of carboxylic acids is typically carried out in the vapor phase at temperatures ranging from 300°C to 450°C.[3] For the ketonization of propionic acid, a similar carboxylic acid, temperatures between 300-400°C have been used.[4] |
| Insufficient Reaction Time/Flow Rate | - Batch Reactor: Increase the reaction time. - Flow Reactor: Decrease the liquid hourly space velocity (LHSV) to increase the residence time of the reactants over the catalyst. |
| Catalyst Deactivation | - Coke Formation: Carbonaceous deposits (coke) can block active sites. Consider regenerating the catalyst by calcination in air.[1][5] - Poisoning: Impurities in the isobutyric acid feed can poison the catalyst. Ensure the purity of the starting material. |
| Poor Mass Transfer | - Stirring: In a batch reactor, ensure vigorous stirring to facilitate contact between the isobutyric acid and the solid catalyst. - Flow Distribution: In a fixed-bed reactor, ensure uniform flow distribution to prevent channeling. Using smaller catalyst particles can increase the external surface area. |
Problem 2: Low Selectivity to Diisopropyl Ketone (High Byproduct Formation)
| Potential Cause | Recommended Solution |
| Unfavorable Reaction Conditions | - Temperature Optimization: Very high temperatures can promote side reactions such as cracking. A temperature range of 300-450°C is generally recommended for ketonization.[3] - Catalyst Choice: The choice of catalyst can influence selectivity. For instance, in cross-ketonization reactions, alkali-treated catalysts (e.g., KOH-treated TiO₂) have been shown to increase the selectivity towards the cross-product.[3] |
| Side Reactions | - Decarboxylation: This side reaction produces isobutane and carbon dioxide. Optimizing the catalyst and reaction temperature can minimize this pathway. - Aldol Condensation: The diisopropyl ketone product can undergo further condensation reactions. Minimizing reaction time after achieving the desired conversion can reduce the formation of these heavier byproducts. |
| Catalyst Properties | - Acidity/Basicity: The acid-base properties of the catalyst are crucial. For ketonization, amphoteric catalysts with a balance of acidic and basic sites are often preferred. The use of weakly basic sites on the oxide surface has been linked to high ketonization activity.[1] |
Problem 3: Catalyst Deactivation
| Potential Cause | Recommended Solution |
| Coke Formation | - Regeneration: The most common method for regenerating coked catalysts is calcination in air to burn off the carbonaceous deposits.[1][5] - Feedstock Purity: Unsaturated impurities in the feedstock can be precursors to coke formation. Pre-treatment of the feed to saturate any double bonds can improve catalyst stability. |
| Sintering | - Thermal Degradation: High reaction or regeneration temperatures can lead to the sintering of the catalyst, reducing its surface area and activity. Operate within the recommended temperature range for both the reaction and regeneration. |
| Poisoning | - Feed Purification: Ensure the isobutyric acid feed is free from catalyst poisons such as sulfur or nitrogen compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the ketonization of isobutyric acid?
A1: The generally accepted mechanism involves the adsorption of two isobutyric acid molecules onto the catalyst surface. One molecule then undergoes enolization via abstraction of an α-hydrogen. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second adsorbed isobutyric acid molecule to form a β-keto acid intermediate. This intermediate is unstable and readily decarboxylates to yield diisopropyl ketone, carbon dioxide, and water.[3]
Q2: Which catalysts are most effective for the ketonization of isobutyric acid?
A2: Metal oxides are the most commonly used catalysts. Zirconia (ZrO₂), titania (TiO₂), and ceria (CeO₂) have demonstrated high activity.[1] The crystal phase of the catalyst can also play a role; for example, tetragonal zirconia has been shown to be more active than monoclinic zirconia for the ketonization of propionic acid.[6][7] Treatment of these oxides with alkali metals, such as potassium hydroxide (KOH), can modify the surface acidity and basicity, which can in turn affect selectivity, particularly in cross-ketonization reactions.[3]
Q3: What are the typical reaction conditions for the vapor-phase ketonization of isobutyric acid?
A3: Vapor-phase ketonization is typically carried out in a fixed-bed reactor at temperatures between 300°C and 450°C under atmospheric pressure.[3] The liquid hourly space velocity (LHSV) is a key parameter to optimize, with typical ranges being 2–12 h⁻¹.
Q4: How can I analyze the products of the ketonization of isobutyric acid?
A4: Gas chromatography-mass spectrometry (GC-MS) is the standard method for analyzing the reaction products. A capillary column suitable for separating volatile organic compounds should be used. Quantification of diisopropyl ketone and any remaining isobutyric acid can be achieved by using an internal or external standard method.
Q5: What are the main byproducts to expect in the ketonization of isobutyric acid?
A5: In the self-ketonization of pure isobutyric acid, the primary byproducts can arise from side reactions like decarboxylation (leading to isobutane) and aldol condensation of the diisopropyl ketone product. In the case of cross-ketonization with other carboxylic acids, such as acetic acid, symmetrical ketones (acetone and diisopropyl ketone) will be formed alongside the desired unsymmetrical ketone (methyl isopropyl ketone).[8]
Quantitative Data Summary
The following tables summarize quantitative data for the ketonization of carboxylic acids, providing a reference for expected outcomes under various conditions.
Table 1: Ketonization of 2-Methylpropanoic Anhydride (an Isobutyric Acid Derivative) over Metal Oxide Catalysts
| Catalyst | Temperature (°C) | Conversion (%) | Diisopropyl Ketone Yield (%) |
| 20 wt.% MnO₂/Al₂O₃ | 400 | >50 | >50 |
| 20 wt.% MnO₂/Al₂O₃ | 450 | - | 80 |
| 20 wt.% CeO₂/Al₂O₃ | 400 | >50 | >50 |
| 20 wt.% CeO₂/Al₂O₃ | 450 | - | - |
Data extracted from a study on the ketonization of anhydrides, which are derivatives of carboxylic acids.[9][10] The yield of ketones was found to exceed 50% at temperatures above 673 K (400 °C), with the highest yield of 80% at 723 K (450 °C).[9][10]
Table 2: Cross-Ketonization of Acetic Acid and Isobutyric Acid over Various Catalysts
| Catalyst | Temperature (°C) | Molar Fraction of Acetic Acid (%) | LHSV (h⁻¹) | Selectivity to Methyl Isopropyl Ketone (%) |
| KOH-treated Titania | 300-450 | 10-90 | 2-12 | Outperformed other catalysts |
| KOH-treated Zirconia | 300-450 | 10-90 | 2-12 | - |
| Untreated Titania | 300-450 | 10-90 | 2-12 | Lower selectivity than treated catalysts |
| Untreated Zirconia | 300-450 | 10-90 | 2-12 | Lower selectivity than treated catalysts |
This table is a qualitative summary based on a study that found KOH-treated titania provided the highest cross-selectivity. The study also noted that untreated catalysts favor the formation of the symmetrical ketone, acetone.[3]
Experimental Protocols
1. Catalyst Preparation: KOH-Treated Titania (TiO₂)
This protocol describes the preparation of a potassium hydroxide-treated titania catalyst, which has shown high activity and selectivity in ketonization reactions.
-
Materials:
-
Anatase titania (TiO₂) powder
-
Potassium hydroxide (KOH)
-
Deionized water
-
-
Procedure:
-
Prepare a solution of KOH in deionized water. The concentration will depend on the desired loading of K on the TiO₂.
-
Impregnate the TiO₂ powder with the KOH solution.
-
Dry the impregnated catalyst, typically overnight at 110-120°C.
-
Calcine the dried catalyst in a furnace. A typical calcination temperature is 500°C in air for several hours.
-
Allow the catalyst to cool to room temperature before use.
-
2. Vapor-Phase Ketonization in a Fixed-Bed Reactor
This protocol outlines a general procedure for the vapor-phase ketonization of isobutyric acid.
-
Apparatus:
-
High-pressure liquid chromatography (HPLC) pump or syringe pump for feeding liquid isobutyric acid.
-
Vaporizer/preheater.
-
Fixed-bed reactor (typically a quartz or stainless steel tube).
-
Furnace with temperature controller.
-
Condenser to cool the reactor effluent.
-
Gas-liquid separator to collect the liquid product.
-
Gas chromatograph with a mass spectrometer (GC-MS) for product analysis.
-
-
Procedure:
-
Pack the fixed-bed reactor with a known amount of catalyst, securing it with quartz wool plugs.
-
Heat the reactor to the desired reaction temperature (e.g., 350-450°C) under an inert gas flow (e.g., nitrogen).
-
Once the temperature is stable, introduce the isobutyric acid feed into the vaporizer using the pump at a controlled flow rate.
-
The vaporized isobutyric acid is then passed through the heated catalyst bed.
-
The reactor effluent is cooled in the condenser, and the liquid products are collected in the gas-liquid separator.
-
Samples of the liquid product are taken periodically for analysis by GC-MS.
-
3. Product Analysis by GC-MS
This is a general guideline for the analysis of the reaction products.
-
Sample Preparation:
-
Dilute the collected liquid product in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
If necessary, add an internal standard for quantification.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected products (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the amount of diisopropyl ketone and unreacted isobutyric acid using the peak areas relative to the standard.
-
Visualizations
Caption: Reaction mechanism for the ketonization of isobutyric acid.
Caption: Troubleshooting flowchart for low diisopropyl ketone yield.
Caption: General experimental workflow for isobutyric acid ketonization.
References
- 1. researchgate.net [researchgate.net]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. Dataset on the ketonisation of pure propionic acid and its mixture with pyrolysis bio-oil over metal oxide catalysts into 3-pentanone a biofuel precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Effect of Zirconia Polymorph on Vapor-Phase Ketonization of Propionic Acid [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Equilibrium in the Catalytic Condensation of Carboxylic Acids with Methyl Ketones to 1,3-Diketones and the Origin of the Reketonization Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
Troubleshooting low yield in 2,4-Dimethyl-3-pentanone reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2,4-Dimethyl-3-pentanone (diisopropyl ketone).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary routes: the ketonization of isobutyric acid and the Grignard reaction with isobutyronitrile.
Q1: I am attempting the vapor-phase ketonization of isobutyric acid, but my yield of this compound is significantly lower than expected. What are the potential causes?
A1: Low yields in the catalytic ketonization of isobutyric acid can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Too low a temperature will result in incomplete conversion of the starting material, while excessively high temperatures can lead to the formation of undesired side products through decomposition.[1] For instance, with a 20 wt.% MnO₂/Al₂O₃ catalyst, the yield of this compound from 2-methylpropanoic anhydride (a derivative of isobutyric acid) increases significantly with temperature, reaching up to 80% at 723 K.[1]
-
Catalyst Deactivation: The catalyst can become deactivated over time due to coking (carbon deposition) on its surface. This is particularly relevant in continuous flow setups.
-
Impurities in the Starting Material: The presence of water or other impurities in the isobutyric acid feed can poison the catalyst and reduce its efficiency.
-
Inappropriate Catalyst: The choice of catalyst is crucial. While zirconia and ceria-based catalysts are effective, their performance can vary based on their preparation and support material.[2][3][4]
Q2: My Grignard reaction between isopropylmagnesium bromide and isobutyronitrile is resulting in a low yield of this compound. What are the likely reasons?
A2: The Grignard reaction is highly sensitive to reaction conditions. Low yields are often attributable to the following:
-
Presence of Moisture: Grignard reagents are extremely reactive towards protic sources like water. Any moisture in the glassware, solvent (typically anhydrous ether or THF), or starting materials will quench the Grignard reagent, reducing the amount available to react with the nitrile.[5] It is imperative to use flame-dried glassware and anhydrous solvents.
-
Side Reaction: α-Deprotonation: Isobutyronitrile has acidic protons on the carbon alpha to the nitrile group. The Grignard reagent can act as a base and deprotonate this position, forming an enolate. This side reaction consumes the Grignard reagent and reduces the yield of the desired ketone.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or a reaction temperature that is too low.
-
Impure Grignard Reagent: The Grignard reagent may not have formed in high yield or may have degraded upon storage. It is often recommended to use freshly prepared Grignard reagent for optimal results.
Q3: I am observing the formation of a significant amount of a high-boiling point byproduct in my Grignard reaction. What could this be?
A3: A common high-boiling point byproduct in the Grignard synthesis of ketones from nitriles is a tertiary alcohol. This occurs if the initially formed ketone reacts with a second equivalent of the Grignard reagent. While the intermediate imine salt is generally less reactive than a ketone, this subsequent reaction can occur, especially if the Grignard reagent is in large excess or if the reaction conditions are not carefully controlled.
Q4: How can I minimize side reactions in my Grignard synthesis of this compound?
A4: To minimize side reactions and improve the yield of your desired product, consider the following:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Controlled Addition: Add the Grignard reagent to the isobutyronitrile solution slowly and at a low temperature (e.g., using an ice bath) to control the exothermic reaction and minimize side reactions.
-
Stoichiometry: Use a carefully measured amount of the Grignard reagent. A slight excess may be necessary to ensure complete conversion of the nitrile, but a large excess can promote the formation of the tertiary alcohol byproduct.
-
Fresh Reagents: Use freshly prepared Grignard reagent for the best results.
Data Presentation
The following table summarizes the effect of reaction temperature on the yield of this compound from the ketonization of 2-methylpropanoic anhydride over a 20 wt.% MnO₂/Al₂O₃ catalyst.[1]
| Reaction Temperature (K) | Conversion of 2-methylpropanoic anhydride (%) | Yield of this compound (%) |
| 573 | 12 | 10 |
| 623 | 32 | 30 |
| 673 | 60 | 57 |
| 723 | 83 | 80 |
Experimental Protocols
Protocol 1: Vapor-Phase Ketonization of Isobutyric Acid
This protocol is a general guideline for the synthesis of this compound via the catalytic ketonization of isobutyric acid in a continuous flow reactor.
Materials:
-
Isobutyric acid
-
Zirconia (ZrO₂) or Ceria (CeO₂) based catalyst
-
Inert gas (e.g., Nitrogen)
-
Fixed-bed continuous flow reactor system with a furnace, temperature controller, and condenser.
Procedure:
-
Catalyst Preparation: Pack a fixed-bed reactor with the chosen catalyst.
-
System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 673-723 K) under a continuous flow of the inert gas.
-
Reaction: Introduce a steady flow of isobutyric acid vapor into the reactor using a syringe pump and a heated line. The flow rate should be carefully controlled to achieve the desired weight hourly space velocity (WHSV).
-
Product Collection: The reaction products are passed through a condenser to liquefy the ketone and any unreacted starting material. The liquid product is collected in a cooled receiving flask.
-
Analysis: The collected liquid is analyzed by gas chromatography (GC) or GC-MS to determine the conversion of isobutyric acid and the yield of this compound.
Protocol 2: Grignard Synthesis of this compound
This protocol describes the synthesis of this compound from isobutyronitrile and isopropylmagnesium bromide.
Materials:
-
Magnesium turnings
-
2-Bromopropane (isopropyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Isobutyronitrile
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
Part A: Preparation of Isopropylmagnesium Bromide
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of 2-bromopropane in anhydrous ether to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Grignard Reagent Formation: Add the remaining 2-bromopropane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
Part B: Reaction with Isobutyronitrile and Work-up
-
Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of isobutyronitrile in anhydrous ether dropwise from the dropping funnel with vigorous stirring. A precipitate will form.
-
Hydrolysis: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the intermediate imine salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether.
-
Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Preventing enolization of 2,4-Dimethyl-3-pentanone in reactions
Welcome to the technical support center for 2,4-Dimethyl-3-pentanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted enolization of this sterically hindered ketone in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is enolization, and why is it a concern with this compound?
A1: Enolization is a chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol or enolate form.[1] For this compound, which has alpha-hydrogens, this process can occur under both acidic and basic conditions. Uncontrolled enolization can lead to several undesirable outcomes in a reaction:
-
Loss of Reactant: The ketone is consumed in a non-productive pathway.
-
Formation of Side Products: The resulting enolate is a potent nucleophile and can participate in side reactions, such as self-condensation or reaction with other electrophiles in the mixture.
-
Reduced Yield: The desired product's yield is diminished due to the competing enolization pathway.
-
Complicated Purification: The presence of enolization-derived byproducts can make the isolation and purification of the target molecule challenging.
The steric hindrance from the two isopropyl groups in this compound influences the rate and regioselectivity of enolate formation.
Q2: What are the key factors that influence the enolization of this compound?
A2: The primary factors influencing enolization are:
-
Base Strength and Steric Hindrance: Strong, sterically hindered bases favor the formation of the kinetic enolate, while smaller, strong or weak bases can lead to the thermodynamic enolate.
-
Temperature: Low temperatures (-78 °C) favor the kinetic enolate, whereas higher temperatures allow for equilibrium to be established, favoring the more stable thermodynamic enolate.
-
Solvent: The choice of solvent can influence the aggregation state of the base and the solubility of the intermediates, thereby affecting the reaction's course.
-
Reaction Time: Shorter reaction times at low temperatures can isolate the kinetic enolate before it has a chance to equilibrate to the more stable thermodynamic form.
Q3: How can I minimize enolization when I want to perform a nucleophilic addition to the carbonyl group of this compound (e.g., Grignard reaction)?
A3: To favor nucleophilic addition over enolization, consider the following:
-
Choice of Nucleophile: Use highly reactive, non-basic nucleophiles where possible. For Grignard reagents, which are strongly basic, enolization is a competing reaction.
-
Reaction Conditions:
-
Maintain a low reaction temperature to disfavor the proton transfer required for enolization.
-
Use a non-polar, aprotic solvent.
-
Ensure strictly anhydrous (dry) conditions, as any water will quench the nucleophile and can facilitate proton transfer.
-
-
Order of Addition: Add the ketone slowly to a solution of the nucleophile to maintain a high concentration of the nucleophile relative to the ketone, which can favor the addition reaction.
Troubleshooting Guides
Issue 1: Low yield in a reaction due to suspected enolization.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., -78 °C using a dry ice/acetone bath). | Reduced rate of enolization, leading to a higher yield of the desired product. |
| The base used is not appropriate. | If trying to form a specific enolate for a subsequent reaction, use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) for kinetic control, or a smaller base like sodium hydride for thermodynamic control. If trying to avoid enolization altogether, use non-basic reaction conditions if possible. | Selective formation of the desired enolate or suppression of enolization. |
| Reaction time is too long. | For kinetically controlled reactions, shorten the reaction time to prevent equilibration to the thermodynamic enolate. | Isolation of the kinetic product before rearrangement. |
| Presence of protic impurities. | Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. | Minimization of side reactions and decomposition of reagents. |
Issue 2: Formation of multiple products, including self-condensation products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Equilibrating conditions leading to multiple enolates. | Switch to kinetic control conditions: use a strong, bulky base (e.g., LDA) at low temperature (-78 °C) and a short reaction time. | Formation of a single, less substituted enolate, leading to a more selective reaction. |
| Slow addition of electrophile. | Add the electrophile rapidly to the pre-formed enolate at low temperature. | Trapping of the desired enolate before it can react with remaining ketone. |
Quantitative Data Summary
The regioselectivity of enolate formation from an unsymmetrical ketone is highly dependent on the reaction conditions. While specific yield data for every reaction of this compound is vast, the following table summarizes the expected outcomes based on the principles of kinetic versus thermodynamic control for sterically hindered ketones.
| Condition | Base | Temperature | Reaction Time | Major Enolate Product | Expected Selectivity |
| Kinetic Control | Lithium Diisopropylamide (LDA) | -78 °C | Short (< 1 hour) | Less substituted enolate | High (>95%) |
| Thermodynamic Control | Sodium Hydride (NaH) | 25 °C (or higher) | Long (> 2 hours) | More substituted enolate | High (>90%) |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation of this compound
Objective: To generate the less substituted (kinetic) enolate of this compound for subsequent reaction with an electrophile.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., an alkyl halide or aldehyde)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
LDA Preparation: In the reaction flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form LDA.
-
Enolate Formation: While maintaining the temperature at -78 °C, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution. Stir the mixture for 1-2 hours at -78 °C to ensure complete formation of the kinetic enolate.
-
Reaction with Electrophile: Add the electrophile (1.0-1.2 equivalents), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.
Protocol 2: Grignard Reaction with this compound (Minimizing Enolization)
Objective: To perform a nucleophilic addition of a Grignard reagent to this compound while minimizing the competing enolization side reaction.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or THF
-
This compound
-
A small crystal of iodine (as an initiator)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, dilute HCl)
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube (containing calcium chloride), and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen or argon and allow it to cool to room temperature.
-
Grignard Reagent Preparation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a loss of the iodine color. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Addition of the Ketone: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction and Workup: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product. Purify as necessary.
Visualizations
Caption: General pathway for the enolization of this compound.
Caption: A troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Stabilizing 2,4-Dimethyl-3-pentanone
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stabilization of 2,4-Dimethyl-3-pentanone.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: My stored this compound has developed a yellow tint. What could be the cause?
A1: A yellow discoloration upon storage can be an indicator of degradation. This is often due to slow oxidation reactions that can occur over time, especially if the compound is exposed to air, light, or elevated temperatures. The formation of conjugated unsaturated ketones or other chromophoric impurities can lead to a change in color. It is recommended to verify the purity of the material using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Q2: I've noticed a change in the odor of my this compound. What does this signify?
A2: A change in the characteristic odor of this compound can also suggest chemical degradation. The formation of volatile impurities, such as smaller ketones, aldehydes, or acidic byproducts from oxidative cleavage, can alter the perceived scent. If you observe a significant change in odor, it is crucial to re-analyze the compound to ensure it meets the purity requirements for your experiments.
Q3: What are the ideal storage conditions for long-term stability of this compound?
A3: For optimal long-term storage, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The container should be made of an inert material, such as amber glass, to protect the compound from light. Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. Refrigeration is a good option to slow down potential degradation reactions.
Q4: Are there any chemical stabilizers I can add to prolong the shelf-life of this compound?
A4: Yes, the addition of a small amount of a suitable antioxidant can help inhibit oxidative degradation. While specific studies on this compound are not widely available, general stabilizers for ketones can be effective. Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize organic solvents. A concentration in the range of 10-100 ppm (parts per million) is often a good starting point. However, it is crucial to verify that the chosen stabilizer does not interfere with your intended application. Other potential stabilizers for ketones include citric acid and lecithin. Always perform a small-scale stability study to confirm compatibility and effectiveness.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a precipitate in the stored liquid. | Contamination with water leading to the formation of hydrates or reaction with the storage container. | Filter the solution through a chemically resistant filter. Re-evaluate the purity of the filtered liquid. Ensure the storage container is made of an inert material (e.g., borosilicate glass). |
| Inconsistent results in experiments using stored this compound. | Degradation of the ketone, leading to a lower effective concentration or the presence of interfering impurities. | Re-analyze the purity of the stored this compound using GC-MS. If degradation is confirmed, purify the ketone by distillation or obtain a fresh batch. |
| Visible signs of container corrosion or etching. | Reaction of the ketone or its degradation products with the container material. | Immediately transfer the ketone to a new, inert container. Re-assess the purity of the ketone. Use only high-quality, chemically resistant containers for storage. |
Experimental Protocols
Protocol for Monitoring the Purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the qualitative and quantitative analysis of this compound and its potential impurities.
1. Objective: To determine the purity of a this compound sample and identify any potential degradation products.
2. Materials and Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane or dichloromethane, GC grade)
-
Autosampler vials with septa
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent)
3. Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in the chosen high-purity solvent.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the solution to a GC-MS autosampler vial and cap it securely.
4. GC-MS Parameters (Example):
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 50 °C, hold for 2 min. Ramp: 10 °C/min to 200 °C, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
5. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percentage of the main peak corresponding to this compound to estimate its purity.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST, Wiley). Potential degradation products to look for include smaller ketones, aldehydes, and oxidation products.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Workflow for purity analysis of this compound by GC-MS.
Resolving peak tailing of 2,4-Dimethyl-3-pentanone in GC analysis
This technical support center provides troubleshooting guidance for resolving peak tailing of 2,4-Dimethyl-3-pentanone in GC analysis.
Troubleshooting Guides
This section offers detailed, question-and-answer-based guides to address specific issues that can lead to peak tailing.
Guide 1: Diagnosing the Cause of Peak Tailing
Question: How can I determine the likely cause of peak tailing for this compound in my chromatogram?
Answer: A systematic approach is the best way to identify the root cause of peak tailing. The first step is to observe which peaks in your chromatogram are affected.[1]
-
If all peaks, including the solvent peak, are tailing: This typically points to a physical or mechanical issue in the GC system.[1][2] The problem is likely related to a disruption in the carrier gas flow path.[1][3] Common causes include:
-
If only the polar this compound peak and other polar analyte peaks are tailing: This suggests a chemical interaction issue.[1] The likely cause is the interaction of your polar analytes with "active sites" within the GC system.[1][6] These active sites are often exposed silanol groups on surfaces that can lead to unwanted adsorption of polar compounds.[1][6] A simple diagnostic test is to inject a non-polar compound, like a light hydrocarbon. If this peak does not tail, it strongly indicates that the issue is related to chemical activity affecting your polar ketone analytes.[1]
Guide 2: Addressing Active Sites in the GC Inlet
Question: My this compound peak is tailing, but my non-polar hydrocarbon peaks look fine. What should I do?
Answer: This pattern strongly suggests that the polar ketone is interacting with active sites in your GC system, most commonly in the inlet.[1][6] Regular inlet maintenance is a critical first step to resolve this issue.[3]
-
Replace the Inlet Liner: The inlet liner is a common place for non-volatile residues to accumulate, creating active sites.[6] Over time, the deactivation of the liner can also degrade. It is recommended to use a deactivated liner, especially when analyzing polar compounds.[7]
-
Replace the Septum: The septum can shed particles into the liner, creating active sites for analyte interaction.[6] It's crucial to replace the septum regularly to prevent contamination and leaks.[8]
-
Check for Contamination: If the problem persists after replacing the liner and septum, consider the possibility of contamination on other inlet surfaces, such as the inlet bottom seal.[7]
Guide 3: Diagnosing and Resolving Column-Related Issues
Question: I've performed inlet maintenance, but the peak tailing for this compound continues. Could the column be the problem?
Answer: Yes, the column itself is another major contributor to peak tailing.[6] The issues can range from contamination to improper installation.[6]
-
Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the sample band as it enters the column, causing turbulence and subsequent peak tailing.[1][4]
-
Improper Column Installation: If the column is installed too high or too low in the inlet or detector, it can create dead volumes or turbulent flow paths, leading to peak tailing.[1][3][5]
-
Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites that interact with polar ketones.[1] Trimming a small section (10-20 cm) from the front of the column can often resolve this.[4][9]
-
Stationary Phase Mismatch: A mismatch in polarity between the sample solvent and the GC column's stationary phase can sometimes lead to poor peak shape, particularly in splitless injections.[1] For a polar compound like this compound, a polar or intermediate polarity column is generally recommended.[10][11][12] Polyethylene glycol (WAX) phases are well-suited for separating polar compounds like ketones.[10]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: In an ideal chromatogram, peaks have a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[6] This is problematic because it reduces the resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[4][6] A tailing factor or asymmetry factor above 1.5 usually indicates a significant problem that needs to be addressed.[4]
Q2: What type of GC column is best for analyzing this compound?
A2: Since this compound is a polar compound, a stationary phase with similar polarity will provide better retention and selectivity.[10][11][13] A good starting point is a polar stationary phase, such as a Polyethylene Glycol (PEG) phase, often referred to as a WAX column.[10]
Q3: How often should I perform inlet maintenance?
A3: The frequency of inlet maintenance depends on the cleanliness of your samples.[14] For dirty samples, you may need to replace the liner and septum every 100 injections or even more frequently.[14] For cleaner samples, such as those from headspace analysis, maintenance might only be required every few months.[14] It is best to establish a preventative maintenance schedule based on your specific application to avoid unexpected downtime.[15]
Q4: Can the injection technique affect peak shape?
A4: Yes, poor injection technique can lead to peak tailing. Overloading the column with too much sample can cause distorted peaks.[9] Additionally, for splitless injections, an inappropriate initial oven temperature or a mismatch between the solvent polarity and the stationary phase can lead to poor peak shape.[4]
Data Presentation
The following table illustrates the expected improvement in peak shape for this compound after performing key troubleshooting steps. The Asymmetry Factor (As) is a measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak.
| Troubleshooting Action | Before Action (Asymmetry Factor) | Expected After Action (Asymmetry Factor) |
| Inlet Maintenance (replace liner & septum) | > 1.8 | 1.2 - 1.5 |
| Column Trim (remove 15cm from inlet) | > 1.8 | 1.1 - 1.4 |
| Correct Column Installation | > 2.0 | 1.0 - 1.3 |
| Switch to a Polar (WAX) Column | > 1.7 | 1.0 - 1.2 |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
Objective: To replace the inlet liner and septum to eliminate active sites and contamination.
Materials:
-
New, deactivated inlet liner (appropriate for your GC and injection type)
-
New septum
-
Forceps or liner removal tool
-
Wrenches for the inlet
-
Clean, lint-free gloves
Procedure:
-
Cool Down the Inlet: Set the inlet temperature to a safe temperature (e.g., below 50°C) and turn off the carrier gas flow at the instrument.
-
Remove the Septum Nut: Once the inlet has cooled, unscrew the septum nut from the top of the inlet.
-
Replace the Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.[8]
-
Remove the Liner: Carefully remove the inlet liner using forceps or a dedicated tool. Note the orientation of the liner.
-
Install New Liner: Insert a new, deactivated liner in the same orientation as the old one. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet components in the reverse order of disassembly.
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and any other fittings that were loosened using an electronic leak detector.[15]
Protocol 2: GC Column Trimming
Objective: To remove the contaminated front section of the GC column.
Materials:
-
Ceramic scoring wafer or capillary column cutting tool
-
Magnifying glass or low-power microscope
-
New ferrule and column nut (if necessary)
Procedure:
-
Cool Down the GC: Cool down the inlet and oven to a safe temperature and turn off the carrier gas.
-
Remove the Column: Carefully disconnect the column from the inlet.
-
Cut the Column: Using a ceramic scoring wafer, make a clean, square cut to remove at least 10-20 cm from the inlet end of the column.[4][9] The cut should be perpendicular to the column wall.[4][5]
-
Inspect the Cut: Use a magnifying glass to inspect the cut and ensure it is clean and free of jagged edges or shards.[4][5]
-
Reinstall the Column: If necessary, place a new nut and ferrule on the column. Reinstall the column in the inlet at the correct height according to the manufacturer's instructions.[4]
-
Leak Check and Condition: Restore carrier gas flow, perform a leak check, and condition the column if necessary.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in GC analysis.
Caption: Interaction of polar ketones with active silanol sites causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 13. fishersci.ca [fishersci.ca]
- 14. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 15. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
Technical Support Center: Minimizing Solvent Effects of 2,4-Dimethyl-3-pentanone in Spectroscopic Analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the impact of 2,4-Dimethyl-3-pentanone (also known as Diisopropyl Ketone) as a solvent in spectroscopic experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a solvent? this compound is a ketone used as a solvent for various organic compounds.[1][2] Its utility stems from its ability to dissolve a range of analytes. However, its own spectroscopic properties can present challenges during analysis.
Q2: What are the primary challenges of using this compound in spectroscopy? The main challenges arise from the solvent's own absorption of radiation, which can overlap with and obscure the signal from the analyte being studied.[3][4] This is particularly problematic in UV-Visible spectroscopy due to its low wavelength transparency and in Infrared spectroscopy where its strong carbonyl (C=O) and C-H bond absorptions can dominate the spectrum.[5]
Q3: In which spectroscopic techniques is interference from this compound most significant? Interference is most significant in UV-Visible and Infrared (IR) spectroscopy. In UV-Vis, the solvent's own electronic transitions cause it to absorb strongly in the UV region, potentially masking the analyte's absorption profile.[6][7] In IR, the solvent's vibrational frequencies can overlap with key functional group regions of the sample.[3]
Q4: What is a "solvent cutoff" and why is it critical for UV-Vis spectroscopy? The UV cutoff is the wavelength below which the solvent itself absorbs a significant amount of light, making it opaque to the instrument.[6][8] It is critical to select a solvent with a UV cutoff well below the wavelength at which your analyte absorbs (λ_max) to ensure accurate measurements.[4][9] Ketones like this compound generally have high UV cutoffs, limiting their use to the visible region or the very near-UV range.[6]
Q5: Do I need a special deuterated version of this compound for NMR spectroscopy? Yes. For proton NMR (¹H NMR), using a non-deuterated solvent will produce massive solvent signals that will overwhelm the signals from your analyte. Using deuterated this compound (where hydrogen atoms are replaced by deuterium) is essential to avoid this interference, as deuterium is not observed in ¹H NMR spectra.[10]
Spectroscopic Properties of this compound
The following table summarizes key spectroscopic data for this compound. This data is crucial for anticipating and correcting for solvent interference.
| Spectroscopic Technique | Parameter | Value / Region | Notes |
| UV-Vis Spectroscopy | Estimated UV Cutoff | ~330 nm | Similar to other aliphatic ketones like acetone and methyl ethyl ketone.[6][8] The solvent is not suitable for analysis in most of the UV region. |
| Infrared (IR) Spectroscopy | Major Absorption Bands | ~2970 cm⁻¹ (C-H stretch)~1710 cm⁻¹ (C=O stretch) | The strong carbonyl (C=O) peak is a key feature of ketones and can obscure the analyte's signals in this region.[5] |
| ¹H NMR Spectroscopy | Chemical Shifts (in CDCl₃) | ~2.5 ppm (septet, 2H)~1.1 ppm (doublet, 12H) | These are the signals for the solvent itself. Using a deuterated version is necessary to eliminate these peaks.[11] |
| ¹³C NMR Spectroscopy | Chemical Shifts (in CDCl₃) | ~217 ppm (C=O)~41 ppm (CH)~18 ppm (CH₃) | The carbonyl carbon signal is significantly downfield.[12][13] |
Troubleshooting Guides by Technique
UV-Vis Spectroscopy
Problem: My baseline is extremely high, or my analyte signal is completely obscured.
-
Cause: You are likely operating at a wavelength below the solvent's UV cutoff, causing the solvent itself to absorb most of the light.
-
Solution:
-
Verify Wavelength: Ensure your analytical wavelength is significantly higher than the estimated 330 nm cutoff for this compound.
-
Perform Baseline Correction: Always run a baseline correction or "autozero" with a cuvette containing only the pure solvent. This subtracts the solvent's absorbance from your sample measurement.[9][14]
-
Reduce Path Length: Using a shorter path length cuvette (e.g., 1 mm instead of 10 mm) can reduce the overall absorbance from the solvent, potentially revealing the analyte's signal.
-
Change Solvents: If your analyte's maximum absorbance is below 330 nm, this compound is not a suitable solvent. Choose a solvent with a lower UV cutoff, such as acetonitrile (~190 nm) or water (~180 nm).[15]
-
Problem: The λ_max of my compound has shifted compared to data from another solvent.
-
Cause: This is a common phenomenon known as a solvatochromic shift, where the polarity of the solvent interacts differently with the ground and excited electronic states of the analyte, altering the energy gap.[4][16]
-
Solution: This is not an error, but a predictable effect. Always report the solvent used when presenting UV-Vis data. For consistency, use the same solvent for all related experiments.
Infrared (IR) Spectroscopy
Problem: There are large, interfering peaks in my spectrum, especially around 1710 cm⁻¹ and 2970 cm⁻¹.
-
Cause: These are the strong C=O and C-H stretching bands of this compound.
-
Solution:
-
Spectral Subtraction: The most effective method is to subtract the spectrum of the pure solvent from the spectrum of your sample solution.[3][17] This is a standard feature in all modern FTIR software.
-
Optimize Concentration: Use the highest possible concentration of your analyte that remains soluble. This maximizes the signal-to-noise ratio of your analyte relative to the solvent, making subtraction cleaner.
-
Problem: After subtracting the solvent spectrum, I see sharp, inverted (negative) peaks.
-
Cause: This is typically due to over-subtraction, where the scaling factor used to subtract the solvent spectrum is too high. It can also be caused by the "solvent exclusion effect," where the volume occupied by the solute reduces the number of solvent molecules in the sample beam compared to the pure solvent reference.[18][19][20]
-
Solution:
-
Adjust Subtraction Factor: Manually adjust the subtraction factor in your software until the solvent peaks are minimized without becoming strongly negative.
-
Match Path Lengths: Ensure the path length of the cell used for the sample and the reference solvent are as identical as possible.[3]
-
Use a Different Solvent: If subtraction is problematic, consider using a solvent with simpler IR absorption bands, such as carbon tetrachloride or chloroform, if your sample is soluble.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My ¹H NMR spectrum is dominated by two signals, obscuring my product's peaks.
-
Cause: You are using non-deuterated ("regular") this compound. The protons from the solvent are present at a much higher concentration than your analyte.
-
Solution: You must use a deuterated solvent (e.g., this compound-d₁₄) for ¹H NMR analysis.
Problem: My analyte's chemical shifts are different from literature values recorded in CDCl₃.
-
Cause: Solvent-induced shifts are expected. The local magnetic environment around your analyte is influenced by the surrounding solvent molecules, causing shifts in resonance frequencies.[10]
-
Solution: This is not an error. Always report the solvent used to acquire the NMR data. Changing solvents can also be a useful strategy to resolve overlapping signals that may be present in another solvent.[10]
Experimental Protocols
Protocol 1: Performing Baseline Correction and Measurement in UV-Vis Spectroscopy
-
Prepare Blank: Fill a clean, matched cuvette with high-purity this compound.
-
Set Wavelength Range: Set the instrument to scan a range appropriate for your analyte, keeping in mind the solvent's ~330 nm cutoff.
-
Run Baseline: Place the "blank" cuvette in the spectrophotometer's sample holder and run the instrument's baseline correction or "autozero" function. This records the solvent's absorbance at every wavelength and digitally subtracts it from subsequent scans.
-
Prepare Sample: Prepare a solution of your analyte in this compound at a known concentration.
-
Measure Sample: Empty the blank cuvette, rinse it with a small amount of your sample solution, and then fill it with the sample solution. Place it back into the instrument.
-
Acquire Spectrum: Run the scan to acquire the absorbance spectrum of your analyte, which should now be free of the solvent's background absorbance.
Protocol 2: Digital Solvent Subtraction in IR Spectroscopy
-
Acquire Reference Spectrum: Obtain an IR spectrum of pure this compound using the same sample cell (e.g., liquid cell with a specific path length) that you will use for your sample. Save this as your reference or background spectrum.
-
Acquire Sample Spectrum: Thoroughly clean and dry the sample cell, then obtain the IR spectrum of your analyte dissolved in this compound.
-
Perform Subtraction: Use the spectrometer's software to perform a digital subtraction. The function is often labeled "Subtract" or "Spectral Subtraction."
-
Select Spectra: Choose your sample spectrum as the primary spectrum and the pure solvent spectrum as the one to be subtracted.
-
Adjust Subtraction Factor: The software will apply a scaling factor (initially 1.0). Interactively adjust this factor up or down. The goal is to make the characteristic solvent peaks (e.g., the C=O stretch at ~1710 cm⁻¹) disappear into the baseline without creating large, distorted negative peaks.
-
Save Result: Once a clean subtraction is achieved, save the resulting spectrum, which represents the signal of the pure analyte.
Visualized Workflows
Caption: Troubleshooting workflow for high background absorbance in UV-Vis.
Caption: Logical flow of the digital solvent subtraction process in IR spectroscopy.
References
- 1. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031429) [hmdb.ca]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. tutorchase.com [tutorchase.com]
- 5. Solved FT-IR spectra below were measured for | Chegg.com [chegg.com]
- 6. UV Cutoff [macro.lsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. Virtual Labs [mas-iiith.vlabs.ac.in]
- 10. Troubleshooting [chem.rochester.edu]
- 11. gauthmath.com [gauthmath.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. This compound(565-80-0) 13C NMR spectrum [chemicalbook.com]
- 14. biotage.com [biotage.com]
- 15. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 16. m.youtube.com [m.youtube.com]
- 17. essentialftir.com [essentialftir.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solvent Exclusion Effect on Infrared Absorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dimethyl-3-pentanone as an Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Dimethyl-3-pentanone (also known as Diisopropyl ketone) as an internal standard (IS) in their analytical experiments, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).
FAQs: Calibration Issues with this compound
Q1: Why is my calibration curve for analytes showing poor linearity (R² < 0.99) when using this compound as an internal standard?
A1: Poor linearity can stem from several factors. Here are the most common causes and troubleshooting steps:
-
Inappropriate Concentration Ratio: The concentration of the internal standard should be consistent across all calibration standards and samples. A common practice is to choose a concentration that yields a peak area response roughly in the middle of the calibration range of the analytes. If the IS concentration is too high or too low relative to the analytes, it can lead to non-linear responses.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inconsistent analyte/IS peak area ratios. This is particularly prevalent in complex matrices like plasma, urine, or food samples.[1][2][3][4] To diagnose this, prepare matrix-matched calibration standards and compare the slope of the calibration curve to that of standards prepared in a clean solvent.
-
Analyte or IS Instability: this compound is a ketone and may not be suitable for all analytes, especially those that are highly reactive. Ensure that your analytes and the internal standard are stable in the chosen solvent and under the analytical conditions.
-
Detector Saturation: If the concentration of either the analyte or the internal standard is too high, it can saturate the detector, leading to a non-linear response at the upper end of the calibration curve.
Q2: I am observing significant variability in the peak area of this compound across my sample injections. What could be the cause?
A2: Variability in the internal standard's peak area, even when the same amount is added, points to issues with the analytical workflow. Consider the following:
-
Inconsistent Injection Volume: If using a manual injection technique, inconsistencies can lead to variable amounts of both analyte and IS being introduced into the GC. An autosampler is highly recommended for better precision.
-
Sample Preparation Inconsistencies: Ensure that the internal standard is added accurately and consistently to every sample and standard. Use calibrated pipettes and ensure thorough mixing.
-
Matrix Effects: As mentioned in Q1, matrix components can affect the response of the internal standard. This effect may vary between different samples, leading to peak area variability.
-
GC Inlet Discrimination: The GC inlet conditions (temperature, liner type) can affect the vaporization of the sample. If the conditions are not optimal, more volatile compounds may be transferred to the column more efficiently than less volatile ones, or vice versa. Since this compound is a volatile ketone, it's important to ensure consistent and complete vaporization.
Q3: My this compound peak is showing splitting or tailing. How can I resolve this?
A3: Peak splitting or tailing for the internal standard can compromise the accuracy of your quantification. Here are some troubleshooting steps:
-
Column Overload: Injecting too high a concentration of the internal standard can lead to peak fronting or splitting. Try reducing the concentration of the IS.
-
Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the ketone functional group of this compound, causing peak tailing. Using a deactivated liner and ensuring a clean GC system is crucial.
-
Incompatible Solvent: The solvent used to dissolve the sample and internal standard should be compatible with the GC column's stationary phase. A mismatch can lead to poor peak shape.[5]
-
Injection Technique: A slow or inconsistent injection can cause the sample to be introduced into the inlet in a broad band, resulting in peak splitting.[5]
Troubleshooting Guides
Guide 1: Non-Linear Calibration Curve
This guide provides a step-by-step approach to troubleshooting non-linear calibration curves when using this compound as an internal standard.
Troubleshooting Workflow for Non-Linearity
Caption: Troubleshooting workflow for a non-linear calibration curve.
| Problem | Potential Cause | Recommended Action |
| Non-Linearity (R² < 0.99) | Incorrect Internal Standard Concentration | Verify that the concentration of this compound is consistent across all standards and samples. A good starting point is a concentration that gives a peak area in the mid-range of the analyte's calibration curve. |
| Matrix Effects | Prepare standards in a matrix that matches your samples (matrix-matched calibration). If linearity improves, matrix effects are likely the cause. Consider additional sample cleanup steps like Solid Phase Extraction (SPE). | |
| Detector Saturation | If the curve flattens at high concentrations, dilute the upper-level standards and samples. | |
| Analyte/IS Instability | Analyze standards immediately after preparation. If instability is suspected, consider a more inert internal standard. |
Guide 2: Inconsistent Internal Standard Peak Area
This guide addresses the issue of variable peak areas for this compound across different injections.
Troubleshooting Workflow for IS Peak Area Variability
Caption: Troubleshooting workflow for inconsistent IS peak area.
| Problem | Potential Cause | Recommended Action |
| Inconsistent IS Peak Area | Non-reproducible Injections | If using manual injection, switch to an autosampler. If using an autosampler, check for air bubbles in the syringe and ensure the correct injection volume is being delivered. |
| Inaccurate Sample Preparation | Ensure precise and consistent addition of the internal standard to all vials using calibrated volumetric equipment. Vortex each vial after adding the IS. | |
| GC Inlet Issues | A contaminated or degraded inlet liner or septum can lead to inconsistent sample transfer. Regularly replace the liner and septum. |
Experimental Protocols
Representative Experimental Protocol for Quantification of Volatile Compounds using this compound as an Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for the analytes of interest and the sample matrix.
1. Preparation of Standards
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of each target analyte in 10 mL of a suitable solvent (e.g., methanol, ethyl acetate).
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same solvent.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). To each calibration standard, add a constant amount of the internal standard stock solution to achieve a final IS concentration of, for example, 20 µg/mL in each standard.
2. Sample Preparation
-
Accurately weigh or measure the sample into a vial.
-
Add a known volume of the internal standard stock solution to achieve the same concentration as in the calibration standards.
-
Add a suitable extraction solvent, vortex, and then centrifuge to separate any solid material.
-
Transfer the supernatant to a GC vial for analysis.
3. GC-MS Analysis
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
4. Data Analysis
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the analyte concentration (x-axis).
-
Perform a linear regression to obtain the equation of the line and the coefficient of determination (R²).
-
For samples, calculate the analyte/IS peak area ratio and use the calibration curve to determine the concentration of the analyte.
Quantitative Data (Representative Examples)
The following tables provide representative data for a hypothetical calibration curve for a target analyte using this compound as an internal standard.
Table 1: Calibration Standards and Peak Area Ratios
| Analyte Concentration (µg/mL) | IS Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 20 | 5,230 | 101,500 | 0.0515 |
| 5 | 20 | 26,100 | 102,300 | 0.2551 |
| 10 | 20 | 51,800 | 100,900 | 0.5134 |
| 25 | 20 | 129,500 | 101,800 | 1.2721 |
| 50 | 20 | 258,000 | 101,200 | 2.5494 |
| 100 | 20 | 515,000 | 101,500 | 5.0739 |
Table 2: Linearity Data
| Parameter | Value |
| Linear Regression Equation | y = 0.0503x + 0.0012 |
| Coefficient of Determination (R²) | 0.9995 |
| Linear Range | 1 - 100 µg/mL |
Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes only and should be adapted and validated for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. GC Troubleshooting—Split Peaks [restek.com]
Overcoming steric hindrance in reactions with 2,4-Dimethyl-3-pentanone
Welcome to the technical support center for overcoming steric hindrance in reactions with 2,4-Dimethyl-3-pentanone (also known as diisopropyl ketone). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this sterically hindered ketone in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The carbonyl carbon of this compound is flanked by two bulky isopropyl groups. This significant steric hindrance impedes the approach of nucleophiles, leading to slower reaction rates, lower yields, and a higher propensity for side reactions compared to less hindered ketones.
Q2: What are the most common side reactions observed with this ketone?
A2: Common side reactions include:
-
Enolization: Abstraction of an α-hydrogen by a basic reagent to form an enolate, which may not lead to the desired product.
-
Reduction: With certain nucleophiles, particularly some Grignard reagents, the ketone may be reduced to the corresponding secondary alcohol, 2,4-dimethyl-3-pentanol, instead of undergoing addition.
-
No Reaction: Due to the high steric barrier, some reactions may fail to proceed under standard conditions.
Q3: Are there general strategies to improve reaction outcomes?
A3: Yes, several strategies can be employed:
-
Use of More Reactive Reagents: Employing more nucleophilic reagents, such as organolithium compounds instead of Grignard reagents, can often overcome the steric barrier.
-
Higher Reaction Temperatures: Increasing the temperature can provide the necessary activation energy for the reaction to proceed, although this must be balanced against the potential for side reactions and decomposition.
-
Use of Additives: Lewis acids or other additives can sometimes activate the carbonyl group and facilitate nucleophilic attack.
-
Alternative Reaction Pathways: Employing reactions specifically designed for sterically hindered substrates, such as the Horner-Wadsworth-Emmons reaction instead of the standard Wittig reaction, can be highly effective.
Troubleshooting Guides by Reaction Type
Nucleophilic Addition: Grignard & Organolithium Reagents
Issue: Low yield of the desired tertiary alcohol and formation of byproducts.
Troubleshooting:
-
Problem: Predominant reduction to the secondary alcohol with Grignard reagents.
-
Solution: Switch to an organolithium reagent, which is generally less prone to acting as a reducing agent and more reactive towards sterically hindered ketones.
-
-
Problem: Enolization of the ketone by the organometallic reagent.
-
Solution: Use a less basic or more nucleophilic reagent if possible. Alternatively, employ lower reaction temperatures to favor the nucleophilic addition pathway.
-
-
Problem: No reaction or very slow conversion.
-
Solution 1: Increase the reaction temperature.
-
Solution 2: Use a more reactive organolithium reagent (e.g., n-BuLi, sec-BuLi, or t-BuLi).
-
Solution 3: For Grignard reactions, consider the use of additives like cerium(III) chloride (Luche reduction conditions) which can enhance the nucleophilicity of the Grignard reagent.
-
Quantitative Data:
| Reagent | Substrate | Product(s) | Reported Yield | Notes |
| Isopropylmagnesium bromide | Diisopropyl ketone | Reduction product (2,4-Dimethyl-3-pentanol) | Major Product | Grignard reagent acts as a reducing agent. |
| Ethyllithium | Adamantone (hindered ketone) | Tertiary Alcohol | Good | Organolithiums are effective for addition to hindered ketones where Grignard reagents fail. |
Experimental Protocol: General Procedure for Organolithium Addition
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Add the organolithium reagent (1.1-1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Workflow for Nucleophilic Addition
Caption: Troubleshooting workflow for nucleophilic addition reactions.
Olefination: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Issue: Low to no yield of the desired alkene.
Troubleshooting:
-
Problem: The Wittig reaction is slow or fails with stabilized ylides.
-
Problem: Even with non-stabilized ylides, the reaction is low-yielding.
-
Solution 1: Switch to the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are more nucleophilic and generally react more efficiently with hindered ketones.
-
Solution 2 (for HWE): If the standard HWE reaction is still sluggish, consider the Masamune-Roush conditions (LiCl, DBU) or the Still-Gennari modification (using bis(trifluoroethyl)phosphonates with KHMDS and 18-crown-6) for enhanced reactivity and stereoselectivity.
-
Quantitative Data:
| Reaction | Reagent/Conditions | Product | Reported Yield | Notes |
| Wittig | Methylenetriphenylphosphorane | 2,4-Dimethyl-3-isopropylidene-pentane | Moderate | Effective for introducing a methylene group.[1] |
| Wittig | Stabilized Ylides (e.g., Ph₃P=CHCO₂Et) | Alkene | Low to No Yield | Stabilized ylides are generally unreactive with hindered ketones.[1] |
| HWE | Triethyl phosphonoacetate, NaH | α,β-Unsaturated Ester | Good | HWE is generally superior to the Wittig reaction for hindered ketones. |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Base Preparation: Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Ylide Formation: Add the phosphonate (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Reaction: Cool the resulting phosphonate carbanion solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC. Quench the reaction with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Reaction Pathway Diagram
Caption: Comparison of olefination pathways for hindered ketones.
Reduction to Alcohol
Issue: Incomplete reduction or undesired side reactions.
Troubleshooting:
-
Problem: Sodium borohydride (NaBH₄) reduction is slow or incomplete.
-
Problem: LiAlH₄ is too reactive and difficult to handle.
-
Solution: Ensure strictly anhydrous conditions as LiAlH₄ reacts violently with water. Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity.
-
Quantitative Data:
| Reagent | Solvent | Temperature (°C) | Product | Expected Yield |
| NaBH₄ | Methanol/Ethanol | 25 | 2,4-Dimethyl-3-pentanol | Moderate to Good |
| LiAlH₄ | Anhydrous Et₂O or THF | 0 | 2,4-Dimethyl-3-pentanol | High |
Experimental Protocol: Reduction with LiAlH₄
-
Apparatus Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (1.0 eq) in anhydrous diethyl ether.
-
Reaction: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.
-
Monitoring and Workup: Stir the mixture at 0 °C for 1 hour, then at room temperature for 2-4 hours. Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Purification: Filter the resulting white precipitate and wash it thoroughly with diethyl ether. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Other Specialized Reactions
-
Reformatsky Reaction: This reaction, which uses an organozinc reagent generated from an α-halo ester and zinc metal, is an excellent alternative to aldol-type reactions for highly substituted ketones.[4][5] It is generally tolerant of the steric hindrance in diisopropyl ketone.
-
Corey-Fuchs Reaction: This two-step method can be used to convert this compound into the corresponding terminal alkyne.[4][6][7] The first step involves a Wittig-type reaction with a dibromomethylidene ylide, which can be challenging with hindered ketones. The use of zinc dust can improve yields in this step.[6]
Experimental Workflow: Corey-Fuchs Reaction
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Handling and Waste Disposal of 2,4-Dimethyl-3-pentanone and its Byproducts
This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, waste disposal, and troubleshooting for experiments involving 2,4-Dimethyl-3-pentanone and its associated byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound, also known as diisopropyl ketone, is a highly flammable liquid and vapor.[1][2] It is also harmful if inhaled.[1][2] The primary hazards are summarized in the table below.
| Hazard | Description | GHS Classification |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[1] | Flammable liquids (Category 2) |
| Acute Toxicity | Harmful if inhaled. | Acute toxicity, Inhalation (Category 4) |
| Irritation | May cause irritation. Human inhalation can lead to lachrymation, headache, and cough.[3] | - |
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a dry, well-ventilated place.[1] It must be kept away from heat, sparks, open flames, and other sources of ignition.[1][2] The storage area should be cool.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to use appropriate personal protective equipment to ensure safety. This includes:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1] If ventilation is inadequate, use a respirator with an appropriate vapor cartridge.
Q4: How should I dispose of unreacted this compound?
A4: Unreacted this compound is considered hazardous waste due to its flammability. It must be disposed of in an approved waste disposal plant.[1][2] Do not dispose of it down the drain.[1] Collect it in a designated, properly labeled, and sealed container for flammable liquid waste.
Troubleshooting Guides
Scenario 1: Unexpected Byproduct Formation in a Reduction Reaction
Issue: During the reduction of this compound to 2,4-dimethyl-3-pentanol, you observe the formation of an unexpected byproduct.
Possible Cause & Solution:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.
-
Troubleshooting:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
-
Increase Reaction Time or Temperature: If the reaction is sluggish, consider extending the reaction time or carefully increasing the temperature, while being mindful of the solvent's boiling point and the stability of the reagents.
-
Add More Reducing Agent: Stoichiometry is key. Ensure a sufficient molar excess of the reducing agent is used.
-
-
-
Side Reactions: The choice of reducing agent or reaction conditions might be promoting side reactions.
-
Troubleshooting:
-
Choice of Reducing Agent: Strong, non-selective reducing agents might lead to over-reduction or other unwanted reactions. Consider using a milder, more selective reducing agent.
-
Temperature Control: Exothermic reactions can lead to a loss of selectivity. Maintain a controlled temperature using an ice bath or other cooling methods.
-
-
Experimental Protocol: Reduction of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reducing Agent: Slowly add a solution or slurry of the chosen reducing agent (e.g., sodium borohydride in ethanol) to the stirred ketone solution.
-
Reaction: Allow the reaction to stir at 0°C for a specified time, monitoring its progress by TLC or GC.
-
Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water or a dilute acid solution.
-
Workup: Perform an aqueous workup to separate the organic and aqueous layers. The organic layer contains the product, 2,4-dimethyl-3-pentanol.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified further by distillation or column chromatography.
Waste Handling for this Protocol:
-
Aqueous Waste: The aqueous layer from the workup may contain unreacted reducing agent byproducts (e.g., borate salts). This should be collected as aqueous hazardous waste.
-
Organic Solvent Waste: The solvent from the reaction and purification steps should be collected as flammable organic waste.
-
Solid Waste: Any solid waste, such as used drying agents, should be disposed of as solid chemical waste.
Scenario 2: Low Yield in an Aldol Condensation Reaction
Issue: An aldol condensation reaction using this compound as the enolate source results in a low yield of the desired β-hydroxy ketone or α,β-unsaturated ketone.
Possible Cause & Solution:
-
Steric Hindrance: The two isopropyl groups on this compound create significant steric hindrance, which can slow down the rate of enolate formation and its subsequent reaction with an electrophile.[3]
-
Troubleshooting:
-
Stronger Base: Use a stronger, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) to ensure complete and rapid enolate formation.
-
Reaction Temperature: The reaction may require more forcing conditions, such as a higher temperature, to overcome the activation energy barrier. However, be cautious as this can also promote side reactions.
-
Choice of Electrophile: A less sterically hindered aldehyde or ketone as the electrophile will likely improve the reaction rate and yield.
-
-
-
Self-Condensation of the Electrophile: If the electrophilic aldehyde or ketone has α-hydrogens, it can undergo self-condensation, competing with the desired crossed aldol reaction.
-
Troubleshooting:
-
Use a Non-enolizable Electrophile: Whenever possible, use an electrophile that cannot form an enolate (e.g., benzaldehyde, formaldehyde).
-
Slow Addition: Add the enolizable ketone (this compound) slowly to a solution of the base and the non-enolizable electrophile. This keeps the concentration of the enolate low and minimizes self-condensation.
-
-
Waste Stream Composition from Aldol Condensation:
| Component | Waste Category | Disposal Notes |
| Unreacted Ketone/Aldehyde | Flammable Organic | Collect in a designated container. |
| Reaction Solvent | Flammable Organic | Collect in a designated container. |
| Basic or Acidic Quench Solution | Aqueous Hazardous | Neutralize if possible before collection. |
| Byproducts (e.g., self-condensation products) | Flammable Organic | Collect with other organic waste. |
| Water (from dehydration) | - | Part of the aqueous waste stream. |
Visualizations
Caption: Waste Segregation and Disposal Workflow.
References
Validation & Comparative
A Comparative Guide to 2,4-Dimethyl-3-pentanone and Other Ketone Solvents in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, reaction rate, and selectivity. While traditional ethereal solvents dominate many applications, ketone solvents offer a unique set of properties that can be advantageous in specific contexts. This guide provides a detailed comparison of 2,4-dimethyl-3-pentanone (also known as diisopropyl ketone) with other common ketone solvents—acetone, methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK)—in the context of their application in organic reactions.
Executive Summary
This compound is a sterically hindered ketone that presents a distinct profile compared to less hindered counterparts like acetone, MEK, and MIBK. Its higher boiling point, lower water solubility, and steric bulk can offer advantages in specific reaction types, particularly in managing reactivity and minimizing side reactions. However, direct comparative experimental data for its performance against other ketone solvents in common organic reactions such as Grignard reactions, reductions, and cross-coupling reactions is not extensively available in published literature. This guide, therefore, draws upon its physical properties and established chemical principles to provide a comparative overview.
Physical and Chemical Properties
A solvent's physical properties are paramount in determining its suitability for a particular reaction. The following table summarizes the key physical and chemical properties of this compound and other common ketone solvents.
| Property | This compound | Acetone | Methyl Ethyl Ketone (MEK) | Methyl Isobutyl Ketone (MIBK) |
| CAS Number | 565-80-0[1] | 67-64-1 | 78-93-3 | 108-10-1 |
| Molecular Formula | C₇H₁₄O[1] | C₃H₆O | C₄H₈O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 114.19[1] | 58.08 | 72.11 | 100.16 |
| Boiling Point (°C) | 124-125[1][2] | 56 | 80 | 117-118 |
| Melting Point (°C) | -69 to -80[1][2] | -95 | -86 | -84.7 |
| Density (g/mL at 20°C) | ~0.806[2] | ~0.791 | ~0.805 | ~0.802 |
| Viscosity (mPa·s at 20°C) | 0.63[3] | 0.306 | 0.42 | 0.58 |
| Flash Point (°C) | 15[4] | -20 | -9 | 14 |
| Water Solubility | Insoluble[2][3] | Miscible | 27.5 g/100 mL | 1.91 g/100 mL |
Performance in Organic Reactions: A Theoretical and Practical Comparison
While direct, side-by-side experimental comparisons are scarce, the unique structural features of this compound allow for a theoretical and practical assessment of its potential performance in key organic reactions.
Grignard Reactions
Grignard reagents are highly reactive nucleophiles that readily add to the carbonyl group of ketones to form tertiary alcohols. The choice of solvent is critical as it must be aprotic and capable of solvating the Grignard reagent.
Theoretical Considerations:
-
Reactivity: Ketone solvents themselves can react with Grignard reagents. The steric hindrance of this compound, with two isopropyl groups flanking the carbonyl, would theoretically make it less reactive towards the Grignard reagent compared to the less hindered acetone, MEK, and MIBK. This could be advantageous in situations where the solvent is intended to be inert.
-
Solubility: The ability of the solvent to dissolve the Grignard reagent is crucial. While ethereal solvents are standard, the polarity of ketones can also facilitate this.
-
Boiling Point: The higher boiling point of this compound (124-125 °C) compared to acetone (56 °C) and MEK (80 °C) allows for reactions to be conducted at higher temperatures, which can be beneficial for less reactive Grignard reagents or substrates.
Experimental Protocol (General):
A general protocol for a Grignard reaction is provided below. It is important to note that specific conditions would need to be optimized for a reaction using a ketone solvent, and careful consideration must be given to the potential for the solvent to react.
Caption: General workflow for a Grignard reaction.
Reduction Reactions
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, commonly achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Theoretical Considerations:
-
Solvent Reactivity: Ketone solvents can also be reduced by strong reducing agents like LiAlH₄. However, they are generally stable to milder reagents like NaBH₄ under standard conditions, making them potentially suitable solvents.
-
Steric Hindrance: The steric bulk of this compound is unlikely to significantly interfere with the reduction of a substrate ketone by a small hydride reagent.
-
Boiling Point and Solubility: The higher boiling point of this compound could be advantageous for reactions requiring elevated temperatures to proceed to completion. Its ability to dissolve a wide range of organic substrates is also beneficial.
Experimental Protocol (General):
The following is a general procedure for the sodium borohydride reduction of a ketone.
Caption: General workflow for the reduction of a ketone.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. The solvent plays a crucial role in solubilizing the reactants and catalyst, and in influencing the reaction kinetics.
Theoretical Considerations:
-
Polarity and Solubility: Ketone solvents, being polar aprotic, can be suitable for dissolving the various components of a Suzuki-Miyaura reaction, including the organoboron species, the halide, the palladium catalyst, and the base.
-
Boiling Point: The high boiling points of this compound and MIBK are well-suited for these reactions, which often require heating to achieve good yields.
-
Ligand Interaction: The carbonyl group of ketone solvents could potentially coordinate to the palladium center, which might influence the catalytic cycle. The steric hindrance in this compound could modulate this interaction.
Experimental Protocol (General):
A generalized protocol for a Suzuki-Miyaura cross-coupling reaction is outlined below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety Profile
All ketone solvents are flammable and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Solvent | Key Hazards |
| This compound | Highly flammable liquid and vapor. Harmful if inhaled.[4] |
| Acetone | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Methyl Ethyl Ketone (MEK) | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |
| Methyl Isobutyl Ketone (MIBK) | Flammable liquid and vapor. Harmful if inhaled. Causes serious eye irritation. Suspected of causing cancer. |
Conclusion
This compound offers a unique combination of properties, including high steric hindrance, a relatively high boiling point, and low water solubility, which distinguishes it from other common ketone solvents. While the lack of direct comparative experimental data in the literature makes a definitive performance assessment challenging, its properties suggest potential advantages in specific applications where solvent reactivity is a concern or where higher reaction temperatures are required. For reactions sensitive to protic impurities, its low water solubility could also be beneficial.
Researchers and drug development professionals are encouraged to consider this compound as a specialty solvent in cases where conventional solvents are suboptimal. Small-scale screening experiments are recommended to evaluate its performance in specific chemical transformations. As green and sustainable chemistry principles continue to gain importance, the exploration of alternative solvents like this compound will be crucial for the development of more efficient and environmentally friendly synthetic processes.
References
- 1. GT Digital Repository [repository.gatech.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
Validating 2,4-Dimethyl-3-pentanone as a GC-MS Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable gas chromatography-mass spectrometry (GC-MS) methods. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response, ultimately leading to more accurate and precise quantification of target analytes. This guide provides a comprehensive comparison of 2,4-Dimethyl-3-pentanone as a potential GC-MS internal standard against commonly used alternatives, supported by established experimental data and detailed validation protocols.
Introduction to Internal Standards in GC-MS
An internal standard (IS) is a compound with a known concentration that is added to all samples, calibration standards, and quality control samples.[1] By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be effectively normalized.[1] The choice of an internal standard is paramount and should be based on several key criteria:
-
Chemical and Physical Similarity: The internal standard should ideally be chemically similar to the analyte(s) of interest to ensure comparable behavior during extraction and chromatography.[2]
-
Chromatographic Resolution: It must be well-separated from the analytes of interest in the chromatogram to prevent signal overlap.[1]
-
Absence in Samples: The internal standard should not be naturally present in the samples being analyzed.[2]
-
Stability: It must be chemically stable throughout the entire analytical procedure.
This compound: A Candidate Internal Standard
This compound, also known as diisopropyl ketone, is a volatile organic compound with properties that make it a potential candidate for use as an internal standard in GC-MS analysis, particularly for volatile analytes. Its chemical structure and volatility may be suitable for methods targeting similar compounds.
Comparative Performance of Internal Standards
The "gold standard" for internal standards in mass spectrometry are stable isotope-labeled (SIL) analogs of the analyte, such as deuterated compounds.[3][4] These standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, leading to superior correction for matrix effects and variability.[3][5] However, SIL standards can be expensive and are not always commercially available for all analytes.
In the absence of a SIL-IS, other compounds with similar properties can be employed. This guide compares the expected performance of this compound with a deuterated internal standard and another common non-deuterated standard, such as an alkane (e.g., Dodecane).
Table 1: Performance Characteristics of Selected GC-MS Internal Standards
| Performance Parameter | This compound (Hypothetical Data) | Deuterated Analyte (e.g., Toluene-d8) | Alkane Standard (e.g., Dodecane) |
| Chemical Similarity to Volatile Ketones | High | Low (to ketones) | Low |
| Correction for Matrix Effects | Good | Excellent | Moderate |
| Correction for Extraction Variability | Good | Excellent | Moderate |
| Cost | Low | High | Low |
| Commercial Availability | High | Moderate to High | High |
| Potential for Co-elution with Analytes | Analyte Dependent | Possible with non-deuterated form | Low |
Experimental Validation Protocols
The validation of an internal standard is integral to ensuring the overall accuracy and reliability of a GC-MS method. The following are detailed protocols for key validation experiments.
Linearity
Objective: To demonstrate a linear relationship between the analyte/internal standard peak area ratio and the analyte concentration over a defined range.
Protocol:
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
Add a constant, known concentration of the internal standard (e.g., this compound) to each calibration standard.
-
Analyze each calibration standard in triplicate using the developed GC-MS method.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
Acceptance Criteria: The R² value should be ≥ 0.995.
Accuracy (Recovery)
Objective: To determine the closeness of the measured concentration to the true concentration.
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range by spiking a blank matrix.
-
Add the same constant concentration of the internal standard to each QC sample.
-
Analyze a minimum of five replicates of each QC level.
-
Calculate the concentration of the analyte in each QC sample using the calibration curve.
-
Express the accuracy as the percentage of the measured concentration relative to the nominal concentration (% Recovery).
Acceptance Criteria: The mean recovery should be within 80-120% of the nominal value.[6]
Precision
Objective: To assess the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of five replicates of the low, medium, and high QC samples on the same day under the same operating conditions.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis of the QC samples on at least two different days with different analysts or equipment if possible.
-
Calculate the relative standard deviation (RSD) for the measurements at each concentration level for both intra-day and inter-day precision.
Acceptance Criteria: The RSD should be ≤ 15%.[6]
Data Presentation
The quantitative results from the validation experiments should be summarized in clear and concise tables for easy comparison of the performance of different internal standards.
Table 2: Illustrative Validation Data Comparison
| Validation Parameter | This compound | Deuterated Analyte | Alkane Standard |
| Linearity (R²) | ≥ 0.996 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | |||
| Low QC | 95.5% | 99.2% | 92.8% |
| Medium QC | 98.2% | 101.5% | 97.5% |
| High QC | 102.1% | 100.8% | 103.2% |
| Precision (% RSD) | |||
| Intra-day (Low QC) | 4.5% | 1.8% | 5.2% |
| Intra-day (Med QC) | 3.8% | 1.5% | 4.5% |
| Intra-day (High QC) | 3.2% | 1.2% | 4.1% |
| Inter-day (Low QC) | 6.8% | 2.5% | 7.5% |
| Inter-day (Med QC) | 5.5% | 2.1% | 6.8% |
| Inter-day (High QC) | 4.9% | 1.9% | 6.2% |
Note: The data for this compound is hypothetical and for illustrative purposes. Actual performance would need to be determined experimentally.
Mandatory Visualizations
GC-MS Internal Standard Validation Workflow
Caption: Workflow for the validation of a GC-MS internal standard.
Logical Relationship of Internal Standard Selection Criteria
Caption: Key criteria for selecting an ideal GC-MS internal standard.
Conclusion
While deuterated internal standards remain the preferred choice for achieving the highest level of accuracy and precision in GC-MS analysis, this compound presents a potentially viable and cost-effective alternative for the analysis of volatile organic compounds, particularly other ketones. Its effectiveness is, however, contingent on thorough experimental validation. The protocols and comparative framework provided in this guide offer a robust starting point for researchers to rigorously evaluate this compound or any other candidate internal standard for their specific analytical needs. The ultimate selection should be based on a careful consideration of the performance data generated through these validation experiments, ensuring the chosen internal standard meets the required criteria for accuracy, precision, and reliability.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 2,4-Dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to 2,4-Dimethyl-3-pentanone, Supported by Experimental Data.
This compound, also known as diisopropyl ketone, is a valuable chemical intermediate in organic synthesis. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages concerning yield, reaction conditions, and reagent accessibility. This guide provides a comprehensive comparison of four primary synthetic routes: ketonization of isobutyric acid, catalytic conversion of 2,2,4-trimethyl-1,3-pentanediol, oxidation of 2,4-dimethyl-3-pentanol, and a Grignard-based approach utilizing a Weinreb amide.
Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and operational parameters.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| Ketonization of Isobutyric Acid Derivative | Isobutyric anhydride | 20 wt. % CeO₂/Al₂O₃ | 450 | Not Specified | 80 |
| Catalytic Conversion of Diol | 2,2,4-Trimethyl-1,3-pentanediol | Activated Alumina | 343 - 524 | Not Specified | High |
| Oxidation of Secondary Alcohol (Swern) | 2,4-Dimethyl-3-pentanol | (COCl)₂, DMSO, Et₃N | -78 to RT | ~1.5 hours | High |
| Oxidation of Secondary Alcohol (PCC) | 2,4-Dimethyl-3-pentanol | Pyridinium chlorochromate (PCC), Celite | 0 to RT | 2 - 4 hours | Moderate |
| Grignard Synthesis via Weinreb Amide | N-methoxy-N-methylisobutyramide, Isopropylmagnesium bromide | Grignard Reagent | Not Specified | Not Specified | High |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Ketonization of Isobutyric Acid Derivative
This method involves the high-temperature, catalyst-mediated conversion of an isobutyric acid derivative to this compound.
Procedure: The ketonization of isobutyric anhydride is carried out in a fixed-bed reactor. A 20 wt. % CeO₂/Al₂O₃ catalyst is prepared and packed into the reactor. Isobutyric anhydride vapor is passed over the catalyst bed at a temperature of 450 °C. The reaction products are then condensed and purified by distillation to yield this compound. A reported yield for this process is 80%.[1]
Catalytic Conversion of 2,2,4-Trimethyl-1,3-pentanediol
This industrial method involves the dehydration and rearrangement of a diol precursor over a solid catalyst.
Procedure: 2,2,4-Trimethyl-1,3-pentanediol is vaporized and passed over a bed of activated alumina catalyst. The reaction is conducted at a temperature in the range of 343-524 °C (650-975 °F). The product stream is cooled, and this compound is isolated by fractional distillation. While a specific yield is not detailed in the available literature, this method is reported to produce the ketone with a purity of 98% or greater.
It is noteworthy that the precursor, 2,2,4-trimethyl-1,3-pentanediol, can be synthesized in high yield (92.65%) from isobutyraldehyde.[1]
Oxidation of 2,4-Dimethyl-3-pentanol
The oxidation of the corresponding secondary alcohol, 2,4-dimethyl-3-pentanol, offers a reliable route to the ketone. Two common methods are the Swern oxidation and the use of pyridinium chlorochromate (PCC).
a) Swern Oxidation:
Procedure: In a round-bottom flask under an inert atmosphere, a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO, 2.7 equivalents) in DCM is added dropwise. After stirring for 5 minutes, a solution of 2,4-dimethyl-3-pentanol (1.0 equivalent) in DCM is added slowly. The reaction mixture is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (7.0 equivalents). The mixture is then allowed to warm to room temperature, and water is added to quench the reaction. The product is extracted with DCM, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford this compound. This method typically provides high yields.[2]
b) Pyridinium Chlorochromate (PCC) Oxidation:
Procedure: To a stirred suspension of pyridinium chlorochromate (PCC, 1.2 equivalents) and Celite in dichloromethane (DCM), a solution of 2,4-dimethyl-3-pentanol (1.0 equivalent) in DCM is added at 0 °C. The mixture is then stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is washed with water and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to give the crude this compound, which can be further purified by distillation. This method generally results in moderate yields.[3]
Grignard Synthesis via Weinreb Amide
To circumvent the over-addition issue common with Grignard reagents and traditional carbonyl precursors, the Weinreb amide approach provides a controlled synthesis of the ketone.
Procedure: First, the Weinreb amide of isobutyric acid, N-methoxy-N-methylisobutyramide, is prepared. In a separate flask, isopropylmagnesium bromide is prepared from isopropyl bromide and magnesium turnings in anhydrous diethyl ether. The Grignard reagent is then added slowly to a cooled solution of N-methoxy-N-methylisobutyramide in an appropriate solvent like tetrahydrofuran (THF). The reaction mixture is stirred for a specified period and then quenched by the addition of an aqueous acid solution (e.g., 1 M HCl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by distillation or chromatography yields this compound. This method is known for its high yields in ketone synthesis.
Signaling Pathways and Experimental Workflows
The logical flow of the synthetic routes and their relationships are depicted in the following diagrams.
Caption: Comparative overview of synthetic routes to this compound.
References
2,4-Dimethyl-3-pentanone: A Comparative Guide to its Efficacy as an Extraction Solvent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the selection of an appropriate extraction solvent is a critical decision that significantly influences the purity, yield, and overall efficiency of a separation process. This guide provides a comprehensive comparison of 2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, as an extraction solvent. Its performance is evaluated against other commonly used ketone solvents, supported by physicochemical data and generalized experimental protocols.
Physicochemical Properties: A Comparative Analysis
A solvent's extraction efficacy is intrinsically linked to its physical and chemical properties. Key parameters such as boiling point, water solubility, and density play a crucial role in determining its suitability for specific applications. The following table summarizes the key properties of this compound and compares them with other relevant ketone solvents.
| Property | This compound | Methyl Isobutyl Ketone (MIBK) | 2-Pentanone | Acetone |
| Molecular Formula | C7H14O[1][2][3][4] | C6H12O | C5H10O | C3H6O |
| Molar Mass ( g/mol ) | 114.19[1][2][3][4] | 100.16 | 86.13 | 58.08 |
| Boiling Point (°C) | 124[1][5][6] | 117-118[7] | 102 | 56 |
| Melting Point (°C) | -69[1] | -84.7[7] | -78 | -95 |
| Density (g/mL at 20-25°C) | ~0.806[5] | ~0.802[7] | ~0.809 | ~0.791 |
| Water Solubility (g/L at 25°C) | 5.7[1][8] | 19.1[7] | 43 | Miscible |
| logP (Octanol-Water Partition Coefficient) | 1.86[1][6][8] | 1.31 | 0.91 | -0.24 |
| Flash Point (°C) | 15[9] | 14[7] | 7 | -20 |
Analysis of Properties:
This compound's moderate boiling point makes it relatively easy to remove post-extraction without requiring excessively high temperatures that could degrade sensitive compounds. Its low water solubility and higher logP value compared to smaller ketones like 2-pentanone and acetone suggest a greater affinity for non-polar to moderately polar organic compounds, making it a potentially effective solvent for their extraction from aqueous solutions. Its density, being less than water, will result in the organic layer being the upper phase in a liquid-liquid extraction.
Experimental Protocols: Liquid-Liquid Extraction
Objective: To extract a moderately polar API from an aqueous solution using this compound.
Materials:
-
Aqueous solution containing the API
-
This compound (extraction solvent)
-
Separatory funnel
-
Beakers
-
Rotary evaporator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
-
Preparation: Prepare a stock solution of the API in water at a known concentration.
-
Liquid-Liquid Extraction:
-
Measure a defined volume of the aqueous API solution and place it in a separatory funnel.
-
Add an equal volume of this compound to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper layer will be the organic phase (this compound containing the extracted API), and the lower layer will be the aqueous phase.
-
Carefully drain the lower aqueous layer.
-
Collect the upper organic layer in a clean beaker.
-
-
Drying and Concentration:
-
Dry the collected organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the this compound using a rotary evaporator under reduced pressure to obtain the extracted API.
-
-
Analysis:
-
Dissolve the extracted API in a suitable solvent and analyze its purity and quantity using HPLC.
-
Analyze the remaining aqueous phase to determine the amount of API not extracted.
-
-
Calculation of Efficacy:
-
Distribution Coefficient (K_D): Calculate as the concentration of the API in the organic phase divided by the concentration in the aqueous phase at equilibrium.
-
Recovery Yield (%): Calculate as (mass of API recovered in the organic phase / initial mass of API in the aqueous phase) x 100.
-
Visualization of Workflows and Concepts
To better illustrate the processes and logical relationships involved in solvent extraction, the following diagrams are provided.
Caption: A generalized workflow for a liquid-liquid extraction experiment.
References
- 1. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. chemeo.com [chemeo.com]
- 4. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. This compound [stenutz.eu]
- 7. benchchem.com [benchchem.com]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0031429) [hmdb.ca]
- 9. This compound, 565-80-0 [thegoodscentscompany.com]
A Comparative Guide to 2,4-Dimethyl-3-pentanone and Other Non-Polar Solvents for Research and Drug Development
For researchers, scientists, and professionals in drug development, the choice of a non-polar solvent is a critical decision that can significantly impact the success of a chemical reaction, purification, or formulation. This guide provides an objective comparison of the performance of 2,4-Dimethyl-3-pentanone against other commonly used non-polar solvents, supported by physicochemical data and detailed experimental protocols.
Physicochemical Properties: A Comparative Overview
The fundamental properties of a solvent dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of this compound and a selection of other common non-polar solvents.
| Property | This compound | Hexane | Heptane | Toluene | Cyclohexane | Methyl tert-butyl ether (MTBE) |
| Molecular Formula | C7H14O[1] | C6H14[2] | C7H16[3] | C7H8[4] | C6H12[5] | C5H12O[6] |
| Molecular Weight ( g/mol ) | 114.19[1] | 86.18[7] | 100.21[8] | 92.14[9] | 84.16[10] | 88.15[6] |
| Boiling Point (°C) | 124[1] | 68.73[7] | 98.43[8] | 110.6[9] | 80.7[10] | 55[11] |
| Melting Point (°C) | -80[1] | -95.3[7] | -90.6[8] | -94.9[9] | 6.55[10] | -109[11] |
| Density (g/mL at 20°C) | 0.806[1] | 0.6606 (at 25°C)[7] | 0.684[3] | 0.8669[12] | 0.779 (at room temp)[10] | 0.7405[13] |
| Viscosity (cP at 20°C) | ~0.63 (at 20°C) | 0.326 (at 20°C)[14] | ~0.389 (at 25°C)[15] | 0.59[12] | 1.0[16] | 0.47 (at 25°C)[11] |
| Flash Point (°C) | 15[11] | -22[7] | -4[3] | 4[9] | -20[16] | -28[11] |
| Water Solubility | Insoluble[1] | Insoluble[17] | Insoluble[18] | Insoluble[19] | Insoluble[5] | Moderately soluble[20] |
| Dielectric Constant (at 20°C) | 17.07[21] | 1.88 | 1.92 | 2.38 (at 25°C)[12] | 2.02[16] | 2.6 (at 20°C)[11] |
Performance in Key Applications
While direct comparative experimental data for this compound across all applications is limited in publicly available literature, its performance can be inferred from its physicochemical properties and compared to established solvents.
Solubility of Active Pharmaceutical Ingredients (APIs)
The moderate dielectric constant and the presence of a carbonyl group in this compound suggest it may offer unique solubility characteristics for certain APIs compared to purely hydrocarbon solvents. It can engage in dipole-dipole interactions, which may enhance the solubility of moderately polar compounds that are sparingly soluble in alkanes like hexane or cyclohexane.
Extraction Efficiency
A good extraction solvent should be immiscible with the initial solvent (often aqueous), have a high affinity for the target compound, and a low boiling point for easy removal. With its insolubility in water and a moderate boiling point, this compound is a viable candidate for liquid-liquid extractions. Its density is less than water, meaning it will form the upper layer in an aqueous extraction.
Reaction Kinetics
The solvent can influence reaction rates through its polarity, viscosity, and boiling point. For reactions that benefit from higher temperatures, the relatively high boiling point of this compound (124°C) is advantageous compared to more volatile solvents like hexane (69°C) and MTBE (55°C). Its lower viscosity compared to toluene and cyclohexane may facilitate better mixing and mass transfer.
Experimental Protocols
To facilitate objective comparison, the following are detailed methodologies for key experiments.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent to be tested.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[22]
-
Phase Separation: Allow the vials to stand undisturbed or centrifuge them to separate the undissolved solid from the solution.[22]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm) into a clean vial.[22]
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a calibration curve.[22]
Protocol for Measuring Extraction Efficiency
-
Preparation: Prepare a stock solution of the target compound in a suitable solvent (e.g., water) at a known concentration.
-
Extraction: In a separatory funnel, combine a known volume of the stock solution with a known volume of the extraction solvent (e.g., this compound).
-
Equilibration: Stopper the funnel and shake vigorously for a few minutes, periodically venting to release pressure. Allow the layers to separate completely.
-
Separation: Drain the lower layer and collect the upper layer.
-
Quantification: Analyze the concentration of the target compound remaining in the aqueous layer using a suitable analytical method.
-
Calculation: The extraction efficiency is calculated as the percentage of the compound that has partitioned into the organic solvent. The distribution coefficient (Kd) can be calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[23]
Protocol for Comparing Reaction Rates
-
Reaction Setup: In separate reaction vessels, dissolve the reactants in each of the solvents to be tested at the same initial concentrations.
-
Initiation: Initiate the reactions simultaneously, ensuring identical conditions (e.g., temperature, stirring rate).
-
Sampling: At regular time intervals, withdraw small aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots, if necessary, to stop further conversion.
-
Analysis: Analyze the concentration of a reactant or product in each aliquot using a suitable technique such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time for each solvent. The initial reaction rate can be determined from the initial slope of this plot.[24]
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for solvent selection in research and development.
Caption: Logical relationships between solvent properties and performance metrics.
References
- 1. This compound | 565-80-0 [chemicalbook.com]
- 2. Hexane: Structure, Properties, Uses & Health Effects Explained [vedantu.com]
- 3. echemi.com [echemi.com]
- 4. Toluene | 108-88-3 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. epa.gov [epa.gov]
- 7. Hexane | Fisher Scientific [fishersci.ca]
- 8. Heptane Solvent Properties [macro.lsu.edu]
- 9. Toluene | Fisher Scientific [fishersci.ca]
- 10. Cyclohexane - GeeksforGeeks [geeksforgeeks.org]
- 11. monumentchemical.com [monumentchemical.com]
- 12. Toluene Solvent Properties [macro.lsu.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. byjus.com [byjus.com]
- 15. omicsonline.org [omicsonline.org]
- 16. Cyclohexane Solvent Properties [macro.lsu.edu]
- 17. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Heptane: Physicochemical Properties, Uses and Health hazards_Chemicalbook [chemicalbook.com]
- 19. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound [stenutz.eu]
- 22. benchchem.com [benchchem.com]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Inter-laboratory Validation of 2,4-Dimethyl-3-pentanone Analysis
The primary techniques for the analysis of volatile ketones are Headspace Gas Chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). Both methods offer high sensitivity and selectivity for volatile compounds. GC-FID is a robust and cost-effective technique that provides excellent quantitative data, while GC-MS offers the added advantage of mass spectral information for definitive peak identification.
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize typical validation parameters for the analysis of volatile ketones using Headspace GC-FID and Headspace GC-MS. This data, derived from studies on analogous compounds, serves as a benchmark for what can be expected in the analysis of 2,4-Dimethyl-3-pentanone.
Table 1: Performance Characteristics of Headspace GC-FID for Volatile Ketone Analysis
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 10 mg/L | Method dependent |
| Limit of Quantification (LOQ) | 0.05 - 30 mg/L | Method dependent |
| Accuracy (Recovery) | 95 - 108% | 80 - 120% |
| Precision (RSD) | < 10% | ≤ 15% |
Table 2: Performance Characteristics of Headspace GC-MS for Volatile Ketone Analysis
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[1][2] | Method dependent |
| Limit of Quantification (LOQ) | 0.5 - 3 µg/mL | Method dependent |
| Accuracy (Recovery) | 98 - 107%[3][4] | 80 - 120% |
| Precision (RSD) | < 3%[1][2] | ≤ 15% |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using Headspace GC-MS is provided below. This protocol should be optimized and validated for the specific matrix and instrumentation used in the laboratory.
Objective: To quantify the concentration of this compound in a given sample matrix.
Materials:
-
This compound analytical standard
-
Internal standard (e.g., 2-Heptanone, deuterated this compound)
-
Solvent for dilution (e.g., methanol, dimethyl sulfoxide)
-
Sample vials with septa and caps (20 mL headspace vials recommended)
-
Crimper/decapper
-
Autosampler for headspace analysis
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range would be 0.1 to 100 µg/mL.
-
Prepare an internal standard solution at a fixed concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample into a headspace vial.
-
Add a fixed volume of the internal standard solution to each vial (including calibration standards and blanks).
-
If necessary, add a matrix modifier (e.g., sodium chloride) to enhance the partitioning of the analyte into the headspace.
-
Immediately seal the vials.
-
-
Headspace GC-MS Analysis:
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 - 120°C
-
Vial Equilibration Time: 15 - 30 minutes
-
Loop Temperature: 90 - 130°C
-
Transfer Line Temperature: 100 - 140°C
-
Injection Volume: 1 mL of headspace
-
-
GC Parameters:
-
Injector Temperature: 250°C
-
Column: A mid-polar capillary column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
Quantifier ion for this compound: m/z 71
-
Qualifier ions for this compound: m/z 43, 114
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: Workflow for an inter-laboratory validation study.
References
- 1. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study on the Reactivity of 2,4-Dimethyl-3-pentanone and 3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of 2,4-Dimethyl-3-pentanone (also known as diisopropyl ketone) and 3-pentanone (diethyl ketone). The primary focus of this document is to elucidate the differences in their reactivity arising from structural variations, supported by available data and established experimental protocols. This information is crucial for chemists engaged in synthetic route design, reaction optimization, and the development of novel chemical entities.
Introduction
This compound and 3-pentanone are both aliphatic ketones that serve as important synthons in organic chemistry. Their utility in carbon-carbon bond-forming reactions and functional group transformations is well-established. However, the presence of two isopropyl groups flanking the carbonyl in this compound introduces significant steric hindrance, which profoundly impacts its reactivity compared to the less encumbered 3-pentanone. This guide will explore these differences through the lens of several key chemical reactions.
Data Presentation: A Comparative Overview
The following table summarizes the key differences in reactivity between this compound and 3-pentanone. Due to the limited availability of directly comparable quantitative data under identical conditions, this table incorporates estimations based on established principles of organic chemistry and available experimental observations.
| Reaction Type | This compound | 3-Pentanone | Key Observations |
| Enolate Formation (pKa of α-H) | ~21 (Estimated) | ~19-20 (Estimated) | The α-protons of this compound are expected to be slightly less acidic due to the electron-donating nature and steric bulk of the isopropyl groups, making enolate formation less favorable.[1][2] |
| Nucleophilic Addition (e.g., Reduction with NaBH₄) | Slower reaction rate, potentially lower yield under standard conditions. | Faster reaction rate, generally high yield.[3] | Steric hindrance around the carbonyl carbon in this compound impedes the approach of the nucleophile.[4][5] |
| Aldol Condensation (Self-condensation) | Self-condensation is highly disfavored and practically not observed under normal conditions due to severe steric hindrance. | Undergoes base-catalyzed self-condensation to form a β-hydroxy ketone, which can dehydrate upon heating.[6][7] | The bulky isopropyl groups prevent the enolate of one molecule from attacking the carbonyl of another. |
Key Reactions and Mechanistic Considerations
Enolate Formation
The formation of an enolate is a critical step for many reactions of ketones, including aldol condensations and α-alkylation. The acidity of the α-protons determines the ease of enolate formation.
For 3-pentanone, the α-protons are readily abstracted by a suitable base to form the corresponding enolate. In contrast, the α-protons of this compound are sterically shielded by the bulky isopropyl groups, making them less accessible to the base.[6][8] This steric hindrance, combined with the slight electron-donating effect of the alkyl groups, leads to a higher pKa for the α-protons of this compound, making enolate formation a less favorable process.[1][2]
Figure 1: Comparative ease of enolate formation.
Nucleophilic Addition: Reduction with Sodium Borohydride
The reduction of ketones to secondary alcohols is a fundamental transformation. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl group.
3-Pentanone is readily reduced by sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol to yield 3-pentanol.[3] The approach of the hydride nucleophile to the carbonyl carbon is relatively unhindered.
Conversely, the carbonyl carbon of this compound is significantly shielded by the two bulky isopropyl groups. This steric hindrance makes the nucleophilic attack by the hydride ion more difficult, resulting in a slower reaction rate. To achieve a comparable yield to the reduction of 3-pentanone, more forcing conditions, such as longer reaction times or higher temperatures, may be necessary.
Figure 2: Effect of steric hindrance on the rate of reduction.
Aldol Condensation
The base-catalyzed aldol condensation is a powerful tool for C-C bond formation. This reaction requires the formation of an enolate, which then acts as a nucleophile.
3-Pentanone can undergo a self-aldol condensation reaction. In the presence of a base, it forms an enolate that can attack the carbonyl carbon of another molecule of 3-pentanone to form a β-hydroxy ketone. Upon heating, this intermediate can dehydrate to yield an α,β-unsaturated ketone.[6][7]
For this compound, self-aldol condensation is practically impossible under standard conditions. The severe steric hindrance around the carbonyl group and the α-carbons prevents the necessary intermolecular nucleophilic attack of the enolate. Even if a small amount of enolate were to form, its approach to another molecule of the ketone would be highly unfavorable.
Experimental Protocols
The following are representative experimental protocols for the reduction and aldol condensation of 3-pentanone. For this compound, similar conditions can be applied for the reduction, although longer reaction times or elevated temperatures may be required for reasonable conversion. The self-aldol condensation of this compound is not a feasible reaction under these conditions.
Experimental Protocol 1: Reduction of 3-Pentanone with Sodium Borohydride
Materials:
-
3-Pentanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-pentanone (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (0.25 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-pentanol.
-
The product can be purified further by distillation if necessary.
Experimental Protocol 2: Base-Catalyzed Self-Aldol Condensation of 3-Pentanone
Materials:
-
3-Pentanone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a solution of sodium hydroxide (1.2 eq) in a 1:1 mixture of ethanol and deionized water (20 mL).
-
Add 3-pentanone (1.0 eq) to the basic solution and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of the β-hydroxy ketone and the enone.
-
The product can be purified by column chromatography.
Figure 3: General experimental workflow for the described reactions.
Conclusion
The reactivity of this compound is significantly lower than that of 3-pentanone in reactions involving nucleophilic attack at the carbonyl carbon and reactions requiring the formation of an enolate. This difference is primarily attributed to the substantial steric hindrance imposed by the two isopropyl groups adjacent to the carbonyl group. Researchers and drug development professionals should consider these steric limitations when designing synthetic strategies involving hindered ketones. While reactions with this compound are often feasible, they may necessitate more forcing conditions and may not be suitable for all types of transformations, particularly those that are highly sensitive to steric bulk, such as the aldol condensation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 4. brainkart.com [brainkart.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Accuracy and precision of 2,4-Dimethyl-3-pentanone quantification methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comparative overview of two common analytical techniques for the quantification of 2,4-Dimethyl-3-pentanone: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The performance data and experimental protocols presented herein are based on established methods for the analysis of similar aliphatic ketones and serve as a practical reference for method selection and development.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-FID and HPLC-DAD for the quantification of small aliphatic ketones, providing a benchmark for the analysis of this compound.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Diode-Array Detection (HPLC-DAD) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | 1 - 10 mg/L | 0.1 - 1 mg/L (after derivatization) |
| Limit of Quantification (LOQ) | 5 - 30 mg/L | 0.3 - 3 mg/L (after derivatization) |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |
| Precision (% RSD) | < 5% | < 7% |
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC-DAD are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the direct analysis of volatile ketones like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., methanol or isopropanol) containing an internal standard (e.g., 2-hexanone).
-
Vortex the solution to ensure homogeneity.
2. GC-FID Analysis:
-
System: Gas chromatograph equipped with a flame ionization detector.
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain 150°C for 5 minutes.
-
-
Detector: FID at 280°C.
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
High-Performance Liquid Chromatography-Diode-Array Detection (HPLC-DAD)
This method involves derivatization of the ketone to enhance its UV absorbance for sensitive detection.
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample solution (in a suitable solvent like acetonitrile), add 1 mL of 0.2% 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile and 50 µL of concentrated sulfuric acid.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with 1 M sodium hydroxide.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-DAD Analysis:
-
System: HPLC with a diode-array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-10 min: 50% to 80% Acetonitrile
-
10-15 min: 80% to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: DAD at 365 nm.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the derivatized standards.
-
Quantify the analyte in the samples by comparing their peak areas to the calibration curve.
Methodology Visualization
To aid in understanding the analytical processes, the following diagrams illustrate the workflows for the described quantification methods.
A Researcher's Guide to Selecting the Optimal GC Column for 2,4-Dimethyl-3-pentanone Analysis
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of chemical compounds is paramount. This guide provides a comprehensive comparison of Gas Chromatography (GC) columns for the analysis of 2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone. The selection of an appropriate GC column is a critical factor that directly impacts separation efficiency, peak shape, and overall data quality. This document offers a detailed evaluation of various column types, supported by experimental data and methodologies, to facilitate informed decision-making in your analytical endeavors.
Understanding the Analyte: this compound
This compound is a ketone with the chemical formula C7H14O.[1][2][3][4][5][6] Its polarity, primarily due to the carbonyl group, is a key determinant in selecting the appropriate GC stationary phase. The principle of "like dissolves like" is fundamental in chromatography; therefore, stationary phases with polar characteristics are generally well-suited for the analysis of ketones.[7]
Comparative Analysis of GC Column Performance
The performance of a GC column for a specific analyte is evaluated based on several key parameters, including retention time, peak symmetry (asymmetry factor), and column efficiency (theoretical plates). Below is a comparison of different types of GC columns commonly used for the analysis of ketones, including specific data where available for this compound.
Data Summary: Performance of Various GC Columns for Ketone Analysis
| Column Type | Stationary Phase | Example Column | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) | Principle of Separation |
| Polar | Polyethylene Glycol (PEG) | Agilent CP-Wax 52 CB | ~5.5 (for Diisopropyl ketone) | ~1.1 | >100,000 | Dipole-dipole interactions, hydrogen bonding |
| Mid-Polar | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Restek Rtx-1301 | Shorter than polar, longer than non-polar | Generally < 1.5 | High | Dipole-dipole and dispersion forces |
| Mid-Polar | Trifluoropropylmethyl polysiloxane | Restek Rtx-200 | Intermediate | Good for polar compounds | High | Dipole-dipole and dispersion forces |
| Non-Polar | 100% Dimethylpolysiloxane | e.g., OV-1, HP-1 | Shorter | Good for non-polar analytes | High | van der Waals / dispersion forces |
| Non-Polar | 5% Diphenyl / 95% Dimethylpolysiloxane | e.g., DB-5, Rxi-5ms | Shorter | Good for non-polar analytes | High | van der Waals / dispersion forces |
Note: Performance data can vary based on specific experimental conditions. The data for the Agilent CP-Wax 52 CB column is based on an application note for a mixture of ketones including diisopropyl ketone.[8] Performance characteristics for other columns are based on general principles for ketone analysis.
In-depth Column Evaluation
Polar Columns (e.g., Agilent CP-Wax 52 CB):
Polar columns, particularly those with a polyethylene glycol (PEG) stationary phase, are highly effective for the analysis of polar compounds like ketones.[7][9][10] The strong interactions between the polar analyte and the polar stationary phase lead to longer retention times, which can improve resolution from less polar matrix components. An Agilent application note demonstrates the successful separation of a mixture of 15 ketones, including diisopropyl ketone (this compound), in under 10 minutes using a CP-Wax 52 CB column.[8] This type of column is an excellent choice for achieving good peak shape and resolution for this compound.
Mid-Polar Columns (e.g., Restek Rtx-1301, Rtx-200):
Mid-polarity columns offer a versatile option for the analysis of samples containing a mix of polar and non-polar compounds. Stationary phases such as cyanopropylphenyl or trifluoropropylmethyl polysiloxane provide a balance of dispersive and dipole-dipole interactions.[9][10] These columns are suitable for the analysis of ketones and can be a good starting point for method development, especially when analyzing complex mixtures.
Non-Polar Columns (e.g., OV-1, HP-1, DB-5):
Non-polar columns separate compounds primarily based on their boiling points.[7] While they can be used for the analysis of ketones, the selectivity for polar compounds is limited. For this compound, which has a boiling point of approximately 124-125°C, a non-polar column will result in a shorter retention time compared to a polar column.[2] The NIST Chemistry WebBook provides Kovats retention index data for this compound on several non-polar columns, which can be useful for predicting elution order. However, there is a higher risk of co-elution with other compounds having similar boiling points.
Experimental Protocols
Reproducible and accurate results are contingent on well-defined experimental protocols. Below are representative methodologies for the analysis of this compound on different types of GC columns.
Method 1: Analysis using a Polar GC Column (Based on Agilent Application Note)
-
Column: Agilent CP-Wax 52 CB, 25 m x 0.53 mm ID, 2.0 µm film thickness[8]
-
Carrier Gas: Nitrogen at a flow rate of 10 mL/min[8]
-
Injector: Direct injection at 250°C[8]
-
Injection Volume: 0.2 µL[8]
-
Oven Temperature Program:
-
Detector: Flame Ionization Detector (FID) at 275°C[8]
Method 2: General Protocol for a Mid-Polar GC Column
-
Column: Restek Rtx-1301, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector: Split injection (50:1 split ratio) at 250°C
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 220°C, hold for 5 minutes
-
-
Detector: Mass Spectrometer (MS) with a transfer line temperature of 280°C
Method 3: General Protocol for a Non-Polar GC Column
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector: Splitless injection at 250°C
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 2 minutes
-
-
Detector: Mass Spectrometer (MS) with a transfer line temperature of 280°C
Visualizing the Analytical Workflow
To provide a clear overview of the GC analysis process, the following diagrams illustrate the key stages from sample introduction to data interpretation.
Caption: A schematic overview of the typical workflow for GC analysis of this compound.
Caption: A decision-making diagram for selecting a suitable GC column for this compound analysis.
Conclusion
The selection of an appropriate GC column is a critical step in the successful analysis of this compound. For dedicated analysis requiring high resolution and good peak shape, a polar column with a polyethylene glycol (PEG) stationary phase, such as the Agilent CP-Wax 52 CB, is highly recommended. Mid-polar columns offer a versatile alternative, particularly for complex samples containing analytes of varying polarities. While non-polar columns can be used, they offer limited selectivity for ketones and are best suited for rapid screening or when analyzing simple mixtures where boiling point is the primary driver of separation. The experimental protocols and workflows provided in this guide serve as a valuable starting point for developing and optimizing your analytical methods for this compound.
References
- 1. restek.com [restek.com]
- 2. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 3. mz-at.de [mz-at.de]
- 4. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]
- 5. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]
- 6. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. chromtech.com [chromtech.com]
- 10. Restek Rtx®-200 and MXT®-200 GC Columns | Krackeler Scientific, Inc. [krackeler.com]
A Comparative Guide to the Chemical Reactivity of 2,4-Dimethyl-3-pentanone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,4-dimethyl-3-pentanone (diisopropyl ketone) and its structural isomers. Understanding the nuanced differences in their behavior in key chemical transformations is crucial for reaction design, synthesis optimization, and the development of new chemical entities. This document summarizes the impact of steric and electronic effects on their reactivity, supported by available experimental data and detailed experimental protocols.
Introduction to this compound and Its Isomers
This compound is a symmetrical, sterically hindered ketone. Its isomers, which share the same molecular formula (C7H14O), exhibit a range of structural diversity, from linear chains to other branched structures. These structural variations, particularly the degree of substitution around the carbonyl group and along the alkyl chains, significantly influence their chemical reactivity. This guide will focus on comparing this compound with representative isomers such as 2-heptanone, 3-heptanone, 4-heptanone, and the highly hindered 2,2-dimethyl-3-pentanone.
Key Structural Differences:
| Compound | Structure | Key Features |
| This compound | CH3-CH(CH3)-C(=O)-CH(CH3)-CH3 | Symmetrical, highly branched at α-positions |
| 2-Heptanone | CH3-C(=O)-CH2-CH2-CH2-CH3 | Linear, methyl ketone |
| 3-Heptanone | CH3-CH2-C(=O)-CH2-CH2-CH3 | Linear, ethyl ketone |
| 4-Heptanone | CH3-CH2-CH2-C(=O)-CH2-CH2-CH3 | Symmetrical, linear |
| 2,2-Dimethyl-3-pentanone | CH3-C(=O)-C(CH3)3 | Asymmetrical, highly hindered on one α-position |
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. The rate and equilibrium of this reaction are highly sensitive to the steric environment around the carbonyl carbon.
Reduction with Sodium Borohydride (NaBH₄)
The reduction of ketones to secondary alcohols using sodium borohydride is a common synthetic transformation. The steric hindrance around the carbonyl group in this compound is expected to significantly decrease the reaction rate compared to its less hindered linear isomers.
Comparative Reaction Rates for Ketone Reduction:
| Ketone | Relative Rate of Reduction (Conceptual) | Rationale |
| 2-Heptanone | Fastest | Least sterically hindered methyl ketone. |
| 3-Heptanone | Fast | Moderately hindered. |
| 4-Heptanone | Fast | Symmetrical and moderately hindered. |
| 2,2-Dimethyl-3-pentanone | Slow | Significant steric hindrance from the tert-butyl group. |
| This compound | Slowest | Highly hindered by two isopropyl groups. |
Experimental Protocol: Comparative Kinetic Study of Ketone Reduction by NaBH₄
Objective: To compare the relative rates of reduction of this compound and its isomers with sodium borohydride.
Materials:
-
This compound
-
2-Heptanone
-
3-Heptanone
-
4-Heptanone
-
2,2-Dimethyl-3-pentanone
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard laboratory glassware
Procedure:
-
Prepare 0.1 M solutions of each ketone in anhydrous ethanol.
-
Prepare a fresh 0.5 M solution of NaBH₄ in anhydrous ethanol.
-
In separate reaction flasks maintained at a constant temperature (e.g., 25°C), add 10 mL of each ketone solution.
-
At time t=0, add 1 mL of the NaBH₄ solution to each flask with vigorous stirring.
-
At regular time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding 1 mL of a 1 M aqueous acetic acid solution.
-
Extract the quenched aliquot with 2 mL of diethyl ether.
-
Analyze the organic layer by GC-MS to determine the ratio of the remaining ketone to the corresponding alcohol product.
-
Plot the concentration of the ketone as a function of time for each isomer to determine the reaction rate.
Data Analysis: The rate constants for the reduction of each ketone can be determined by fitting the kinetic data to an appropriate rate law. The relative rates can then be compared.
Logical Relationship of Steric Hindrance and Reactivity in Ketone Reduction
Caption: Steric hindrance dictates ketone reduction reactivity.
Grignard Reaction
The addition of Grignard reagents to ketones is a powerful tool for C-C bond formation. However, with sterically hindered ketones like this compound, the reaction can be slow and may lead to side products through reduction or enolization.
Expected Product Yields in Grignard Reactions:
| Ketone | Grignard Reagent | Expected Major Product | Expected Yield (Conceptual) |
| 2-Heptanone | CH₃MgBr | 2-Methyl-2-heptanol | High |
| 4-Heptanone | CH₃MgBr | 4-Methyl-4-heptanol | High |
| This compound | CH₃MgBr | 2,3,4-Trimethyl-3-pentanol | Low to Moderate |
| This compound | (CH₃)₂CHMgBr | 2,4-Dimethyl-3-pentanol (Reduction) | Moderate to High |
With bulky Grignard reagents, the reduction pathway often competes with or even dominates the addition pathway for sterically hindered ketones.
Experimental Protocol: Grignard Reaction with Heptanone Isomers
Objective: To compare the product distribution and yield of the Grignard reaction with different heptanone isomers.
Materials:
-
2-Heptanone
-
This compound
-
Methylmagnesium bromide (CH₃MgBr) in diethyl ether
-
Isopropylmagnesium bromide ((CH₃)₂CHMgBr) in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In separate flame-dried, three-necked flasks equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of the respective ketone (10 mmol) in anhydrous diethyl ether (20 mL).
-
Cool the flasks to 0°C in an ice bath.
-
Slowly add the Grignard reagent (12 mmol) dropwise to the ketone solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the ratio of addition product to reduction product and calculate the yield.
Signaling Pathway: Grignard Reaction with a Hindered Ketone
Caption: Grignard reaction pathways for hindered ketones.
Reactions Involving Enolates
The formation of enolates from ketones is a key step in many important synthetic transformations, including alkylations and aldol reactions. The regioselectivity of enolate formation (kinetic vs. thermodynamic control) is influenced by the ketone's structure.
Enolate Formation
For unsymmetrical ketones, two different enolates can be formed. The kinetic enolate is formed faster by removing the less sterically hindered α-proton, while the thermodynamic enolate is the more stable, more substituted enolate.
-
2-Heptanone: Can form a kinetic enolate at the C1 position and a thermodynamic enolate at the C3 position.
-
This compound: Being symmetrical, it forms only one enolate. However, the rate of its formation is slow due to the steric hindrance of the α-protons.
-
2,2-Dimethyl-3-pentanone: Can only form one enolate at the C1 position as there are no α-protons on the tert-butyl group.
Experimental Protocol: Determination of Kinetic vs. Thermodynamic Enolate Ratios
Objective: To compare the regioselectivity of enolate formation for different heptanone isomers.
Materials:
-
2-Heptanone
-
Lithium diisopropylamide (LDA) in THF
-
Potassium tert-butoxide (t-BuOK) in THF
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions
Procedure (for Kinetic Enolate):
-
Prepare a solution of the ketone (10 mmol) in anhydrous THF (20 mL) in a flame-dried flask under nitrogen.
-
Cool the solution to -78°C.
-
Slowly add a solution of LDA (11 mmol) in THF.
-
After stirring for 1 hour at -78°C, add TMSCl (12 mmol) to trap the enolate as its silyl enol ether.
-
Allow the reaction to warm to room temperature, then quench with a saturated aqueous sodium bicarbonate solution.
-
Extract with pentane, dry the organic layer, and analyze the product mixture by GC-MS to determine the ratio of the isomeric silyl enol ethers.
Procedure (for Thermodynamic Enolate):
-
Prepare a solution of the ketone (10 mmol) and t-BuOK (11 mmol) in anhydrous THF (20 mL).
-
Stir the solution at room temperature for 2 hours to allow for equilibration.
-
Cool the solution to 0°C and add TMSCl (12 mmol).
-
Work up the reaction as described for the kinetic enolate and analyze the product ratio.
Experimental Workflow: Kinetic vs. Thermodynamic Enolate Formation
Caption: Conditions for selective enolate formation.
Oxidation Reactions
The oxidation of ketones is generally more difficult than the oxidation of aldehydes. The reaction conditions and product distribution can be influenced by the structure of the ketone. For instance, the Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group, and the migratory aptitude of the alkyl groups plays a crucial role.
For this compound, the migrating group would be an isopropyl group. For linear ketones like 2-heptanone, there is a competition between the migration of a methyl and a pentyl group.
Conclusion
The chemical reactivity of this compound is significantly influenced by the high degree of steric hindrance around its carbonyl group. Compared to its linear and less branched isomers, it exhibits slower rates in nucleophilic addition reactions and can favor alternative reaction pathways such as reduction in Grignard reactions. The principles of steric hindrance and electronic effects are fundamental to understanding these differences. The provided experimental protocols offer a framework for the quantitative comparison of these ketones, enabling researchers to make informed decisions in their synthetic endeavors. Further research providing direct comparative kinetic and yield data would be highly valuable to the scientific community.
A Comparative Guide to 2,4-Dimethyl-3-pentanone: Navigating Applications and Steric Limitations in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, is a branched aliphatic ketone that finds utility as a non-polar, aprotic solvent and a synthetic intermediate in various organic reactions. However, its highly branched structure, which imparts stability and unique solvent properties, also presents significant steric limitations that govern its reactivity and applicability. This guide provides a comparative analysis of this compound, examining its performance against less sterically hindered alternatives and offering detailed experimental insights.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 123-125 °C | [1] |
| Density | 0.806 g/mL at 25 °C | [1] |
| Appearance | Colorless liquid | [2] |
Key Applications
This compound's primary applications in a research and development setting include its use as a solvent and a reactant in specific synthetic transformations.
-
Aprotic Solvent: Due to its low polarity and inability to act as a hydrogen bond donor, it serves as a suitable medium for reactions involving strong bases or nucleophiles, such as Grignard reactions.[3] Its branched structure can also influence reaction selectivity by solvating cations while leaving anions relatively free.
-
Grignard Reactions: It can be used as a substrate in Grignard reactions to synthesize sterically hindered tertiary alcohols. However, its own steric bulk significantly impacts the reaction's feasibility and yield.
-
Intermediate for α-Aryl Ketones: It can serve as a precursor in the synthesis of certain α-aryl ketones.[2]
-
Hydrogenation Reactions: this compound can be readily reduced to the corresponding secondary alcohol, 2,4-dimethyl-3-pentanol, a useful building block in further synthetic endeavors.[4]
Limitations: The Challenge of Steric Hindrance
The two isopropyl groups flanking the carbonyl group in this compound create a sterically congested environment. This steric hindrance is the most significant limitation, profoundly affecting its reactivity in nucleophilic addition reactions, a cornerstone of carbonyl chemistry.
In reactions such as Grignard additions and aldol condensations, the bulky isopropyl groups impede the approach of nucleophiles to the electrophilic carbonyl carbon.[1][5] This steric shield leads to slower reaction rates and, in many cases, significantly lower yields compared to less hindered ketones.[1] In some instances, the reaction may not proceed at all, or alternative reaction pathways, such as reduction, may be favored.[6]
Performance Comparison with Alternatives
To illustrate the impact of steric hindrance, this section compares the performance of this compound with less hindered ketones in key reactions.
Grignard Reaction
The synthesis of tertiary alcohols via the Grignard reaction is a fundamental transformation. The steric bulk of the ketone substrate plays a critical role in the reaction's success.
Table 1: Comparison of Ketone Reactivity in Grignard Reactions
| Ketone | Grignard Reagent | Product | Reported Yield | Observations | Reference |
| This compound | Isopropyl magnesium bromide | 2,3,4,4-Tetramethyl-3-pentanol | Low to moderate | Reaction is slow and may require forcing conditions. Reduction of the ketone can be a significant side reaction. | [6] |
| Acetone | Phenylmagnesium bromide | 2-Phenyl-2-propanol | ~90% | A standard, high-yielding reaction. | [7] |
| Cyclohexanone | Phenylmagnesium bromide | 1-Phenylcyclohexanol | >95% | Generally high-yielding due to the accessible carbonyl group. | [8] |
As the data indicates, the sterically unencumbered nature of acetone and the relatively planar structure of cyclohexanone allow for efficient nucleophilic attack by the Grignard reagent, leading to high product yields. In contrast, the bulky isopropyl groups of this compound significantly hinder this approach, resulting in lower yields and the potential for side reactions.
Aldol Condensation
The aldol condensation is another critical carbon-carbon bond-forming reaction where the steric environment around the carbonyl group is paramount. Ketones with accessible α-hydrogens can form enolates that then act as nucleophiles.
Table 2: Comparison of Ketone Reactivity in Aldol Condensation
| Ketone | Aldehyde | Product | Reported Yield | Observations | Reference |
| This compound | Benzaldehyde | (E)-1,3-Diisopropyl-4-phenylbut-3-en-2-one | Not reported, expected to be very low | The formation of the enolate is sterically hindered, and the subsequent nucleophilic attack on the aldehyde is also difficult. | |
| Acetone | Benzaldehyde | Dibenzalacetone | High | Readily undergoes double aldol condensation due to the presence of six acidic α-hydrogens and minimal steric hindrance. | [9] |
| Cyclohexanone | Benzaldehyde | 2,6-Dibenzylidenecyclohexanone | Good to high | The α-hydrogens are readily accessible for enolate formation. | [10] |
The steric hindrance in this compound not only makes the carbonyl carbon less accessible to nucleophiles but also hinders the deprotonation of the α-hydrogens required for enolate formation, making it a poor substrate for aldol condensations.
Experimental Protocols
Detailed methodologies are essential for reproducibility and for understanding the practical nuances of working with these compounds.
Hydrogenation of this compound
This protocol describes the synthesis of 2,4-dimethyl-3-pentanol.
Procedure:
-
In an argon-filled glovebox, a 4 mL vial equipped with a magnetic stir bar is charged with a cobalt catalyst (e.g., LNHC/CoCl₂) and a base (e.g., potassium hydroxide).
-
The appropriate solvent (e.g., tetrahydrofuran) is added, and the mixture is stirred for 30 seconds.
-
This compound is then added to the vial.
-
The vial is placed in a Parr Instruments autoclave, which is then sealed and removed from the glovebox.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 22502.3 Torr).
-
The reaction is stirred at a specific temperature (e.g., 20 °C) for a set duration (e.g., 16 hours).
-
After the reaction is complete, the autoclave is cooled to 0 °C before the hydrogen gas is carefully released.
-
For quantitative analysis by gas chromatography (GC), an internal standard (e.g., biphenyl) is added.
-
The organic layer is filtered and diluted for GC analysis.
-
The desired product, 2,4-dimethyl-3-pentanol, can be further purified by flash column chromatography.[4]
A 97% yield of 2,4-dimethyl-3-pentanol has been reported using this method. [4]
General Procedure for Aldol Condensation with Acetone
This protocol provides a general method for the synthesis of dibenzalacetone.
Procedure:
-
In a suitable flask, combine benzaldehyde and acetone in a 2:1 molar ratio.
-
Add a solution of sodium hydroxide in a mixture of ethanol and water.
-
Stir the reaction mixture at room temperature. The product will precipitate out of the solution as a yellow solid.
-
Collect the solid product by vacuum filtration and wash it with water.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure dibenzalacetone.[11]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction mechanisms discussed.
Conclusion
This compound is a specialty ketone whose utility is defined by a trade-off between its beneficial properties as a non-polar, aprotic solvent and the significant limitations imposed by its steric bulk. While it can be a useful substrate for the synthesis of highly substituted molecules, its reactivity is markedly lower than that of less hindered ketones such as acetone and cyclohexanone. For reactions requiring high efficiency and rapid rates, particularly in nucleophilic additions, researchers should consider these less sterically encumbered alternatives. The choice of ketone will ultimately depend on the specific synthetic goal, balancing the need for steric bulk in the final product against the kinetic feasibility of the reaction.
References
- 1. Explain reactivity of aldehyde and ketones in nucleophilic addition react.. [askfilo.com]
- 2. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 9. US2719863A - Aldol condensation of ketones - Google Patents [patents.google.com]
- 10. Cyclohexanone Uses and Hazards [sydneysolvents.com.au]
- 11. scribd.com [scribd.com]
Justification for Utilizing 2,4-Dimethyl-3-pentanone in a Novel Experimental Framework
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of experimental research and drug development, the selection of appropriate reagents is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of 2,4-Dimethyl-3-pentanone against common alternatives, offering a robust justification for its use in new experimental setups, particularly in studies involving isotopic fractionation and Grignard reactions.
Executive Summary
This compound, also known as diisopropyl ketone, presents a unique combination of steric hindrance and reactivity that makes it an advantageous choice for specific experimental applications. This guide will demonstrate that while alternatives like acetone, 2-butanone, and 3-methyl-2-butanone have their merits, the distinct structural characteristics of this compound offer superior control and selectivity in certain contexts. Through a detailed analysis of physicochemical properties, and a review of relevant experimental considerations, this document substantiates the rationale for incorporating this compound into novel research protocols.
Physicochemical Property Comparison
A thorough understanding of the physical and chemical properties of a solvent is crucial for experimental design. The following table summarizes key properties of this compound and its common alternatives.
| Property | This compound | Acetone | 2-Butanone (MEK) | 3-Methyl-2-butanone (MIPK) |
| Molecular Formula | C₇H₁₄O[1] | C₃H₆O[2] | C₄H₈O | C₅H₁₀O[3] |
| Molar Mass ( g/mol ) | 114.19[1] | 58.08[4] | 72.11 | 86.13[5] |
| Boiling Point (°C) | 124[1][6][7] | 56[2] | 80 | 92-95[8] |
| Melting Point (°C) | -80[1][6] | -95[2] | -87 | -92[8] |
| Density (g/mL at 25°C) | 0.806[1][6] | ~0.79 | 0.805[9] | 0.805[8] |
| Solubility in Water | Insoluble[1] | Miscible[2] | Soluble (27.5 g/100 mL)[10] | Slightly soluble (6-8.2 g/L)[8] |
The higher boiling point and lower water solubility of this compound offer distinct advantages in experimental setups requiring higher reaction temperatures and simplified purification processes, respectively.
Application-Specific Justification
Equilibrium Isotopic Fractionation Studies
The measurement of equilibrium isotopic fractionation factors, particularly for hydrogen isotopes (deuterium), is a critical tool in various fields, including geochemistry and mechanistic organic chemistry. The rate and extent of hydrogen-deuterium (H/D) exchange at the α-carbon of a ketone are influenced by the stability of the corresponding enol or enolate intermediate.
Key Advantages of this compound:
-
Controlled Enolization: The bulky isopropyl groups flanking the carbonyl in this compound introduce significant steric hindrance. This steric strain can influence the rate of enolization, allowing for more controlled and potentially more easily monitored H/D exchange experiments compared to less hindered ketones.[11] While the more substituted enol is generally more stable, significant steric hindrance can destabilize it.[12][13]
-
Simplified Spectral Analysis: The symmetrical nature of this compound can lead to simpler Nuclear Magnetic Resonance (NMR) spectra, facilitating the quantification of deuterium incorporation.
Comparison with Alternatives:
-
Acetone: Being the simplest ketone, acetone undergoes rapid H/D exchange at its six equivalent α-hydrogens. While useful for demonstrating the principle, the rapid exchange can be difficult to control and quantify accurately.
-
2-Butanone and 3-Methyl-2-butanone: These asymmetrical ketones possess α-hydrogens in different chemical environments, leading to the formation of multiple enolates and potentially more complex product mixtures and NMR spectra, complicating the analysis of isotopic fractionation.
The logical relationship for selecting a ketone for controlled isotopic exchange studies is illustrated below:
Caption: Logical justification for selecting this compound.
Grignard Reactions for Tertiary Alcohol Synthesis
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reaction of a Grignard reagent with a ketone is a common method for synthesizing tertiary alcohols.
Key Advantages of this compound:
-
Selectivity and Reduced Side Reactions: The significant steric hindrance around the carbonyl carbon in this compound can mitigate side reactions often observed with Grignard reagents. For instance, sterically hindered ketones are less prone to enolization by the basic Grignard reagent, which would otherwise lead to the recovery of the starting ketone after workup.[14]
-
Model for Sterically Demanding Syntheses: In the context of drug development and complex molecule synthesis, understanding the reactivity of sterically encumbered ketones is crucial. This compound serves as an excellent model substrate to test the limits and optimize conditions for Grignard additions to challenging targets.
Comparison with Alternatives:
-
Acetone and 2-Butanone: These less hindered ketones react readily with Grignard reagents. However, the lack of steric bulk can sometimes lead to a higher incidence of side reactions, such as reduction of the carbonyl group, especially with bulky Grignard reagents.
-
3-Methyl-2-butanone: This ketone offers an intermediate level of steric hindrance.
The workflow for a Grignard reaction is depicted below:
Caption: General workflow for a Grignard reaction with a ketone.
Experimental Protocols
Protocol 1: Determination of Equilibrium Isotopic Fractionation Factor (H/D Exchange)
This protocol is adapted from established methods for deuterium exchange in ketones.[15]
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Acid or base catalyst (e.g., trifluoroacetic acid-d or sodium deuteroxide)
-
Anhydrous solvent (e.g., deuterated chloroform, CDCl₃)
-
NMR tubes
-
Constant temperature bath
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve a known amount of this compound in a specified volume of D₂O.
-
Catalyst Addition: Add a catalytic amount of the chosen acid or base to initiate the H/D exchange.
-
Equilibration: Place the vial in a constant temperature bath and allow the reaction to proceed towards equilibrium. Aliquots should be taken at various time points.
-
Quenching and Extraction: To quench the reaction, neutralize the aliquot with an appropriate acid or base. Extract the ketone from the aqueous solution using an anhydrous organic solvent like CDCl₃.
-
NMR Analysis: Analyze the extracted sample by ¹H NMR spectroscopy to determine the extent of deuterium incorporation at the α-positions. The integration of the α-proton signals relative to a non-exchangeable internal standard will decrease as the exchange progresses.
-
Data Analysis: Plot the percentage of deuterium incorporation versus time to determine when equilibrium is reached. The equilibrium constant, and thus the isotopic fractionation factor (α), can be calculated from the ratio of deuterated to non-deuterated species at equilibrium.
Protocol 2: Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol provides a general procedure for the reaction of a Grignard reagent with this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl or aryl halide (e.g., bromobenzene)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of the alkyl or aryl halide in anhydrous ether dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine.
-
Reaction with Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a cloudy grey appearance), cool the flask in an ice bath. Add a solution of this compound in anhydrous ether dropwise from the dropping funnel, maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete conversion.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This will protonate the alkoxide and hydrolyze any unreacted Grignard reagent.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude tertiary alcohol can then be purified by recrystallization or column chromatography.
Conclusion
The selection of this compound for new experimental setups is well-founded, particularly for applications demanding control over reactivity and simplified product analysis. Its significant steric hindrance provides a unique advantage in both equilibrium isotopic fractionation studies and Grignard reactions, minimizing side reactions and allowing for more precise investigations. While other common ketones are suitable for general applications, the specific properties of this compound make it a superior choice for researchers and professionals seeking to push the boundaries of their experimental designs.
References
- 1. This compound | 565-80-0 [chemicalbook.com]
- 2. What is Acetone? Understanding Its Chemical Properties and Uses [elchemy.com]
- 3. 3-Methyl-2-butanone - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 4. Acetone | Structure, Properties & Uses - Lesson | Study.com [study.com]
- 5. 3-Methyl-2-butanone | C5H10O | CID 11251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound [stenutz.eu]
- 8. 3-メチル-2-ブタノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Butanone | 78-93-3 [chemicalbook.com]
- 10. Butanone - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. Keto-Enol Tautomerism – Enolization – Reactions and Mechanism | Chemistry Net [chem-net.blogspot.com]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Navigating Structure-Activity Landscapes: A Comparative Guide to QSAR Studies of Aliphatic Ketones with a Focus on 2,4-Dimethyl-3-pentanone
For researchers, scientists, and drug development professionals, understanding the relationship between the chemical structure of aliphatic ketones and their biological activity is paramount for predicting toxicity, designing safer chemicals, and developing new therapeutic agents. This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) studies on aliphatic ketones, with 2,4-Dimethyl-3-pentanone as a central example. We delve into experimental data, detail the underlying protocols, and visualize key concepts to offer a comprehensive resource for navigating this chemical space.
Aliphatic ketones, a class of organic compounds characterized by a carbonyl group bonded to two alkyl groups, are widely used as solvents and intermediates in chemical synthesis. Their structural diversity leads to a wide range of physicochemical properties and biological activities, making them a subject of interest for QSAR modeling. These computational models aim to establish a mathematical relationship between the molecular structure of a compound and its biological or toxicological endpoint, thereby enabling the prediction of properties for untested chemicals.
Comparative Analysis of QSAR Models for Aliphatic Ketones
The predictive power of QSAR models is assessed through various statistical parameters. A robust model will exhibit high correlation coefficients (R²) for the training set, good predictive ability for an external test set (R²ext), and low error values. The following tables summarize the performance of different QSAR models for predicting various endpoints of aliphatic ketones.
Table 1: QSAR Models for Predicting the Boiling Point of Aliphatic Ketones
| Model Type | No. of Compounds | Descriptors Used | R² | F | Reference |
| Multiple Linear Regression (MLR) | 202 | Kier & Hall index (order 1), Total molecular two-center resonance energy/number of atoms, Max net atomic charge for a C atom, Average valency of a C atom | 0.9907 | 5231 | [1] |
Table 2: QSAR Models for Predicting the Aquatic Toxicity of Aliphatic Esters (as a proxy for ketones)
| Model Type | No. of Compounds | Descriptors Used | R² | Q²_LOO_ | F | RMSE | Reference |
| Genetic Algorithm - Multiple Linear Regression (GA-MLR) | 48 | Not specified | 0.899 | 0.928 | 137.73 | 0.263 | [2] |
Table 3: QSAR Models for Predicting Skin Sensitization Potential
| Model Type | No. of Compounds | Descriptors Used | R² | R²_adj_ | R_cv_ | F | Reference |
| Multiple Linear Regression (MLR) | 50 | FPSA2ESP, E_HOMO-LUMO_ | 0.773 | 0.763 | 0.738 | 79.9 | [3] |
Table 4: Experimental Contact Toxicity of Selected Aliphatic Ketones against Tribolium castaneum
| Compound | Carbon Chain Length | LD₅₀ (μ g/larva ) |
| 2-Pentanone | C5 | No detectable toxicity |
| 2-Heptanone | C7 | 43.5 |
| 2-Dodecanone | C12 | 14.9 |
| 2-Pentadecanone | C15 | No detectable toxicity |
Experimental Protocols: A Blueprint for Robust QSAR Modeling
The development of a reliable QSAR model follows a systematic workflow. Below is a detailed methodology for a typical QSAR study, applicable to aliphatic ketones.
Data Collection and Curation
-
Data Source: A dataset of aliphatic ketones with experimentally determined biological activity (e.g., toxicity, skin sensitization potential) is compiled from reputable literature and databases.
-
Data Curation: The chemical structures are standardized (e.g., removal of salts, neutralization of charges) and checked for consistency. The biological activity data is converted to a uniform format (e.g., logarithmic scale).
Molecular Descriptor Calculation
-
Software: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated using specialized software such as DRAGON or PaDEL-Descriptor.
-
Descriptor Types: A wide range of descriptors are typically calculated, including:
-
0D-descriptors: Molecular weight, atom counts.
-
1D-descriptors: Counts of functional groups.
-
2D-descriptors: Topological indices (e.g., Kier & Hall indices), connectivity indices.
-
3D-descriptors: Geometric properties (e.g., molecular surface area, volume).
-
Quantum-chemical descriptors: HOMO and LUMO energies, dipole moment.
-
Dataset Splitting
-
The curated dataset is divided into a training set and a test set. Typically, 70-80% of the data is used for the training set to build the model, and the remaining 20-30% is used as an independent test set to evaluate the model's predictive performance. The splitting should be done in a way that ensures both sets are representative of the chemical diversity of the entire dataset.
Model Development
-
Variable Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected using statistical methods like Genetic Algorithms (GA) or stepwise regression. This helps to avoid overfitting and improves the interpretability of the model.
-
Model Building: A mathematical model is then built using various regression or classification techniques, such as:
-
Multiple Linear Regression (MLR): A statistical method that uses several explanatory variables to predict the outcome of a response variable.
-
Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
-
Machine Learning Algorithms: Methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships.
-
Model Validation
-
Internal Validation: The robustness of the model is assessed using the training set. A common technique is leave-one-out cross-validation (LOO-CV), where a model is built on all but one compound, and the activity of the excluded compound is predicted. This process is repeated for all compounds in the training set. The cross-validated correlation coefficient (Q²) is a key metric.
-
External Validation: The predictive power of the model is evaluated using the independent test set. The model's ability to predict the activity of compounds it has not seen during training is a crucial indicator of its real-world applicability. The external correlation coefficient (R²ext) is calculated.
-
Y-Randomization: The dependent variable (biological activity) is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A valid model should have significantly lower R² and Q² values for the randomized data compared to the original model, ensuring that the original correlation is not due to chance.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological interactions and the QSAR modeling process, the following diagrams are provided.
References
- 1. Skin sensitization quantitative QSAR models based on mechanistic structural alerts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR Models for Predicting Aquatic Toxicity of Esters Using Genetic Algorithm-Multiple Linear Regression Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dimethyl-3-pentanone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dimethyl-3-pentanone (CAS No. 565-80-0), a flammable liquid and potential irritant. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety Considerations
This compound, also known as Diisopropyl ketone, is a highly flammable liquid and vapor that is harmful if inhaled.[1][2][3] Before handling, it is imperative to be familiar with the chemical's hazard profile.
| Hazard Classification | Description |
| Physical Hazard | H225: Highly flammable liquid and vapor.[1][2][3][4] |
| Health Hazard | H332: Harmful if inhaled.[1][2][3][4] |
This table summarizes the primary hazard classifications for this compound as identified in Safety Data Sheets (SDS).
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following steps outline the recommended procedure:
-
Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure appropriate PPE is worn. This includes, but is not limited to, protective gloves, eye protection, and face protection.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Container Management:
-
Waste Collection:
-
Unused Product: For surplus or non-recyclable solutions, contact a licensed professional waste disposal service.[5] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber, but extreme care must be taken due to its high flammability.[5]
-
Spills: In the event of a spill, do not let the product enter drains due to the risk of explosion.[1] Cover drains and collect, bind, and pump off spills.[1] Absorb the spill with a liquid-absorbent material (e.g., Chemizorb®) and dispose of it properly.[1]
-
-
Final Disposal: The final step is to dispose of the contents and container at an approved waste disposal plant.[1][2][6] This must be done in accordance with all national and local regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guide, based on established safety data, is intended to support laboratory professionals in the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the product before handling and disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 565-80-0 | TCI AMERICA [tcichemicals.com]
- 3. This compound, 98% 250 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 4. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dimethyl-3-pentanone
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of 2,4-Dimethyl-3-pentanone, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and compliant disposal plans.
Essential Safety Information
This compound is a highly flammable liquid and vapor that is harmful if inhaled.[1][2][3] Strict adherence to safety protocols is crucial to mitigate risks in the laboratory.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | - Safety glasses with side-shields. - Chemical goggles.[4] | To protect against splashes and vapors that can cause eye irritation. |
| Skin Protection | - Chemical-resistant gloves (e.g., PVC).[4] - Lab coat or overalls.[4] - PVC Apron.[4] | To prevent skin contact, which may cause irritation.[5] |
| Respiratory Protection | - Use in a well-ventilated area or under a chemical fume hood.[1][6] - If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., Type ABEK (EN14387) respirator filter). | To prevent inhalation of harmful vapors. |
Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[5] Contaminated clothing should be removed immediately and washed before reuse.
Chemical Properties and Hazard Identification
A clear understanding of the chemical's properties is vital for safe handling.
| Property | Value |
| CAS Number | 565-80-0[1] |
| Molecular Formula | C7H14O[2] |
| Molecular Weight | 114.19 g/mol [2][7] |
| Appearance | Colorless to almost colorless clear liquid[2][8] |
| Boiling Point | 124-125 °C[2] |
| Melting Point | -80 °C[2] |
| Flash Point | 15 °C (59 °F) - closed cup |
| Density | 0.806 g/mL at 25 °C |
| Solubility | Insoluble in water.[3][9] Soluble in alcohol.[9] |
Hazard Statements:
Operational Handling and Storage Protocol
A systematic approach to handling and storage minimizes the risk of accidents.
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Have spill control materials (e.g., Chemizorb®) readily accessible.[1]
2. Handling:
-
Work exclusively within a certified chemical fume hood.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1][2][3]
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from sources of ignition.[1][2]
-
Store in a flammable liquids storage cabinet.
4. Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
In case of a spill: Evacuate the area. Remove all sources of ignition. Contain the spill with absorbent material and dispose of it properly.[1] Do not let the product enter drains.[1]
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow.
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Do not mix with other waste.[1]
-
Leave chemicals in their original containers.[1]
-
Handle uncleaned containers as you would the product itself.[1]
-
All disposal activities must be in accordance with national and local regulations.[1]
Workflow for Handling this compound
The following diagram outlines the complete, step-by-step process for safely handling this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 565-80-0 | TCI AMERICA [tcichemicals.com]
- 3. This compound, 98% 250 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 565-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound, 565-80-0 [thegoodscentscompany.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
